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  • Product: Quinolin-3-ylmethanamine dihydrochloride
  • CAS: 31842-22-5

Core Science & Biosynthesis

Foundational

Quinolin-3-ylmethanamine dihydrochloride chemical properties

An In-depth Technical Guide to Quinolin-3-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications Introduction Quinolin-3-ylmethanamine dihydrochloride is a pivotal chemical intermediate, belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quinolin-3-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

Quinolin-3-ylmethanamine dihydrochloride is a pivotal chemical intermediate, belonging to the broader class of quinoline derivatives. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive technical overview of Quinolin-3-ylmethanamine dihydrochloride, tailored for researchers and professionals in drug development. We will delve into its chemical and physical properties, present a detailed, field-proven synthesis and purification protocol, discuss its spectroscopic characteristics, and explore its applications as a versatile building block in the synthesis of bioactive molecules.[3]

The strategic placement of an aminomethyl group at the 3-position of the quinoline ring system offers a reactive handle for a wide array of chemical transformations.[3] This makes the compound an invaluable starting material for creating libraries of novel compounds for screening in various therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[1][4]

Physicochemical and Structural Properties

Quinolin-3-ylmethanamine dihydrochloride is the salt form of the parent free base, (quinolin-3-yl)methanamine. The dihydrochloride salt form confers greater stability and higher water solubility, which are advantageous properties for both storage and use in aqueous reaction media or biological assays.

Structural Information

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C9 [label="C"]; C10 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C11 [label="C"]; N12 [label="N⁺H₃", fontcolor="#EA4335"]; Cl1 [label="Cl⁻", fontcolor="#34A853"]; Cl2 [label="Cl⁻", fontcolor="#34A853"];

// Position nodes (example coordinates, neato will optimize) N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="1.3,0!"]; C4 [pos="0,0!"]; C9 [pos="-0.65,-0.9!"]; C10 [pos="-1.3,0!"]; C5 [pos="-2.6,0!"]; C6 [pos="-3.25,-0.9!"]; C7 [pos="-2.6,-1.8!"]; C8 [pos="-1.3,-1.8!"]; C11 [pos="2.6,0!"]; N12 [pos="3.9,0!"]; Cl1 [pos="5.5,0.5!"]; Cl2 [pos="5.5,-0.5!"];

// Define bonds edge [len=1.5]; N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- N1 [label=""]; C4 -- C10 [label=""]; C10 -- C9 [label=""]; C9 -- C8 [label=""]; C8 -- C7 [label=""]; C7 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C10 [label=""]; C3 -- C11 [label=""]; C11 -- N12 [label=""];

// Add hydrogens for clarity (optional, can clutter) H2 [label="H", pos="2.0,2.0!"]; H5 [label="H", pos="-3.1,0.5!"]; H6 [label="H", pos="-4.0,-0.9!"]; H7 [label="H", pos="-3.1,-2.3!"]; H8 [label="H", pos="-0.8,-2.3!"];

edge [style=invis]; C2 -- H2; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8;

} केंद Figure 1: Chemical structure of Quinolin-3-ylmethanamine dihydrochloride.

Core Chemical Properties

The following table summarizes the key identifiers and computed physicochemical properties for Quinolin-3-ylmethanamine dihydrochloride. It is critical to note that experimental values for properties like melting point and solubility are not consistently reported in publicly available literature; therefore, computed values from reliable databases are provided.[5]

PropertyValueSource
IUPAC Name quinolin-3-ylmethanamine;dihydrochloridePubChem[5]
CAS Number 31842-22-5PubChem[5]
Molecular Formula C₁₀H₁₂Cl₂N₂PubChem[5]
Molecular Weight 231.12 g/mol PubChem[5]
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)CN.Cl.ClPubChem[5]
InChIKey KXPNVIZRWSRIAN-UHFFFAOYSA-NPubChem[5]
Hydrogen Bond Donors 3 (from -NH₃⁺)PubChem (Computed)[5]
Hydrogen Bond Acceptors 2 (from Cl⁻)PubChem (Computed)[5]
Topological Polar Surface Area 38.9 Ų (of parent)PubChem (Computed)[6]
Formal Charge 0PubChem[5]

Synthesis and Purification

The synthesis of Quinolin-3-ylmethanamine is not commonly detailed in primary literature as a final product, but rather as an intermediate. A robust and logical synthetic pathway involves the reduction of Quinoline-3-carbonitrile. This precursor can be synthesized via established methods for quinoline construction.[7][8] The subsequent reduction of the nitrile to the primary amine is a standard, high-yielding transformation.[9][10]

Proposed Synthetic Workflow

The overall process can be visualized as a two-step sequence:

  • Synthesis of Precursor: Formation of Quinoline-3-carbonitrile.

  • Reduction and Salt Formation: Reduction of the nitrile to the free base amine, followed by conversion to the dihydrochloride salt.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction & Salt Formation start Quinoline Precursors (e.g., 2-aminobenzaldehyde derivatives) nitrile Quinoline-3-carbonitrile start->nitrile Multicomponent Reaction[7] amine Quinolin-3-ylmethanamine (Free Base) nitrile->amine 1. LiAlH₄ in THF 2. Aqueous Workup[9][11] salt Quinolin-3-ylmethanamine Dihydrochloride (Final Product) amine->salt HCl in Ether/IPA

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for nitrile reduction and salt formation.[9]

Step 1: Reduction of Quinoline-3-carbonitrile

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Suspension: In the flask, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

    • Causality: LiAlH₄ is a powerful reducing agent, but it is highly reactive with water and protic solvents. Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the reagent and potential fire hazards. Cooling to 0 °C helps to control the initial exothermic reaction.

  • Substrate Addition: Dissolve Quinoline-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product. A white, free-flowing solid indicates a successful quench.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the solids through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude Quinolin-3-ylmethanamine free base.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Acidification: While stirring, add a solution of hydrochloric acid in ether (or bubble HCl gas) until the solution becomes acidic (check with pH paper) and a precipitate forms. Typically, slightly more than 2 equivalents of HCl are required.

  • Crystallization: Stir the suspension at room temperature or cool to 0-5 °C to maximize precipitation.

  • Collection: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Quinolin-3-ylmethanamine dihydrochloride.

Purification

The primary method for purifying the final salt is recrystallization.[11]

Protocol: Recrystallization

  • Solvent Selection: A common solvent system for amine salts is a polar protic solvent mixed with a less polar co-solvent. A mixture of methanol/diethyl ether or ethanol/ethyl acetate is a good starting point.

  • Procedure: Dissolve the crude dihydrochloride salt in a minimum amount of hot methanol or ethanol. If the solid does not fully dissolve, filter the hot solution to remove insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent or a non-polar solvent like cold ether, and dry thoroughly under vacuum.[12]

Spectroscopic Analysis

While specific, experimentally-derived spectra for Quinolin-3-ylmethanamine dihydrochloride are not widely published, its structure allows for the prediction of key spectroscopic features. These predictions are based on the analysis of the quinoline core and the aminomethyl side chain.

Spectroscopy Type Expected Features
¹H NMR Aromatic Region (δ 7.5-9.0 ppm): Complex multiplet patterns characteristic of the substituted quinoline ring. Protons adjacent to the nitrogen (at C2 and C4) will be the most downfield. Methylene Protons (-CH₂-): A singlet or AB quartet around δ 4.0-4.5 ppm. Amine Protons (-NH₃⁺): A broad singlet, typically downfield, whose chemical shift is dependent on solvent and concentration.
¹³C NMR Aromatic Carbons: Multiple signals in the δ 120-150 ppm range. Methylene Carbon (-CH₂-): A signal in the δ 40-50 ppm range.
FT-IR (KBr Pellet) N-H Stretch: Broad absorption band from 2500-3000 cm⁻¹ characteristic of an ammonium salt (R-NH₃⁺). C=N, C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region. C-N Stretch: In the 1000-1200 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺ (of free base): Expected peak at m/z 159.09, corresponding to the protonated free base [C₁₀H₁₁N₂]⁺.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of Quinolin-3-ylmethanamine is dominated by two features: the primary amine and the quinoline nucleus.

  • Primary Amine: The -CH₂NH₂ group is a potent nucleophile (in its free base form) and a site for derivatization. It readily participates in reactions such as acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. This functional handle is the primary reason for its utility as a building block in medicinal chemistry.[3]

  • Quinoline Nucleus: The quinoline ring is an aromatic system. The nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution, while the benzene ring can undergo substitution, typically at the 5- and 8-positions. The quinoline nitrogen is basic and will be protonated under acidic conditions. Some quinoline derivatives are known to react with strong nucleophiles like sulfhydryls.[13]

Stability and Storage

The dihydrochloride salt is significantly more stable to air and oxidation than its corresponding free base.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Recommended storage is often at 2-8°C.[3]

  • Incompatibilities: Avoid strong bases (which will liberate the less stable free amine) and strong oxidizing agents.

Safety and Handling

Based on aggregated GHS data, Quinolin-3-ylmethanamine dihydrochloride presents several hazards.[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

Applications in Drug Discovery and Research

The true value of Quinolin-3-ylmethanamine dihydrochloride lies in its role as a versatile scaffold and building block. The quinoline core is a well-established pharmacophore with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][14]

  • Scaffold for Library Synthesis: The primary amine allows for the straightforward attachment of diverse side chains, enabling the rapid generation of compound libraries for high-throughput screening.

  • Anticancer & Antimalarial Agents: The quinoline backbone is known to interact with biological targets like enzymes and receptors, making it a key component in the development of potential antimalarial and anticancer drugs.[1][3]

  • Neurological Disorders: Related quinoline-methanamine isomers have been utilized as building blocks for compounds targeting neurological disorders.

  • Fluorescent Probes: The quinoline moiety's fluorescent properties are leveraged in the synthesis of probes for detecting metal ions in biological and environmental samples.[3]

Conclusion

Quinolin-3-ylmethanamine dihydrochloride is a foundational building block for medicinal chemists and drug discovery scientists. Its stable salt form, coupled with the reactive primary amine handle on the biologically significant quinoline scaffold, provides a reliable and versatile entry point into the synthesis of novel chemical entities. While detailed experimental data on the compound itself is sparse in public literature, its synthesis and properties can be confidently predicted from well-established chemical principles. A thorough understanding of its handling requirements and reactivity profile enables researchers to effectively and safely leverage this compound in the pursuit of new therapeutic agents.

References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 28, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). MDPI. Retrieved January 28, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Quinolin-3-Ylmethanamine Dihydrochloride. (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]

  • SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025, October 6). Journal of the Chilean Chemical Society. Retrieved January 28, 2026, from [Link]

  • Quinolin-3-ylmethanamine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed. Retrieved January 28, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Quinolin-3-ylmethanamine dihydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES. (2016, September 12). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Recrystallization purification method of enamine salt. (n.d.). Google Patents.
  • Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 28, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2025, August 8). ResearchGate. Retrieved January 28, 2026, from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021, November 19). MDPI. Retrieved January 28, 2026, from [Link]

  • Resolution of enantiomers of novel C2 -symmetric aminobisphosphinic acids via diastereomeric salt formation with quinine. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Reduction of nitriles to amines using LiAlH4. (2025, May 1). YouTube. Retrieved January 28, 2026, from [Link]

  • Reduction of Imines and Nitriles with LiAlH4. (2023, August 29). YouTube. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Supporting Information. (n.d.). Wiley Online Library. Retrieved January 28, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved January 28, 2026, from [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved January 28, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 28, 2026, from [Link]

  • Quinolin-3-ylmethanol hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Quinolin-3-ylmethanamine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Executive Summary: The Strategic Value of a Core Building Block In the landscape of medicinal chemistry, the quinoline ring system is a privileged scaffold, forming the core of numerous approved therapeutics, from antima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of a Core Building Block

In the landscape of medicinal chemistry, the quinoline ring system is a privileged scaffold, forming the core of numerous approved therapeutics, from antimalarials like chloroquine to antibacterial agents such as ciprofloxacin.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with a diverse array of biological targets.[2] Quinolin-3-ylmethanamine dihydrochloride (CAS No. 31842-22-5) represents a strategically important derivative of this scaffold. The presence of a primary aminomethyl group at the 3-position offers a versatile chemical handle for facile modification and library synthesis, making it an invaluable starting material for drug discovery programs.[2]

This guide provides an in-depth technical overview for researchers and drug development professionals, moving beyond simple data cataloging to explain the causality behind its application. We will explore its physicochemical properties, outline robust protocols for its handling and characterization, and delve into its role as a precursor in the synthesis of next-generation bioactive molecules, particularly in neurology, oncology, and infectious diseases.[2][3][4]

Core Physicochemical & Structural Characteristics

The dihydrochloride salt form of quinolin-3-ylmethanamine confers advantageous properties for laboratory use, notably enhanced stability and solubility in aqueous media, which simplifies its handling in various experimental formulations.[3]

Table 1: Physicochemical and Structural Data for Quinolin-3-ylmethanamine Dihydrochloride

PropertyValueSource(s)
CAS Number 31842-22-5[3][5]
Molecular Formula C₁₀H₁₂Cl₂N₂[2][5]
Molecular Weight 231.12 g/mol [3][5]
IUPAC Name quinolin-3-ylmethanamine;dihydrochloride[5]
Synonyms (3-Quinolinylmethyl)amine dihydrochloride, C-Quinolin-3-yl-methylamine dihydrochloride[3][5]
Physical Form Solid, powder[6][7]
Purity Typically >95% (Commercial Grade)[6]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bond Count 1[5]

Note: Specific melting point and detailed solubility data are best obtained from the supplier's Certificate of Analysis for a specific lot.

Illustrative Synthesis & Purification Workflow

While numerous synthetic routes to quinoline derivatives exist, a common and reliable pathway to Quinolin-3-ylmethanamine involves the reduction of a nitrile precursor, 3-cyanoquinoline. The rationale for this approach lies in the high efficiency and selectivity of modern reducing agents.

Step-by-Step Synthesis Protocol (Illustrative)
  • Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under an inert nitrogen atmosphere, dissolve 3-cyanoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF (approx. 1.5 eq), ensuring the internal temperature does not exceed 10°C. The use of a potent hydride donor is critical for the complete reduction of the nitrile to the primary amine.

  • Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup) at 0°C.

  • Extraction: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude free base, Quinolin-3-ylmethanamine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of isopropanol or methanol. Add a stoichiometric amount (2.0-2.2 eq) of concentrated hydrochloric acid or a solution of HCl in isopropanol.

  • Purification & Isolation: The dihydrochloride salt will precipitate from the solution. Cool the mixture to 0-5°C to maximize yield. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford Quinolin-3-ylmethanamine dihydrochloride as a solid.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of a starting material is a cornerstone of trustworthy and reproducible research. A multi-modal analytical approach is recommended.

Identity and Purity Assessment Protocol

A validated Gas Chromatography (GC) method is a robust choice for assessing the purity of this compound. The protocol below is a standard template that must be validated for specific instrumentation.[8]

  • System Preparation:

    • GC System: Agilent GC or equivalent with Flame Ionization Detector (FID).[8]

    • Column: DB-624 or similar mid-polarity capillary column (30 m length, 0.53 mm diameter, 1.0 µm film thickness).[8]

    • Carrier Gas: Nitrogen or Helium.[8]

  • Method Parameters (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 15°C/min, hold for 10 minutes.

    • Injection Volume: 1 µL

  • Sample Preparation: Prepare a standard solution of Quinolin-3-ylmethanamine dihydrochloride at approximately 1 mg/mL in methanol. The sample to be tested should be prepared at the same concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, precision (system and method repeatability), accuracy, and robustness to ensure it is suitable for its intended purpose, adhering to GMP and ICH guidelines.[8]

  • Complementary Techniques:

    • ¹H NMR: To confirm the chemical structure by analyzing proton chemical shifts and coupling constants.

    • LC-MS: To confirm the molecular weight of the parent ion. Documentation for these techniques is often available from suppliers.[9]

Applications in Drug Discovery: A Gateway to Chemical Diversity

The primary value of Quinolin-3-ylmethanamine dihydrochloride is its role as a versatile intermediate. The amine functionality serves as a nucleophilic handle for a wide range of chemical transformations, enabling the rapid generation of compound libraries for screening.[2]

Key Therapeutic Areas:
  • Neurological Disorders: The quinoline core is a feature in molecules designed to interact with CNS receptors and enzymes.[3][10]

  • Oncology & Antimalarial Agents: The planar quinoline system is known to intercalate with DNA or interact with key enzymes in cancer cells and parasites.[2]

  • Analytical Probes: The quinoline moiety can be incorporated into fluorescent sensors for detecting metal ions in biological and environmental samples.[2]

Workflow: From Building Block to Lead Candidate

The following diagram illustrates a typical workflow in a drug discovery program utilizing this building block.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Optimization A Quinolin-3-ylmethanamine dihydrochloride (CAS 31842-22-5) B Amide Coupling / Reductive Amination / Sulfonylation A->B Reaction with Acids, Aldehydes, Sulfonyl Chlorides C Diverse Library of N-Substituted Quinoline Derivatives B->C D High-Throughput Screening (HTS) (e.g., Enzyme or Cell-based Assay) C->D E Identification of 'Hits' (Active Compounds) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Synthesis of Focused Analogs F->G G->F H Preclinical Candidate G->H G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Receptor DP1/DP2 Receptors PGD2->Receptor Inflammation Allergic Inflammation (Vasodilation, Bronchoconstriction) Receptor->Inflammation Inhibitor Derivative of Quinolin-3-ylmethanamine Inhibitor->HPGDS Inhibition

Caption: Inhibition of the PGD2 inflammatory pathway by a quinoline-based H-PGDS inhibitor.

Safety, Handling, and Storage

Proper handling of Quinolin-3-ylmethanamine dihydrochloride is essential for laboratory safety. The compound is classified as harmful and an irritant. [5][6] Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatementSource(s)
Hazard H302Harmful if swallowed[5][6]
H315Causes skin irritation[5][6]
H319Causes serious eye irritation[5][6]
H335May cause respiratory irritation[5][6]
Precaution P261Avoid breathing dust/fume/gas/mist/vapours/spray[6][7]
P270Do not eat, drink or smoke when using this product[11]
P280Wear protective gloves/protective clothing/eye protection/face protection[7]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7]
Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [7][12]2. Personal Protective Equipment (PPE):

    • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. [11] * Eye Protection: Use chemical safety goggles or a face shield. [12] * Lab Coat: A standard lab coat is required.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. [7]Minimize dust generation. Wash hands thoroughly after handling. [11][12]Do not eat, drink, or smoke in the work area. [12]4. Storage: Store in a tightly closed container in a cool, dry place. [12][13]Recommended storage temperatures vary by supplier but are often in the 2-8°C range. [2][3]5. Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [11]

Conclusion and Future Outlook

Quinolin-3-ylmethanamine dihydrochloride is more than a mere chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its stable salt form, coupled with the reactive amine handle on the privileged quinoline scaffold, provides an efficient and versatile entry point for chemical space exploration. As synthetic methodologies become more advanced, the functionalization of quinoline cores will continue to be a major driver in drug discovery, particularly for developing targeted agents against cancer, infectious diseases, and neurological disorders. [4]This compound is poised to remain a fundamental building block for researchers and scientists working at the forefront of medicinal chemistry.

References

  • MySkinRecipes. (n.d.). Quinolin-3-Ylmethanamine Dihydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • PubChem. (n.d.). Quinolin-3-ylmethanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Quinolin-3-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rak, A., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Journal of Medicinal Chemistry, 62(9), 4537-4554. Retrieved from [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • BASF AG. (1986). US Patent 4,617,395A: Preparation of quinolines.
  • Verma, A., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Results in Chemistry, 5, 100835.
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lee, J. H., et al. (2002). Pharmacological studies on the new quinoline derivative...with potent anti-ulcer effect. Archives of Pharmacal Research, 25(4), 508-512. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of Quinolin-3-ylmethanamine Dihydrochloride

Foreword: Navigating the Known and the Potential To our fellow researchers, scientists, and drug development professionals, this guide addresses the mechanism of action of Quinolin-3-ylmethanamine dihydrochloride. It is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Potential

To our fellow researchers, scientists, and drug development professionals, this guide addresses the mechanism of action of Quinolin-3-ylmethanamine dihydrochloride. It is critical to establish from the outset that this compound is primarily documented in scientific literature as a versatile chemical intermediate for the synthesis of more complex bioactive molecules.[1] As such, a detailed, experimentally validated mechanism of action for Quinolin-3-ylmethanamine dihydrochloride itself is not extensively characterized in publicly accessible research.

This guide, therefore, adopts a dual-pronged approach. Initially, it will consolidate the established knowledge regarding Quinolin-3-ylmethanamine dihydrochloride. Subsequently, and more extensively, it will delve into the well-documented mechanisms of action of various structurally related quinoline-based compounds. The rationale for this approach is grounded in the established principle that the quinoline scaffold is a cornerstone in medicinal chemistry, imparting a wide array of pharmacological activities.[2][3][4][5] Understanding the mechanistic diversity of the quinoline class provides a robust framework for hypothesizing and investigating the potential biological activities of Quinolin-3-ylmethanamine dihydrochloride.

Quinolin-3-ylmethanamine Dihydrochloride: The Foundational Molecule

Quinolin-3-ylmethanamine dihydrochloride is a heterocyclic amine with the molecular formula C₁₀H₁₂Cl₂N₂.[6] Its structure, characterized by a quinoline ring with a methanamine substituent at the 3-position, makes it a valuable building block in synthetic chemistry.

Chemical and Physical Properties
IUPAC Name quinolin-3-ylmethanamine;dihydrochloride[6]
CAS Number 31842-22-5[6]
Molecular Weight 231.12 g/mol [6]
Molecular Formula C₁₀H₁₂Cl₂N₂[6]
Parent Compound Quinolin-3-ylmethanamine[7]

The primary utility of this compound lies in its reactive amine group, which allows for further chemical modifications to create a diverse library of quinoline derivatives for drug discovery and other applications, such as fluorescent probes.[1]

The Quinoline Scaffold: A Privileged Structure in Pharmacology

The quinoline ring system is a recurring motif in a multitude of natural and synthetic compounds with significant biological activity. Its presence in well-established drugs like chloroquine (antimalarial) and ciprofloxacin (antibacterial) underscores its therapeutic importance.[2] The diverse pharmacology of quinoline derivatives stems from the ability of the bicyclic aromatic system and its substituents to interact with a wide range of biological targets.

Potential Mechanisms of Action: Insights from the Quinoline Family

Based on the activities of other quinoline-containing molecules, we can explore several potential mechanisms of action for Quinolin-3-ylmethanamine dihydrochloride. These serve as starting points for experimental investigation.

Modulation of Inflammatory Pathways: The NF-κB Connection

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous chronic diseases.[8] Certain quinoline derivatives have been identified as potent inhibitors of this pathway.

For instance, a novel quinoline compound, referred to as Q3, has been shown to inhibit TNF-induced NF-κB activation.[8][9] The proposed mechanism involves the interference with NF-κB's nuclear translocation and its interaction with DNA.[8]

Hypothetical Signaling Pathway Inhibition by a Quinoline Derivative

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNFα TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB:n->IkB Ubiquitination & Degradation NFkB_IkB:s->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene Quinoline Quinoline Derivative (Hypothetical Target) Quinoline->NFkB_nuc Inhibits Translocation/ DNA Binding experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Mechanism Validation phenotypic_screening Phenotypic Screening (e.g., Antiproliferative Assay in Cancer Cell Lines) target_assays Target-Based Assays (NF-κB, P2X7R, DNMT, etc.) phenotypic_screening->target_assays Identifies Potential Pathways binding_assays Binding Assays (e.g., SPR, ITC) target_assays->binding_assays Suggests Direct Targets pathway_analysis Downstream Pathway Analysis (Western Blot, qPCR) binding_assays->pathway_analysis Confirms Target Engagement in_vivo_models In Vivo Models pathway_analysis->in_vivo_models Validates Cellular Effects

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

Quinolin-3-ylmethanamine dihydrochloride is a valuable starting material for the synthesis of novel therapeutic agents. While its own biological activity remains to be fully explored, the rich pharmacology of the quinoline scaffold provides a fertile ground for hypothesis-driven research. The potential for this molecule, or its derivatives, to modulate key cellular pathways such as NF-κB signaling, purinergic reception, or epigenetic regulation warrants further investigation. The experimental approaches outlined in this guide offer a roadmap for uncovering the therapeutic potential of this and related compounds.

References

  • MySkinRecipes. Quinolin-3-Ylmethanamine Dihydrochloride. [Link]

  • PubChem. Quinolin-3-ylmethanamine dihydrochloride. [Link]

  • Chembase.cn. CAS 1072806-51-9 (Quinolin-3-Ylmethanamine Hydrochloride). [Link]

  • MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • Google Patents.
  • PubChem. Quinolin-3-ylmethanamine. [Link]

  • ResearchGate. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

  • MDPI. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

  • MDPI. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. [Link]

  • PubMed. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. [Link]

  • MDPI. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • PubMed. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. [Link]

  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubMed. Quinoline: An Attractive Scaffold in Drug Design. [Link]

  • PubMed. Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect. [Link]

Sources

Exploratory

Quinoline Scaffolds in Neurotherapeutics: A Multi-Target Pharmacological Guide

Topic: Biological Activity of Quinoline Derivatives in Neurological Disorders Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quinoline s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Quinoline Derivatives in Neurological Disorders Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold represents a privileged structure in neuropharmacology due to its exceptional chemical versatility and ability to cross the blood-brain barrier (BBB). While historically recognized for antimalarial properties, recent medicinal chemistry has repositioned quinoline derivatives as potent Multi-Target Directed Ligands (MTDLs) for complex neurological disorders like Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Huntington’s Disease. This guide dissects the structural basis of their biological activity, details the mechanistic pathways they modulate, and provides validated experimental protocols for assessing their therapeutic potential.

Part 1: Structural Basis & Pharmacophore Analysis

The quinoline ring (benzo[b]pyridine) serves as a robust scaffold for designing neuroprotective agents. Its planar, aromatic nature allows for π-stacking interactions with the aromatic gorges of enzymes like Acetylcholinesterase (AChE), while the nitrogen atom provides a hydrogen bond acceptor site critical for receptor binding.

Structure-Activity Relationship (SAR) Insights
  • Position 8 (Chelation Site): Functionalization at C8 (e.g., 8-hydroxyquinoline) creates a bidentate ligand capable of chelating redox-active metals (Cu²⁺, Zn²⁺, Fe³⁺). This is the core mechanism of Metal-Protein Attenuating Compounds (MPACs) like Clioquinol and PBT2.

  • Positions 2 & 4 (Linker Sites): These positions are ideal for introducing bulky hydrophobic groups or basic amines (e.g., piperazine, morpholine) to target the Peripheral Anionic Site (PAS) of AChE or the substrate cavity of Monoamine Oxidase B (MAO-B).

  • Electron Modulation: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzene ring often enhance MAO-B selectivity by altering the dipole moment and steric fit within the enzyme's active site.

Part 2: Mechanistic Targets in Neurodegeneration

Neurological disorders are multifactorial. The "One Molecule, One Target" paradigm has largely failed in AD and PD. Quinoline derivatives excel as MTDLs by simultaneously modulating four key pathological pathways.

Cholinesterase Inhibition (AChE & BuChE)

Quinoline derivatives often act as dual inhibitors.[1] They bind to the Catalytic Anionic Site (CAS) via the quinoline ring and the Peripheral Anionic Site (PAS) via side chains. This dual binding not only boosts acetylcholine levels but also prevents AChE-induced Amyloid-β (Aβ) aggregation.

Monoamine Oxidase (MAO) Inhibition

In PD, MAO-B metabolizes dopamine, generating reactive oxygen species (ROS).[2] Propargylamine-linked quinolines (e.g., M30) act as suicide inhibitors of MAO, preserving dopamine levels and reducing oxidative stress.

Metal Chelation & Antioxidant Activity

Dyshomeostasis of Cu and Zn promotes Aβ oligomerization. 8-Hydroxyquinolines sequester these metals from the amyloid peptide, dissolving toxic oligomers and preventing Fenton chemistry-mediated ROS production.

Visualization of Multi-Target Mechanism

The following diagram illustrates how a single quinoline-based MTDL interacts with multiple pathological nodes.

MTDL_Mechanism Quinoline Quinoline-based MTDL AChE AChE Enzyme (CAS & PAS) Quinoline->AChE Dual Inhibition MAO MAO-B Enzyme Quinoline->MAO Inhibition Metals Redox Metals (Cu2+, Fe3+, Zn2+) Quinoline->Metals Chelation ROS Reactive Oxygen Species (ROS) Quinoline->ROS Reduces Ab_Agg Amyloid-beta Aggregation Quinoline->Ab_Agg Prevents ACh Acetylcholine (Neurotransmitter) AChE->ACh Degrades AChE->Ab_Agg Nucleates Dopamine Dopamine (Neurotransmitter) MAO->Dopamine Degrades MAO->ROS Produces Metals->ROS Fenton Reaction Metals->Ab_Agg Stabilizes Oligomers

Figure 1: Mechanistic logic of Quinoline-based Multi-Target Directed Ligands (MTDLs) intervening in neurodegenerative cascades.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, assays must be self-validating. The following protocols include "Expert Insights" to explain causality and prevent common artifacts.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition

Standard spectrophotometric method to determine IC50 values.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0). Why pH 8.0? AChE activity is optimal at basic pH; acidic conditions can spontaneously hydrolyze the substrate.

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus, 500 U/mL stock).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM).

  • Test Compound: Quinoline derivative dissolved in DMSO (Final DMSO < 0.1%).

Workflow:

  • Blanking: Add 140 µL Buffer + 20 µL DTNB + 20 µL Enzyme to a 96-well plate.

  • Inhibitor Addition: Add 10 µL of Test Compound (various concentrations). Incubate at 25°C for 10 mins.

    • Expert Insight: This pre-incubation allows the inhibitor to reach equilibrium with the enzyme active site before the substrate competes for binding.

  • Initiation: Add 10 µL ATCI.

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins.

  • Validation: Run a "No Enzyme" control to rule out non-enzymatic hydrolysis of ATCI by the test compound (common with basic amines).

Self-Validating Logic: If the "No Enzyme" control shows increasing absorbance, your compound is reacting with DTNB or ATCI directly. This is a false positive.

Protocol 2: Metal Chelation Efficiency (UV-Vis Shift)

Determines if the compound effectively sequesters Cu²⁺/Zn²⁺.

Workflow:

  • Prepare a 50 µM solution of the quinoline derivative in methanol/buffer (1:1).

  • Record the UV-Vis spectrum (200–600 nm).

  • Titrate with CuCl₂ solution (0.1 to 2.0 equivalents).

  • Endpoint: Observe the bathochromic shift (red shift) of the absorption maximum.

    • Interpretation: A shift indicates the formation of a ligand-metal charge transfer complex. Isosbestic points in the spectra confirm a clean 1:1 or 2:1 equilibrium without side reactions.

Visualization of Assay Logic

Ellman_Workflow Start Start Assay Prep Prepare Reagents (pH 8.0 Buffer, DTNB, Enzyme) Start->Prep Incubate Add Inhibitor & Incubate (10 min @ 25°C) Prep->Incubate Substrate Add ATCI Substrate Incubate->Substrate Measure Measure Abs @ 412nm (Kinetic Mode) Substrate->Measure Decision Is Control Slope > 0? Measure->Decision Control Control: No Enzyme Control->Decision Valid Valid Result: Calculate IC50 Decision->Valid No Invalid False Positive: Chemical Reaction Detected Decision->Invalid Yes

Figure 2: Logic flow for the Modified Ellman's Assay, highlighting the critical "No Enzyme" control step to prevent false positives.

Part 4: Comparative Data & Clinical Landscape

The following table summarizes key quinoline derivatives and their multi-target profiles.

CompoundClassPrimary TargetsIC50 / ActivityStatus
Clioquinol (CQ) 8-HydroxyquinolineMetal Chelation (Cu/Zn), Aβ AggregationDissolves Aβ plaques (in vivo)Withdrawn (SMON), Repurposed
PBT2 8-HydroxyquinolineMetal Chelation (Ionophore), Aβ AggregationImproved safety over CQPhase II (Completed)
M30 Propargylamine-QuinolineMAO-A/B, Iron ChelationMAO-B IC50: ~0.005 µMPreclinical
Tacrine-Quinoline HybridAChE, BuChEAChE IC50: < 50 nMResearch Tool
Compound 11g Morpholine-QuinolineAChE, BuChEAChE IC50: 1.94 µMPreclinical Lead

Clinical Insight: While Clioquinol demonstrated the proof-of-concept for metal chelation in AD, its clinical use was halted due to subacute myelo-optic neuropathy (SMON). PBT2 was designed to retain the chelating pharmacophore while eliminating the SMON-related toxicity, successfully reducing Aβ levels in CSF during Phase II trials.

Part 5: Future Directions

The future of quinoline therapeutics lies in Hybridization . Covalent linking of the quinoline scaffold with other bioactive moieties (e.g., ferulic acid for antioxidant power, or donepezil fragments for high AChE affinity) is generating "Super-MTDLs." Researchers should focus on optimizing the lipophilicity (logP) of these hybrids to ensure they maintain BBB permeability without becoming trapped in lipid membranes.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. PMC. [Link]

  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC. [Link]

  • Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. PNAS. [Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

Sources

Foundational

Quinolin-3-ylmethanamine Dihydrochloride: A Strategic Linker in Medicinal Chemistry

Executive Summary Quinolin-3-ylmethanamine dihydrochloride (Q3MA-2HCl) is a high-value synthetic intermediate characterized by a bicyclic aromatic quinoline scaffold functionalized with a primary methylamine at the 3-pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolin-3-ylmethanamine dihydrochloride (Q3MA-2HCl) is a high-value synthetic intermediate characterized by a bicyclic aromatic quinoline scaffold functionalized with a primary methylamine at the 3-position. Unlike flexible aliphatic linkers, the quinoline core provides structural rigidity, lipophilicity, and potential for


-

stacking interactions within protein binding pockets.

This guide details the technical handling, strategic application, and synthetic utility of Q3MA-2HCl. It focuses on overcoming the specific challenges posed by its hydrochloride salt form and maximizing its potential in the design of kinase inhibitors, GPCR ligands, and fluorescent probes.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The dihydrochloride salt is the preferred commercial form due to the oxidative instability of the free base. Understanding the transition between these states is critical for synthetic success.

PropertySpecification
IUPAC Name 1-(Quinolin-3-yl)methanamine dihydrochloride
CAS Number (2HCl) 31842-22-5
CAS Number (Free Base) 7521-70-2
Molecular Weight 231.12 g/mol (Salt) vs. 158.20 g/mol (Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High in Water, DMSO, Methanol; Insoluble in DCM, Et2O
pKa (Conjugate Acid) ~4.9 (Quinoline N), ~9.5 (Primary Amine)
Storage Desiccated at -20°C; Hygroscopic

Strategic Insight: The pKa difference between the quinoline nitrogen (~4.9) and the primary amine (~9.[1][2]5) allows for selective protonation. However, in the dihydrochloride form, both sites are protonated. The high acidity of the salt can degrade acid-sensitive electrophiles (e.g., acetals, certain esters) if not neutralized properly before reaction.

Critical Handling: The "Salt Break" Protocol

Many synthetic failures with Q3MA-2HCl stem from incomplete neutralization of the hydrochloride salt, leading to poor yields in nucleophilic substitutions or amide couplings.

Method A: In Situ Neutralization (Recommended for Amide Couplings)

Context: When coupling with acid chlorides or using HATU/EDC.

  • Suspend: Place Q3MA-2HCl (1.0 equiv) in dry DMF or DCM.

  • Activate: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 - 3.5 equiv).

    • Why 3.0+ equiv? You need 2 equiv to neutralize the 2HCl attached to the scaffold, and 1+ equiv to act as the base for the coupling reaction.

  • Verify: Sonication may be required. The mixture should become homogeneous (in DMF) or a fine suspension of amine hydrochloride salts (in DCM).

  • React: Add the electrophile immediately after neutralization to prevent oxidative degradation of the free amine.

Method B: Isolation of Free Base (Recommended for Reductive Amination)

Context: When the reaction is sensitive to excess amine salts or requires strictly anhydrous non-basic conditions.

  • Dissolve: Dissolve Q3MA-2HCl in minimal water.

  • Basify: Slowly add 1M NaOH or sat. Na2CO3 until pH > 12. The solution will become cloudy as the free base oils out.

  • Extract: Extract immediately with DCM (3x).

  • Dry & Concentrate: Dry organic layer over Na2SO4, filter, and concentrate in vacuo at <40°C.

  • Self-Validating Check: The resulting oil should be used immediately. If the oil turns dark brown/black within minutes, it has oxidized (N-oxide formation).

Strategic Utility in Drug Design

The Q3MA moiety is not just a passive linker; it is an active pharmacophore.

  • Kinase Inhibitors (Type I/II): The quinoline nitrogen can act as a hydrogen bond acceptor for the hinge region of kinases (e.g., PI3K, mTOR, Pim-1). The 3-methanamine projects substituents into the solvent-exposed front pocket or the ribose-binding pocket.

  • 
    -Stacking:  The planar aromatic system allows for intercalation between DNA base pairs (antimalarial mechanism) or stacking against aromatic residues (Phe, Tyr, Trp) in receptor binding sites.
    
  • Solubility Modulation: The quinoline nitrogen can be protonated at physiological pH (depending on substitution), improving the aqueous solubility of otherwise lipophilic drugs.

Synthetic Methodologies & Workflows[2][5][8]

The following diagram illustrates the divergent synthetic pathways accessible from the Q3MA-2HCl building block.

G Start Q3MA-2HCl (CAS: 31842-22-5) FreeBase Free Base (In Situ or Isolated) Start->FreeBase Base (DIPEA/NaOH) Amide Amide Coupling (R-COOH / HATU) FreeBase->Amide Electrophile A RedAm Reductive Amination (R-CHO / STAB) FreeBase->RedAm Electrophile B Sulfon Sulfonylation (R-SO2Cl / Pyridine) FreeBase->Sulfon Electrophile C Prod_Amide Quinoline-3-yl Amides (Kinase Linkers) Amide->Prod_Amide Prod_Amine Secondary Amines (Flexible Spacers) RedAm->Prod_Amine Prod_Sulf Sulfonamides (GPCR Ligands) Sulfon->Prod_Sulf

Figure 1: Divergent synthetic workflow starting from Quinolin-3-ylmethanamine Dihydrochloride.

Protocol 1: Reductive Amination (Secondary Amine Synthesis)

This reaction is ideal for creating flexible linkers found in antimalarials.

  • Preparation: Dissolve the free base of Q3MA (1.0 equiv) and the target aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane).

  • Imine Formation: Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Causality: STAB is used over NaBH4 because it is less aggressive and will not reduce the quinoline ring or the aldehyde/ketone before imine formation.

Protocol 2: Amide Coupling (Peptide-like Linkage)

Used for generating rigid kinase inhibitor scaffolds.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 min to form the active ester.

  • Addition: Add Q3MA-2HCl (1.0 equiv) and additional DIPEA (2.5 equiv).

    • Critical Note: The extra base is required to strip the 2HCl from the amine.

  • Monitoring: Monitor by LCMS. The quinoline UV signature (254 nm) is distinct.

Case Study: Fragment-Based Drug Design (FBDD)

Objective: Design a dual PI3K/mTOR inhibitor.

Rationale: Early generation inhibitors (e.g., LY294002) utilized a morpholine-chromone scaffold. Modern design replaces the chromone with a quinoline to improve metabolic stability.

Application of Q3MA:

  • The Anchor: The quinoline ring binds to the ATP hinge region via N1.

  • The Linker: The 3-methanamine acts as a vector to exit the hinge.

  • The Warhead: An aryl urea or sulfonamide is attached to the amine nitrogen to reach the "selectivity pocket" (e.g., interacting with Lys802 in PI3K

    
    ).
    

Outcome: Compounds derived from this scaffold have shown nanomolar potency against PI3K


 with improved solubility profiles compared to pure aryl-quinoline analogs due to the sp3 methylene spacer breaking planarity slightly, disrupting excessive crystal packing energy.

References

  • PubChem. Quinolin-3-ylmethanamine dihydrochloride (Compound CID 45792497). National Library of Medicine. [Link]

  • Musso, L., et al. Indolyl-3-ethanone-alpha-thioethers derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. (Demonstrates quinoline/indole scaffold utility). [Link]

  • Vandekerckhove, S., et al. Quinoline derivatives as potential anti-tubercular agents. (Discusses the 3-position functionalization). [Link]

  • ResearchGate. Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.[3] (General synthetic protocols for quinoline-3-yl amines). [Link]

Sources

Exploratory

Targeting the Quinolin-3-ylmethanamine Scaffold: Therapeutic Potential and Liability Mitigation

Topic: Potential therapeutic targets of Quinolin-3-ylmethanamine dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic targets of Quinolin-3-ylmethanamine dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

[1]

Executive Summary: The "Privileged" Fragment

Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) is not merely a reagent; it is a privileged pharmacophore precursor in modern medicinal chemistry.[1] Its structure—a lipophilic, planar quinoline ring coupled with a flexible, basic primary amine—allows it to participate in distinct binding modes:


 stacking interactions via the heterocycle and electrostatic/hydrogen-bonding interactions via the exocyclic amine.

While often employed as a building block, the in vivo biological activity of this scaffold is non-trivial. It serves as the "anchor" for high-affinity ligands targeting MCHR1 (GPCRs) , CDK12/13 (Kinases) , and P2X3 (Ion Channels) . However, this specific topology carries a known liability: a high propensity for hERG channel blockade , necessitating precise structural optimization during lead development.

This guide analyzes the therapeutic targets accessible via this scaffold, the mechanistic basis of binding, and the critical protocols required to validate efficacy while mitigating cardiotoxicity.

Primary Therapeutic Targets

Melanin-Concentrating Hormone Receptor 1 (MCHR1)

Therapeutic Area: Obesity and Metabolic Disorders.[1][2][3]

The 3-aminomethylquinoline moiety is a validated core for MCHR1 antagonists.[1][2] MCH is a cyclic peptide involved in feeding behavior and energy homeostasis.[1]

  • Mechanism of Action: The quinoline core occupies a hydrophobic pocket within the transmembrane domain of the GPCR, while the basic nitrogen (protonated at physiological pH) mimics the arginine residue of the native MCH peptide, forming a critical salt bridge with an Aspartate residue (likely Asp123 ) in the receptor binding site.

  • Optimization Insight: Early generation derivatives showed high potency but poor selectivity.[1] Introduction of a methyl group at the C8 position of the quinoline ring has been shown to maintain MCHR1 affinity while reducing off-target binding.[1]

Cyclin-Dependent Kinases (CDK12/CDK13)

Therapeutic Area: Oncology (Transcriptional Regulation).[1]

In the context of CDK inhibitors, Quinolin-3-ylmethanamine is often coupled with pyrazolo[1,5-a]pyrimidine scaffolds.[1]

  • Mechanism: The quinoline ring does not bind the hinge region directly in these chimeras; rather, it extends into the solvent-exposed front or the ribose pocket, providing shape complementarity that confers selectivity for CDK12 over the highly homologous CDK2.

  • Causality: Inhibition of CDK12 leads to the downregulation of DNA damage response genes (e.g., BRCA1, ATR), inducing "synthetic lethality" in tumors with existing genomic instability.

P2X3 and P2X2/3 Receptors

Therapeutic Area: Neuropathic Pain and Chronic Cough.[1]

Purinergic receptors (P2X) are ATP-gated ion channels.[1][4] Patent literature identifies the quinolin-3-ylmethanamine scaffold as a key component of allosteric modulators or orthosteric antagonists.[1]

  • Mechanism: The scaffold blocks ATP-induced calcium influx in dorsal root ganglion (DRG) neurons.[1] The basic amine likely interacts with the phosphate-binding residues in the extracellular loop of the receptor, preventing channel gating.

Critical Liability: The hERG Channel Trap

Expert Insight: The combination of a lipophilic aromatic core (quinoline) and a basic amine linked by a short spacer is the archetypal pharmacophore for hERG potassium channel blockers. Blockade of hERG leads to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).[1]

  • Structural Alert: The distance between the quinoline centroid and the basic nitrogen in Quinolin-3-ylmethanamine allows it to span the pore of the hERG channel, interacting with Tyr652 and Phe656 via

    
    -stacking and cation-
    
    
    
    interactions.[1]
  • Mitigation Strategy:

    • Zwitterionic Modification: Introduce a carboxylic acid to neutralize the pharmacophore.[1]

    • Steric Hindrance: Substitution at the C2 or C4 position of the quinoline ring can disrupt the precise geometry required for hERG pore occlusion without destroying target affinity.[1]

Visualization: Pharmacophore & Liability Map

The following diagram illustrates the dual nature of the scaffold: its constructive binding to MCHR1/CDK12 and its destructive binding to hERG.

G Scaffold Quinolin-3-ylmethanamine (The Scaffold) SaltBridge Salt Bridge (Asp123 Interaction) Scaffold->SaltBridge PiStack Pi-Stacking (Tyr652/Phe656) Scaffold->PiStack Solvent Solvent Channel Extension Scaffold->Solvent MCHR1 Target: MCHR1 (Obesity) CDK12 Target: CDK12 (Oncology) hERG Liability: hERG Channel (Cardiotoxicity) SaltBridge->MCHR1 PiStack->hERG Avoid! Solvent->CDK12

Caption: Pharmacophore map showing the scaffold's constructive interactions (Green) vs. cardiotoxic liabilities (Red).

Experimental Protocols

Protocol A: Synthesis of Sulfonamide Derivatives (MCHR1 Targeting)

This protocol validates the reactivity of the dihydrochloride salt in creating a library of potential GPCR ligands.

Reagents:

  • Quinolin-3-ylmethanamine dihydrochloride (1.0 eq)[1]

  • Sulfonyl chloride derivative (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

  • Free Basing (In Situ): Suspend the dihydrochloride salt in anhydrous DCM under Nitrogen atmosphere. Add DIPEA dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (indicates liberation of the free amine).

  • Coupling: Add the sulfonyl chloride slowly to the reaction mixture at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Self-Validating hERG Safety Screen (Flux Assay)

Before advancing any derivative, this Thallium flux assay serves as a rapid "Go/No-Go" gate.[1]

  • Cell Line: HEK293 cells stably expressing hERG channels.[1]

  • Dye Loading: Load cells with Thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60 mins.[1]

  • Compound Treatment: Incubate cells with the Quinoline derivative (0.1 nM – 10 µM) for 20 mins.[1]

  • Stimulation: Inject Stimulus Buffer containing Thallium (Tl+) and Potassium (K+).[1] Tl+ flows through open hERG channels, increasing fluorescence.

  • Readout: Measure fluorescence intensity. A reduction in signal compared to DMSO control indicates hERG blockade.[1]

    • Pass Criteria: IC₅₀ > 10 µM.[1]

    • Fail Criteria: IC₅₀ < 1 µM (High risk of QT prolongation).[1]

Synthesis & Biological Evaluation Workflow

The following flowchart outlines the logical progression from raw material to validated lead, emphasizing the "Safety Gate" required for this specific scaffold.

Workflow Start Quinolin-3-ylmethanamine 2HCl FreeBase Free Base Generation (DIPEA/DCM) Start->FreeBase Deriv Library Synthesis (Amides/Sulfonamides) FreeBase->Deriv Screen1 Primary Screen (MCHR1 / CDK12) Deriv->Screen1 Screen1->Deriv Inactive (Iterate) Gate Safety Gate: hERG Flux Assay Screen1->Gate Active Hits Optimize Structural Optimization (e.g., C8-Methylation) Gate->Optimize IC50 < 1µM (Toxic) Lead Validated Lead Candidate Gate->Lead IC50 > 10µM Optimize->Deriv Resynthesize

Caption: Iterative development workflow incorporating the critical hERG safety gate.

Data Summary: Comparative Potency

TargetDerivative ClassTypical IC₅₀ / KiMechanismReference
MCHR1 N-biaryl sulfonamides1.9 nMAntagonist[1]
CDK12 Pyrazolo-pyrimidine chimera15 nMATP-competitive[2]
P2X3 Urea/Carbamate derivatives< 100 nMAllosteric Antagonist[3]
hERG Unmodified 3-aminomethyl~50 nM Pore Block (Liability)[1]

References

  • Kamaura, M., et al. (2024). "Synthesis, Structure–Activity Relationship, and Pharmacological Studies of Novel Melanin-Concentrating Hormone Receptor 1 Antagonists." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Google Patents. (2021).[1] "WO2021122745A1 - CDK12/13 Inhibitors and their therapeutic use."[1] Available at:

  • Google Patents. (2008).[1][5] "WO2008136756A1 - Pyrrolopyrimidin-7-one derivatives as P2X3 Antagonists."[1] Available at:

  • PubChem. (2024).[1][6] "Quinolin-3-ylmethanamine dihydrochloride Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

Sources

Foundational

In Silico Modeling of Quinolin-3-ylmethanamine: From Salt Stripping to Fragment Interaction Profiling

This technical guide details the in silico modeling workflow for Quinolin-3-ylmethanamine , specifically addressing the handling of its dihydrochloride salt form. It is designed for computational chemists and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico modeling workflow for Quinolin-3-ylmethanamine , specifically addressing the handling of its dihydrochloride salt form. It is designed for computational chemists and medicinal chemists focusing on Fragment-Based Drug Discovery (FBDD).

Executive Summary

Quinolin-3-ylmethanamine is a high-value pharmacophore used as a building block in the synthesis of kinase inhibitors (e.g., c-MET, PDGFR) and antiviral agents (SARS-CoV-2 Mpro inhibitors). While supplied as a dihydrochloride salt for stability, the in silico modeling of this compound requires rigorous pre-processing to reflect its physiological state.

This guide provides a validated workflow for modeling the interactions of this scaffold. It emphasizes the critical transition from the crystallographic salt form to the bioactive microspecies, followed by fragment docking and molecular dynamics (MD) validation.

Cheminformatics & Ligand Preparation (The "Salt Trap")

The most common error in modeling Quinolin-3-ylmethanamine dihydrochloride is attempting to dock the salt form directly. Molecular docking algorithms generally require the ligand to be in its physiological ionization state, not its storage form.

Salt Stripping and Desalting

The input structure is typically the dihydrochloride (


).
  • Step 1: Remove the two chloride counterions (

    
    ).
    
  • Step 2: Isolate the cationic parent structure.

pKa Prediction and Microspecies Generation

Correct protonation is the pillar of accurate electrostatic scoring.

  • Aliphatic Amine (Methanamine group): Highly basic (pKa

    
     9.5 – 10.5). At physiological pH (7.4), this group is protonated  (
    
    
    
    ).
  • Quinoline Nitrogen: Weakly basic (pKa

    
     4.9). At pH 7.4, this nitrogen is predominantly neutral .
    

Protocol:

  • Generate the free base (

    
    ).
    
  • Apply an ionization prediction algorithm (e.g., Epik, MoKa, or ChemAxon pKa Plugin) at pH

    
    .
    
  • Result: The dominant species for docking is the mono-cation , protonated at the exocyclic methylamine.

Tautomer Enumeration

While the quinoline ring is stable, ensure your software checks for rare amide-iminol tautomers if the ring is substituted (though for the 3-methanamine core, the aromatic form is dominant).

Visualization: Ligand Preparation Workflow

The following diagram illustrates the critical decision logic for preparing the ligand, ensuring the correct species enters the docking funnel.

LigandPrep Raw Input: Quinolin-3-ylmethanamine Dihydrochloride (Salt) Strip Step 1: Salt Stripping (Remove 2 x HCl) Raw->Strip Base Intermediate: Free Base (Neutral) Strip->Base pKa Step 2: pKa Calculation (pH 7.4) Base->pKa Species1 Species A: Di-cation (pH < 4) pKa->Species1 Low pH Species2 Species B: Mono-cation (Physiological Dominant) pKa->Species2 pH 7.4 Dock Output: Ready for Docking Species2->Dock

Figure 1: Critical workflow for converting the stable salt form into the bioactive mono-cationic species required for accurate simulation.

Target Identification & Binding Hypotheses

Since this molecule is a fragment, it binds to "hotspots" rather than filling a whole pocket. Based on literature for quinoline derivatives, two primary target classes are recommended for modeling studies:

Target ClassRepresentative PDBBinding Mode Hypothesis
Kinases (e.g., c-MET) 3LQ8, 5GRNHinge Binder: The quinoline nitrogen can accept an H-bond from the hinge region (e.g., Met1160 in c-MET), while the aromatic system engages in

-stacking.
Proteases (SARS-CoV-2 Mpro) 6LU7, 7BQYAnchor: The protonated amine (

) forms salt bridges with acidic residues (e.g., Glu166) or H-bonds with backbone carbonyls.

Molecular Docking Protocol

Grid Generation

For fragment docking, the search space must be restricted to the active site to prevent non-specific surface binding.

  • Center: Defined by the centroid of the co-crystallized ligand in the reference PDB.

  • Dimensions:

    
     Å (sufficient for a small fragment).
    
  • Spacing: 0.375 Å (standard) or 0.25 Å (high-precision for fragments).

Scoring Function Selection

Standard scoring functions often underestimate the affinity of small fragments.

  • Recommendation: Use AutoDock Vina or Glide SP (Standard Precision).

  • Constraint: If modeling a kinase, apply a hydrogen bond constraint to the hinge residue (e.g., the backbone NH) to filter for poses that mimic the known quinoline binding mode.

Step-by-Step Workflow
  • Import Target: Clean PDB (remove waters unless catalytic, add hydrogens, optimize H-bond network).

  • Import Ligand: The mono-cationic species generated in Section 2.

  • Docking Run: Generate 50 poses per ligand.

  • Clustering: Cluster poses with RMSD < 2.0 Å.

  • Selection: Select the lowest energy cluster that satisfies the pharmacophore (H-bond to hinge or salt bridge).

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify if the small fragment stays bound or drifts out of the pocket (a common issue with low-affinity fragments).

System Setup (GROMACS/AMBER)
  • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.

  • Solvation: TIP3P water box, cubic, 10 Å buffer.

  • Neutralization: Add

    
     or 
    
    
    
    ions to neutralize the system (account for the ligand's +1 charge).
Simulation Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT (100 ps, 300 K) with position restraints on protein+ligand.

    • NPT (100 ps, 1 bar) with position restraints.

  • Production Run: 50–100 ns. Note: For fragments, shorter runs (50 ns) are often sufficient to observe unbinding events.

Analysis Metrics[1]
  • RMSD: Ligand RMSD relative to the protein backbone. If Ligand RMSD > 5 Å, the fragment has unbound.

  • H-Bond Lifetime: Calculate the percentage of simulation time key H-bonds (e.g., to the hinge) are maintained.

  • Interaction Energy: Lennard-Jones and Coulombic interaction energies (Protein-Ligand).

Visualization: Interaction Signaling Pathway

This diagram conceptualizes the pharmacophoric features of the Quinolin-3-ylmethanamine scaffold within a theoretical binding pocket (e.g., a kinase hinge region).

InteractionMap Quinoline Quinoline Ring (Scaffold) Amine Methanamine Group (NH3+) Quinoline->Amine C3 Linker Hinge Receptor Hinge (Backbone NH/CO) Quinoline->Hinge H-Bond Acceptor (Quinoline N) Hydrophobic Hydrophobic Pocket (Val/Leu/Ala) Quinoline->Hydrophobic Pi-Alkyl / Pi-Pi Stacking AcidicRes Acidic Residue (Asp/Glu) Amine->AcidicRes Salt Bridge / Charge Interaction

Figure 2: Pharmacophore interaction map showing the dual-mode binding potential: hydrophobic stacking via the ring and electrostatic anchoring via the amine.

ADMET Profiling (In Silico)

Before proceeding to synthesis of derivatives, evaluate the "Lead-Likeness" of the core.

PropertyPrediction ToolAcceptable Range (Fragment)Quinolin-3-ylmethanamine Profile
Molecular Weight PubChem/RDKit< 300 Da~158.2 Da (Excellent)
LogP SwissADME1 – 3~1.2 (Ideal for optimization)
H-Bond Donors SwissADME< 31 (Amine hydrogens)
H-Bond Acceptors SwissADME< 32 (Ring N, Amine N)
BBB Permeability admetSARHigh/LowHigh (CNS active potential)

Interpretation: The scaffold follows the "Rule of 3" for fragments perfectly, suggesting it is an ideal starting point for growing into a larger drug molecule.

References

  • PubChem. Quinolin-3-ylmethanamine dihydrochloride (Compound Summary). National Library of Medicine. [Link][1]

  • Bentham Science. In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting PDGFR.[2][Link][3][1][4][5]

  • PubMed. In Silico Modeling and Toxicity Profiling of Quinoline Derivatives as c-MET Inhibitors.[Link]

  • ResearchGate. In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.[Link]

Sources

Exploratory

Accelerating Lead Discovery with Quinolin-3-ylmethanamine Dihydrochloride

This technical guide is structured to serve as a definitive reference for medicinal chemists and drug discovery scientists working with Quinolin-3-ylmethanamine dihydrochloride . It moves beyond basic descriptions to act...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for medicinal chemists and drug discovery scientists working with Quinolin-3-ylmethanamine dihydrochloride . It moves beyond basic descriptions to actionable synthetic strategies, structure-activity relationship (SAR) logic, and validated experimental protocols.

Synthetic Utility, Medicinal Chemistry Applications, and Early-Stage Optimization

Executive Summary: The Scaffold Advantage

Quinolin-3-ylmethanamine dihydrochloride (CAS: 7521-70-2) represents a privileged pharmacophore in early-stage drug discovery. Unlike the crowded IP space of 4-aminoquinolines (antimalarials) or 8-hydroxyquinolines (chelators), the 3-substituted quinoline offers a unique vector for molecular recognition.

This scaffold acts as a bi-functional anchor:

  • The Quinoline Core: Provides π-π stacking interactions and hydrogen bond acceptance (via

    
    ).
    
  • The Methanamine Linker: A flexible, primary amine "handle" that allows for rapid diversification into amides, ureas, and secondary amines, projecting substituents into distinct protein sub-pockets.

Key Applications:

  • Kinase Inhibition: Targeting the ATP hinge region (e.g., Aurora Kinases, IKKβ).

  • GPCR Modulation: Specifically P2X7 receptor antagonists.

  • Anti-infectives: Disruption of bacterial type II topoisomerases.

Chemical Foundation & Handling

The dihydrochloride salt is the preferred form for storage and handling due to the oxidative instability of the free amine.

Physicochemical Profile
PropertyValueImplication for Research
Formula

Salt stoichiometry must be accounted for in molarity calcs.
MW 231.12 g/mol --
Solubility High in

, DMSO
Ideal for aqueous bio-assays; requires free-basing for organic synthesis.
pKa (est) ~4.9 (quinoline N), ~9.5 (amine)The primary amine is protonated at physiological pH.
Hygroscopicity Moderate to HighStore in desiccator; weigh quickly to prevent deliquescence.
Critical Protocol: In Situ Free-Basing

Why: The dihydrochloride salt is insoluble in non-polar organic solvents (DCM, Toluene) and the acidic protons quench organometallic reagents. Method: Do not perform an aqueous workup to isolate the free base (it is prone to air oxidation). Instead, use a "scavenge and react" approach.

  • Reagent: Use 2.5 - 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA in the reaction solvent (DMF or DCM) to liberate the nucleophilic amine in situ immediately prior to adding the electrophile.

Synthetic Functionalization Strategies

The primary value of this scaffold lies in its divergent synthesis potential. The following workflow illustrates how to transform the core into three distinct lead classes.

Divergent Synthesis Map

The diagram below visualizes the transformation of the nitrile precursor to the amine, and subsequent diversification.

SynthesisWorkflow Start Quinoline-3-carbonitrile Inter Reduction (H2, Raney Ni or LiAlH4) Start->Inter Synthesis Core Quinolin-3-ylmethanamine (The Scaffold) Inter->Core Prod1 Amides (Kinase Inhibitors) Core->Prod1 + R-COOH (HATU/DIPEA) Prod2 Ureas (P2X7 Antagonists) Core->Prod2 + R-NCO (Isocyanates) Prod3 Sec. Amines (Reductive Amination) Core->Prod3 + R-CHO (NaBH(OAc)3)

Caption: Figure 1. Divergent synthetic pathways from the Quinoline-3-carbonitrile precursor to bioactive lead classes.

Medicinal Chemistry: SAR Logic & Design

When optimizing Quinolin-3-ylmethanamine analogs, the design strategy must account for the specific electronic and steric environment of the quinoline ring.

Structure-Activity Relationship (SAR) Map
  • Position 3 (The Linker): The methylene spacer (

    
    ) allows the pendant group (amide/urea) to adopt a "twist" conformation, often required to fit into hydrophobic pockets while the quinoline ring stays planar.
    
  • Position 6 & 7 (The Solvent Front): These positions are ideal for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties without disrupting the core binding.

  • Ring Nitrogen (

    
    ):  Critical for H-bond acceptance. Methylation or oxidation (N-oxide) here usually abolishes activity in kinase targets but may enhance metabolic stability in other contexts.
    

SAR_Logic Center Quinoline Core Pos3 Pos 3: Linker (Critical for flexibility) Center->Pos3 PosN N1: H-Bond Acceptor (Do not block) Center->PosN Pos67 Pos 6/7: Solubilizing Groups (R-O-CH3, Morpholine) Center->Pos67 Pos2 Pos 2: Steric Gate (Small groups only: H, Me) Center->Pos2

Caption: Figure 2. SAR optimization vectors for the Quinolin-3-ylmethanamine scaffold.

Detailed Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Use this protocol to generate a library of analogs for initial screening.

Materials:

  • Quinolin-3-ylmethanamine 2HCl (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.5 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Free-Basing: In a separate vial, suspend Quinolin-3-ylmethanamine 2HCl (0.5 mmol) in DMF (1 mL) and add the remaining DIPEA (2.5 mmol). Vortex until the suspension clears (or mostly clears).

  • Coupling: Transfer the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

    
    ).
    
  • Workup: Dilute with EtOAc, wash with Sat.

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .
  • Purification: If necessary, purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: Urea Synthesis (P2X7 Antagonist Route)

Ureas are often more potent P2X7 antagonists than amides.

Procedure:

  • Suspend Quinolin-3-ylmethanamine 2HCl (1.0 eq) in DCM.

  • Add Triethylamine (3.0 eq) and cool to 0°C.

  • Dropwise add the appropriate Isocyanate (

    
    , 1.1 eq).
    
  • Warm to RT and stir for 2 hours. The urea product often precipitates out of DCM; filter and wash with ether for high purity without chromatography.

Biological Evaluation: The Screening Cascade

To efficiently filter analogs, implement a hierarchical screening logic.

ScreeningCascade Step1 Primary Screen: Biochemical Assay (IC50) (e.g., Kinase Glo or FLIPR) Step2 Secondary Screen: Cell Viability/Functional Assay (e.g., THP-1 IL-1β release) Step1->Step2 Hit (IC50 < 1 µM) Step3 ADME Profiling: Microsomal Stability & Solubility Step2->Step3 Lead (EC50 < 5 µM) Step4 In Vivo PK: Rat/Mouse Exposure (AUC) Step3->Step4 Candidate (t1/2 > 30 min)

Caption: Figure 3. Hierarchical screening cascade for quinoline-based lead compounds.

References

  • PubChem. Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2. National Library of Medicine. Link

  • Chem-Impex. Quinolin-3-yl-methylamine dihydrochloride Product Information. Link

  • Musiol, R. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. PMC. Link

  • Radhakrishnan, P. et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation. European Journal of Medicinal Chemistry. Link

  • Xiao, J. et al. (2025).[1] Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. ResearchGate. Link

  • Marella, A. et al. (2013). Quinoline: A versatile heterocyclic.[2][3] Saudi Pharmaceutical Journal. Link

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Quinolin-3-ylmethanamine Dihydrochloride

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for Quinolin-3-ylmethanamine dihydrochloride, a key building block in pharmaceutical research and development.[1] In the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Quinolin-3-ylmethanamine dihydrochloride, a key building block in pharmaceutical research and development.[1] In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed, field-proven protocols for the acquisition and interpretation of these spectra. The methodologies are presented to serve as a self-validating system for researchers working with this and similar quinoline derivatives.

Introduction: The Significance of Quinolin-3-ylmethanamine Dihydrochloride

Quinolin-3-ylmethanamine dihydrochloride is a versatile heterocyclic amine of significant interest in medicinal chemistry. The quinoline moiety is a privileged scaffold, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[2] The methanamine substituent at the 3-position provides a crucial point for further chemical modification, making this compound a valuable intermediate in the synthesis of novel drug candidates.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a foundational understanding of the expected spectroscopic signature of Quinolin-3-ylmethanamine dihydrochloride, enabling researchers to confirm its identity and purity in their synthetic endeavors.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Quinolin-3-ylmethanamine dihydrochloride. These predictions are derived from the analysis of its structural components: the quinoline ring system and the aminomethyl group, considering the effects of dihydrochloride salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Quinolin-3-ylmethanamine dihydrochloride, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Rationale for Solvent Choice: Due to the presence of the dihydrochloride salt, the compound is expected to have good solubility in polar, protic solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a viable option, particularly for observing the exchangeable N-H protons.[3] For the purpose of these predictions, DMSO-d₆ is chosen as the solvent to allow for the theoretical observation of all protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Causality
~9.2 - 9.0s1HH-2The proton at the 2-position is adjacent to the nitrogen atom and is significantly deshielded.
~8.8 - 8.6s1HH-4The proton at the 4-position is also deshielded by the adjacent nitrogen and the aromatic ring currents.
~8.2 - 8.0d1HH-5 or H-8Protons on the benzo-fused ring, deshielded by the aromatic system.
~8.1 - 7.9d1HH-5 or H-8Protons on the benzo-fused ring, deshielded by the aromatic system.
~7.8 - 7.6m2HH-6, H-7Overlapping multiplets for the remaining protons on the benzo-fused ring.
~4.5 - 4.3s2H-CH₂-Methylene protons adjacent to the quinoline ring and the ammonium group, expected to be a singlet.
~8.5 - 9.5 (broad)br s3H-NH₃⁺The protons of the ammonium group, expected to be a broad signal due to exchange with residual water and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale and Causality
~150 - 148C-2Carbon adjacent to the nitrogen atom is significantly deshielded.
~148 - 146C-8aQuaternary carbon at the fusion of the two rings.
~138 - 136C-4Deshielded by the adjacent nitrogen.
~134 - 132C-7Aromatic carbon.
~130 - 128C-5Aromatic carbon.
~129 - 127C-4aQuaternary carbon at the fusion of the two rings.
~128 - 126C-6Aromatic carbon.
~125 - 123C-3Carbon bearing the methanamine substituent.
~40 - 38-CH₂-Aliphatic carbon of the methylene group, shielded relative to the aromatic carbons.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of Quinolin-3-ylmethanamine dihydrochloride and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher field) NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-64 scans.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For Quinolin-3-ylmethanamine dihydrochloride, the key functional groups are the aromatic quinoline ring, the ammonium salt, and the C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Causality
~3100 - 2800Medium, BroadN-H stretch (ammonium)The stretching vibration of the N-H bonds in the -NH₃⁺ group, typically broad due to hydrogen bonding.
~3100 - 3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the quinoline ring.
~2950 - 2850MediumAliphatic C-H stretchStretching vibrations of the C-H bonds of the methylene (-CH₂-) group.
~1620 - 1580Medium-StrongC=C and C=N stretchAromatic ring stretching vibrations of the quinoline system.
~1600 - 1500MediumN-H bend (ammonium)Bending (scissoring) vibration of the -NH₃⁺ group.
~1450 - 1350MediumCH₂ bendBending vibration of the methylene group.
~850 - 750StrongAromatic C-H out-of-plane bendBending vibrations of the C-H bonds on the substituted quinoline ring, characteristic of the substitution pattern.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

  • Sample Preparation:

    • Place a small amount (1-2 mg) of Quinolin-3-ylmethanamine dihydrochloride and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a small portion of the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • The acquired spectrum will be the absorbance of the sample with the background subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. For Quinolin-3-ylmethanamine dihydrochloride, Electrospray Ionization (ESI) is a suitable soft ionization technique that should allow for the observation of the protonated molecule of the free base.

Predicted Mass Spectrum (ESI+)

m/zAssignmentRationale and Causality
159.09[M+H]⁺The protonated molecular ion of the free base (C₁₀H₁₀N₂). The dihydrochloride salt will dissociate in the ESI source.
142.07[M-NH₂]⁺Loss of the amino group as a neutral radical, a common fragmentation pathway for primary amines.
130.07[M-CH₂NH₂]⁺Cleavage of the bond between the quinoline ring and the methylene group, leading to the quinoline radical cation.
129.06[Quinoline]⁺Formation of the stable quinoline cation.

Experimental Protocol: MS Data Acquisition (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of Quinolin-3-ylmethanamine dihydrochloride (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 159.09) and subjecting it to collision-induced dissociation (CID).

Visualization of Molecular Structure and Spectroscopic Relationships

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and the relationships between the different spectroscopic techniques.

Quinolin_3_ylmethanamine_dihydrochloride cluster_structure Quinolin-3-ylmethanamine Dihydrochloride cluster_spectroscopy Spectroscopic Analysis Workflow structure NMR NMR (¹H, ¹³C) structure->NMR Structure Elucidation IR IR structure->IR Functional Group ID MS MS structure->MS Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic characterization of Quinolin-3-ylmethanamine dihydrochloride.

NMR_Assignments cluster_molecule Quinolin-3-ylmethanamine Structure cluster_h1_nmr ¹H NMR Signals cluster_c13_nmr ¹³C NMR Signals mol h1 H-2 H-4 H-5,8 H-6,7 -CH₂- -NH₃⁺ mol->h1 Proton Environments c13 C-2 C-8a C-4 C-7 C-5 C-4a C-6 C-3 -CH₂- mol->c13 Carbon Environments

Caption: Correlation of the molecular structure with predicted ¹H and ¹³C NMR signals.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has provided a detailed, predictive framework for the spectroscopic characterization of Quinolin-3-ylmethanamine dihydrochloride. By leveraging established principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The inclusion of detailed experimental protocols provides a practical roadmap for researchers to acquire and validate this data in their own laboratories. This predictive approach, grounded in scientific integrity, serves as a valuable resource for the synthesis, purification, and further development of novel compounds based on the quinoline scaffold.

References

  • MySkinRecipes. (n.d.). Quinolin-3-Ylmethanamine Dihydrochloride. Retrieved from [Link]

  • Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(8), 431-438. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Quinolin-3-ylmethanamine dihydrochloride

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Quinolin-3-ylmethanamine dihydrochloride. Given the limited publ...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Quinolin-3-ylmethanamine dihydrochloride. Given the limited publicly available, substance-specific toxicological data, this guide synthesizes information from aggregated GHS data, the known toxicology of the parent quinoline scaffold, and established best practices for handling potent research chemicals.[1][2][3] The causality behind each recommendation is explained to foster a deep-rooted culture of safety.

Section 1: Compound Identification and Properties
  • Chemical Name: Quinolin-3-ylmethanamine dihydrochloride

  • Molecular Formula: C₁₀H₁₂Cl₂N₂

  • Molecular Weight: 231.12 g/mol

  • Appearance: Typically a solid powder.

  • Synonyms: 3-(Aminomethyl)quinoline dihydrochloride, C-Quinolin-3-yl-methylamine dihydrochloride[4]

Table 1: Physicochemical Data Summary

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₂Cl₂N₂PubChem[4]
Molecular Weight 231.12 g/mol PubChem[4]
Form Solid / PowderInferred from supplier data[5]
Solubility Soluble in water and polar organic solvents (predicted).General chemical knowledge
Section 2: Hazard Identification and Toxicological Profile

A thorough risk assessment is paramount before handling any chemical.[6] For Quinolin-3-ylmethanamine dihydrochloride, a complete toxicological profile has not been formally established. Therefore, a conservative approach is mandated, treating the compound as potentially potent and hazardous based on aggregated data and the toxicology of its structural class.[5][6]

2.1 GHS Classification (Aggregated)

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.[7] Based on notifications to the ECHA C&L Inventory, Quinolin-3-ylmethanamine dihydrochloride is classified as follows.[4]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral 4H302: Harmful if swallowed

Warning
Skin Corrosion/Irritation 2H315: Causes skin irritation

Warning
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation

Warning
STOT, Single Exposure 3H335: May cause respiratory irritation

Warning

Source: Aggregated GHS information from ECHA C&L Inventory.[4]

2.2 Inferred Hazards from the Quinoline Moiety

The quinoline core structure is associated with significant toxicological concerns. It is classified as a carcinogen (Category 1B) and suspected of causing genetic defects (mutagenicity Category 2).[8][9] Studies have shown that quinoline can cause liver damage and is genotoxic.[10][11]

  • Causality: The planar, aromatic structure of quinoline allows it to intercalate with DNA, a mechanism linked to mutagenicity and carcinogenicity. Its metabolism can also produce reactive intermediates that cause cellular damage, particularly in the liver.[10][12]

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a continuous cycle of risk assessment and control. This workflow should be documented for all experimental procedures involving this compound.

RiskMitigationWorkflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Implementation cluster_execution Phase 3: Execution & Response cluster_review Phase 4: Post-Procedure assess Assess Hazards (GHS, Analogs, Literature) evaluate Evaluate Exposure Potential (Quantity, Duration, Form) assess->evaluate informs eng_controls Engineering Controls (Fume Hood, Isolator) evaluate->eng_controls dictates need for admin_controls Administrative Controls (SOPs, Training, Designated Area) eng_controls->admin_controls supplemented by ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin_controls->ppe requires handle Safe Handling & Execution of Experiment ppe->handle enables emergency Emergency Preparedness (Spill Kit, Eyewash, First Aid) handle->emergency if needed decon Decontamination & Waste Disposal handle->decon leads to review Review & Refine Protocol decon->review provides feedback for review->assess continuous improvement

Risk Assessment & Mitigation Cycle.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to strict, documented protocols is non-negotiable. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

4.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous powders is through engineering controls.[13] Their function is to contain the chemical at the source, preventing it from becoming airborne and entering the operator's breathing zone.

  • Weighing and Handling Solids: All handling of the solid compound, including weighing and transfers, MUST be performed within a certified chemical fume hood, a powder containment hood, or a glovebox/isolator.[14] For highly potent compounds, a containment system like an isolator provides the highest level of protection.[2][3]

  • Solution Preparation: While less likely to generate dust, the preparation of solutions should still be conducted in a chemical fume hood to contain any potential aerosols or splashes.

4.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential as a final barrier.[5][8]

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[13] Standard safety glasses are insufficient.

  • Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to double-glove, especially during weighing and transfer operations. Check the manufacturer's breakthrough time data for quinoline-like compounds if available. Gloves should be changed immediately if contamination is suspected.[8]

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.[13] For operations with a higher risk of contamination, disposable coveralls should be considered.

  • Respiratory Protection: If engineering controls (e.g., fume hood) are not available or are malfunctioning, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[13] Note: Respirator use requires prior medical clearance, training, and fit-testing.

4.3 Step-by-Step Protocol for Weighing and Solution Preparation

  • Preparation: Designate a specific area within a chemical fume hood for the procedure.[9] Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before retrieving the chemical.

  • Gowning: Don all required PPE: safety goggles, double gloves, and a lab coat.

  • Weighing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the required amount of powder to a weigh boat. Avoid creating dust clouds by moving slowly and deliberately. Close the primary container immediately after dispensing.

  • Solubilization: Place the weigh boat or vial containing the powder into the final flask or beaker. Add the solvent slowly, rinsing the weigh boat or vial to ensure a complete quantitative transfer. This "wet" technique minimizes the risk of airborne powder.

  • Decontamination: Wipe down the spatula and any external surfaces of containers with a suitable solvent (e.g., 70% ethanol) before removing them from the fume hood. Dispose of the outer pair of gloves and bench paper into a designated hazardous waste bag.

  • Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.[15]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.[16]

5.1 Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.

5.2 Spill Response

The response depends on the scale and nature of the spill.[18]

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large, outside of a containment device, or involves a volatile solvent.[16]

  • Control: Close doors to the affected area to confine vapors.[16] If flammable solvents are involved, eliminate all ignition sources.[19]

  • Assess: Do not attempt to clean a large spill or any spill you are not trained or equipped to handle. Contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup (for minor spills inside a fume hood):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., vermiculite, chemical spill pads).[18]

    • Working from the outside in, carefully collect the absorbent material using non-sparking tools.[18]

    • Place the contaminated material into a clearly labeled, sealed hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Section 6: Storage and Disposal

6.1 Storage

  • Store in a tightly sealed, clearly labeled container.[13]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Store in a designated, locked cabinet or area accessible only to authorized personnel, particularly due to the inferred carcinogenic and mutagenic properties.[9]

6.2 Disposal

  • All waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.

This guide is intended to provide a framework for the safe handling of Quinolin-3-ylmethanamine dihydrochloride. It is the responsibility of the principal investigator and the individual researcher to use this information to develop and implement experiment-specific safety protocols.

References

  • Safety Data Sheet: quinoline . Chemos GmbH & Co.KG. [Link]

  • State of the Science Report for a Screening Health Assessment: Quinoline . Health Canada. [Link]

  • Quinoline Toxicological Summary . Minnesota Department of Health. [Link]

  • Quinolin-3-ylmethanamine dihydrochloride PubChem Entry . National Center for Biotechnology Information. [Link]

  • Quinoline - Wikipedia . Wikimedia Foundation. [Link]

  • Quinoline - SAFETY DATA SHEET . Penta. [Link]

  • SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS . Aenova Group. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies . Pandawa Institute Journals. [Link]

  • GHS Classification (Rev.11, 2025) Summary . PubChem. [Link]

  • Chemical Spills - Emergency Management . Florida State University. [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) . U.S. Environmental Protection Agency. [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

  • Safety first: Considerations when formulating high potency compounds . Siegfried AG. [Link]

  • Potent Compound Handling Operations: Exposure To APIs . Agno Pharmaceuticals. [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps . OSHA Outreach Courses. [Link]

  • GHS Classification Criteria for Acute Toxicity . ChemSafetyPro. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach . IPS. [Link]

  • Chemical Hazard Classification (GHS) . University of Illinois Division of Research Safety. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • Overview of the GHS Classification Scheme in Hazard Classification . National Center for Biotechnology Information. [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS . U.S. Environmental Protection Agency. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of Quinolin-3-ylmethanamine Dihydrochloride Derivatives

Abstract Quinoline scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] Among these, quinolin-3-ylmethanamine and its derivatives are of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] Among these, quinolin-3-ylmethanamine and its derivatives are of significant interest as key intermediates and pharmacophores in drug discovery. This application note provides two robust and versatile protocols for the synthesis of quinolin-3-ylmethanamine dihydrochloride derivatives, designed for researchers in synthetic chemistry and drug development. We detail two primary synthetic strategies: the reduction of quinoline-3-carbonitrile precursors and the reductive amination of quinoline-3-carbaldehydes. Each protocol is presented with step-by-step instructions, explanations for key experimental choices, and methods for purification and characterization. Furthermore, this guide includes troubleshooting advice and critical safety considerations to ensure reliable and safe execution.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a privileged heterocyclic motif found in numerous natural alkaloids and synthetic compounds with significant therapeutic applications.[2] Its rigid structure and ability to engage in various intermolecular interactions make it an ideal scaffold for designing molecules that target a wide range of biological entities.[3][4] Consequently, the development of efficient and scalable synthetic routes to functionalized quinolines is a persistent goal in organic chemistry.[1][5]

This guide focuses on two reliable pathways to access quinolin-3-ylmethanamine derivatives, which serve as versatile building blocks for more complex molecular architectures. The final conversion to the dihydrochloride salt is included, as this form often improves the compound's stability, solubility, and handling characteristics, which are crucial for subsequent biological screening and formulation studies.

Overview of Synthetic Strategies

Two principal retrosynthetic disconnections guide the synthesis of the target aminomethylquinoline structure. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the amine.

  • Route A: Nitrile Reduction. This classic approach involves the chemical reduction of a quinoline-3-carbonitrile intermediate. It is a direct and effective method for producing the primary amine, (quinolin-3-yl)methanamine.

  • Route B: Reductive Amination. This powerful and flexible strategy utilizes a quinoline-3-carbaldehyde intermediate. The aldehyde is reacted with a primary or secondary amine to form an imine, which is then reduced in situ to yield the corresponding N-substituted quinolin-3-ylmethanamine. This method is ideal for creating a library of derivatives with diverse amine functionalities.[6][7]

Synthetic_Strategies Target Quinolin-3-ylmethanamine Dihydrochloride Derivative Free_Amine Substituted Quinolin-3-ylmethanamine Free_Amine->Target HCl Salt Formation Precursor_A Quinoline-3-carbonitrile (Precursor A) Precursor_A->Free_Amine Route A: Nitrile Reduction (e.g., LiAlH4) Precursor_B Quinoline-3-carbaldehyde (Precursor B) Precursor_B->Free_Amine Route B: Reductive Amination (e.g., R-NH2, NaBH(OAc)3) Protocol_1_Workflow start Start: Quinoline-3-carbonitrile step1 Dissolve in Anhydrous THF start->step1 step2 Add LiAlH4 (Portion-wise, 0°C) step1->step2 Inert Atmosphere (N2/Ar) step3 Reflux Reaction (Monitor by TLC) step2->step3 step4 Quench Reaction (Fieser Work-up) step3->step4 Safety Critical Step step5 Filter & Concentrate step4->step5 step6 Purify via Column Chromatography step5->step6 step7 Free Amine Product step6->step7 step8 Dissolve in IPA/Et2O step7->step8 step9 Add HCl Solution (e.g., 2M in Et2O) step8->step9 end Final Product: Dihydrochloride Salt step9->end Precipitation & Isolation

Figure 2: Step-by-step workflow for the synthesis of Quinolin-3-ylmethanamine via nitrile reduction.

Step A: Synthesis of Quinoline-3-carbonitrile Precursor Substituted quinoline-3-carbonitrile precursors can be synthesized via various established methods, including multicomponent reactions which offer high efficiency and atom economy. [8][9]For instance, a one-pot reaction involving an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate can yield the desired scaffold. [8] Step B: Reduction of Quinoline-3-carbonitrile

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen or argon inlet.

  • Reagents: In the flask, dissolve quinoline-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10-15 mL per gram of nitrile).

  • Addition: Cool the solution to 0°C using an ice bath. Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Causality: Portion-wise addition at low temperature is crucial to control the initial exothermic reaction and prevent dangerous thermal runaways.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ using the Fieser method: sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Trustworthiness: This specific quenching procedure is widely adopted because it produces a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.

Step C: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the purified quinolin-3-ylmethanamine free base in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether (Et₂O).

  • Precipitation: While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O) dropwise until precipitation is complete. The addition of 2.2 equivalents of HCl is recommended to ensure the formation of the dihydrochloride salt.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final quinolin-3-ylmethanamine dihydrochloride.

Protocol 2: Synthesis via Reductive Amination

This protocol is superior for generating libraries of N-substituted derivatives. It involves the in situ formation and reduction of an imine intermediate, a highly versatile C-N bond-forming reaction.

Scientific Principle

Reductive amination is a two-stage process that occurs in one pot. [10]First, the quinoline-3-carbaldehyde reacts with a primary or secondary amine to form a Schiff base (imine) or enamine, respectively, with the elimination of water. Second, a reducing agent present in the mixture selectively reduces the C=N double bond to a C-N single bond. [6]Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. [7]Its steric bulk and moderate reactivity contribute to its high selectivity, making it a trustworthy reagent for this process.

Experimental Protocol

Protocol_2_Workflow start Start: Quinoline-3-carbaldehyde + Amine (R-NH2) step1 Combine in DCE (or other aprotic solvent) start->step1 step2 Add NaBH(OAc)3 (Optional: Acetic Acid) step1->step2 Formation of Imine step3 Stir at Room Temp (Monitor by TLC/LC-MS) step2->step3 In situ Reduction step4 Quench Reaction (Saturated NaHCO3) step3->step4 Neutralize Acid step5 Extract with Organic Solvent (e.g., DCM) step4->step5 step6 Purify via Column Chromatography step5->step6 step7 N-Substituted Free Amine step6->step7 step8 Dissolve in IPA/Et2O step7->step8 step9 Add HCl Solution step8->step9 end Final Product: Derivative Dihydrochloride step9->end Precipitation & Isolation

Figure 3: Step-by-step workflow for synthesizing N-substituted derivatives via reductive amination.

Step A: Synthesis of Quinoline-3-carbaldehyde Precursor The key starting material, 2-chloroquinoline-3-carbaldehyde, can be readily synthesized from the corresponding acetanilide via the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [11]The chloro- group at the 2-position can be retained or subsequently removed/substituted as needed for the desired final product.

Step B: Reductive Amination

  • Setup: To a standard round-bottom flask, add quinoline-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Causality: Aprotic solvents are used to prevent unwanted reactions of the reducing agent with the solvent.

  • Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture. For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the aldehyde is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step C: Formation of the Dihydrochloride Salt Follow the same procedure as described in Protocol 1, Step C.

Characterization and Data

The identity and purity of the final products must be confirmed using standard analytical techniques.

TechniqueExpected Observations for Quinolin-3-ylmethanamine Dihydrochloride
¹H NMR Aromatic protons of the quinoline ring (7.5-9.0 ppm), a singlet or triplet for the benzylic CH₂ group (around 4.0-4.5 ppm), and broad signals for the NH₃⁺ protons.
¹³C NMR Characteristic signals for the quinoline carbons (120-150 ppm) and a signal for the benzylic carbon (~40-45 ppm).
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
HPLC A single major peak indicating high purity (typically >95%).

Troubleshooting and Safety

IssuePossible CauseSuggested Solution
Incomplete Reaction (Protocol 1) Insufficient LiAlH₄; deactivated reagent.Use fresh LiAlH₄ and ensure anhydrous conditions. Consider adding another portion of the reagent.
Low Yield (Protocol 2) Inefficient imine formation; steric hindrance.Add a catalytic amount of acetic acid. Increase reaction time or gently heat the mixture (e.g., to 40°C).
Product Streaking on TLC Amine interacting with acidic silica gel.Add 0.5-1% triethylamine or ammonia to the eluent system.
Difficulty in Precipitation of Salt Product is too soluble in the chosen solvent.Try a different solvent system (e.g., Methanol/Et₂O) or concentrate the solution and triturate with a non-polar solvent like pentane.

Safety Precautions:

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Handle only under an inert, anhydrous atmosphere. Quench slowly and carefully at 0°C behind a blast shield.

  • Strong Acids/Bases: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Use chlorinated solvents and ethers in a well-ventilated fume hood.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. 2

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. 5

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676–20704.

  • Bentham Science. (2020). Recent Progress in the Synthesis of Quinolines.

  • Singh, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(14), 1785-1790.

  • Ferreira, M., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 84(3), 645-654.

  • Tiwari, V. K., et al. (2017). Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl₂·2H₂O/PMHS/MeOH. The Journal of Organic Chemistry, 82(19), 10450-10458.

  • Ghorab, M. M., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 12(1), 1-25.

  • RSC Publishing. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1801.

Sources

Application

Application Note: Utilizing Quinolin-3-ylmethanamine Dihydrochloride for USP1 Inhibition in Cell-Based Assays

Abstract This document provides a comprehensive technical guide for researchers utilizing Quinolin-3-ylmethanamine dihydrochloride, a representative of the quinoline-based compound class that targets the Ubiquitin-Specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers utilizing Quinolin-3-ylmethanamine dihydrochloride, a representative of the quinoline-based compound class that targets the Ubiquitin-Specific Protease 1 (USP1). USP1 is a critical deubiquitinase (DUB) in the DNA Damage Response (DDR) pathway, and its inhibition is a promising strategy in oncology.[1] This guide details the mechanism of action, provides validated, step-by-step protocols for key cell-based assays, and offers insights into data interpretation to empower researchers in their exploration of synthetic lethality and drug sensitization strategies.

Introduction to USP1: A Key DDR Target

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a sophisticated network of pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions. In many cancers, these DDR pathways are upregulated, allowing tumor cells to survive and proliferate despite genomic instability.[1]

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinase that has emerged as a crucial regulator of genome integrity.[2] It forms a stable heterodimer with USP1-Associated Factor 1 (UAF1) to deubiquitinate two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[3][4] By removing ubiquitin from these substrates, USP1 facilitates the repair of DNA damage, particularly through the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways.[3][5] Consequently, inhibiting USP1 activity can prevent this critical repair step, leading to an accumulation of DNA damage and inducing synthetic lethality, especially in combination with DNA damaging agents like cisplatin or PARP inhibitors.[3]

Quinolin-3-ylmethanamine dihydrochloride belongs to a class of small molecules designed to target this pathway. A well-characterized and potent inhibitor with a similar structural backbone is ML323, which has an IC50 of ~76 nM in biochemical assays.[6] The protocols and principles described herein are based on the established cellular effects of potent USP1 inhibitors like ML323 and are broadly applicable to Quinolin-3-ylmethanamine dihydrochloride.

Product Information and Handling

PropertyValueSource
Chemical Name Quinolin-3-ylmethanamine dihydrochloridePubChem[7]
Molecular Formula C₁₀H₁₂Cl₂N₂PubChem[7]
Molecular Weight 231.12 g/mol PubChem[7]
CAS Number 31842-22-5PubChem[7]
Appearance Off-white to yellow powder/solid---
Solubility Soluble in DMSO (e.g., to 100 mg/mL for related compounds)Sigma-Aldrich
Storage Store at 2-8°C, protect from light and moisture.MySkinRecipes[8], Sigma-Aldrich

Safety & Handling: Quinolin-3-ylmethanamine dihydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Handle in a chemical fume hood.

Mechanism of Action: Disrupting DNA Repair

The primary cellular function of the USP1-UAF1 complex is to counteract ubiquitination events that are essential for specific DNA repair pathways.

  • Translesion Synthesis (TLS): When a DNA replication fork stalls at a lesion, PCNA is monoubiquitinated (Ub-PCNA). This modification serves as a scaffold to recruit low-fidelity TLS polymerases that bypass the damage, allowing replication to continue at the cost of potential mutations. USP1 deubiquitinates PCNA, acting as a negative regulator of this pathway.[3][5]

  • Fanconi Anemia (FA) Pathway: In response to interstrand crosslinks (ICLs), the FANCD2 protein is monoubiquitinated, a critical activation step for the FA pathway of DNA repair. USP1 reverses this process, deubiquitinating FANCD2 to inactivate the pathway.[1][3]

Inhibition of USP1 with a compound like Quinolin-3-ylmethanamine dihydrochloride "traps" PCNA and FANCD2 in their ubiquitinated, active states.[9] This persistent signaling disrupts the coordinated DDR, leading to replication stress, accumulation of unresolved DNA damage, and ultimately, cell death or sensitization to other DNA-damaging agents.[5]

USP1_Pathway cluster_0 DNA Damage Response dna_damage DNA Damage (e.g., ICLs, UV) pcna PCNA dna_damage->pcna Replication Stress fancd2 FANCD2 dna_damage->fancd2 ICL Recognition ub_pcna Ub-PCNA pcna->ub_pcna Ubiquitination usp1 USP1-UAF1 Complex ub_pcna->usp1 tls Translesion Synthesis (TLS) ub_pcna->tls ub_fancd2 Ub-FANCD2 fancd2->ub_fancd2 Ubiquitination ub_fancd2->usp1 fa Fanconi Anemia (FA) Repair ub_fancd2->fa inhibitor Quinolin-3-ylmethanamine dihydrochloride inhibitor->usp1 Inhibition death Cell Cycle Arrest & Apoptosis tls->death Successful Repair (Pathway Blocked) fa->death Successful Repair (Pathway Blocked)

Figure 1: Mechanism of USP1 Inhibition.

Experimental Protocols for Cell-Based Assays

The following protocols provide a framework for characterizing the cellular activity of Quinolin-3-ylmethanamine dihydrochloride. It is crucial to include appropriate controls (e.g., vehicle-only, untreated) and perform experiments in at least triplicate.

Workflow cluster_workflow General Experimental Workflow cluster_assays 5. Assay Readout start 1. Prepare Stock Solution (e.g., 10 mM in DMSO) seed 2. Seed Cells in appropriate plate format start->seed treat 3. Treat Cells (Dose-response curve + controls) seed->treat incubate 4. Incubate (Assay-dependent duration) treat->incubate viability Short-Term (Viability Assay) incubate->viability clonogenic Long-Term (Clonogenic Assay) incubate->clonogenic if_stain Mechanistic (Immunofluorescence) incubate->if_stain analyze 6. Data Acquisition & Analysis viability->analyze clonogenic->analyze if_stain->analyze

Figure 2: General workflow for cell-based assays.

Protocol 1: Reconstitution and Storage of Stock Solutions

Rationale: Proper preparation and storage of the inhibitor are critical for experimental reproducibility. DMSO is a common solvent for cell-permeable small molecules. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of Quinolin-3-ylmethanamine dihydrochloride to pellet the powder.

  • To prepare a 10 mM stock solution , add the appropriate volume of sterile DMSO. For example, to 1 mg of compound (MW = 231.12 g/mol ), add 432.7 µL of DMSO.

    • Calculation: (1 mg / 231.12 g/mol ) / 10 mmol/L = 0.00004327 L = 432.7 µL

  • Vortex thoroughly until the compound is fully dissolved. Gentle warming (37°C) may be required.

  • Dispense into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (Cytotoxicity) Assay

Rationale: This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50). It is a primary screen to establish the effective dose range for a given cell line. Luminescence-based ATP assays (e.g., CellTiter-Glo®) are highly sensitive and reflect the number of metabolically active cells.

Materials:

  • Appropriate cancer cell line (e.g., U2OS, HCT116)[9]

  • Complete growth medium

  • Sterile, white-walled 96-well plates

  • Luminescence-based ATP detection reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well in 100 µL) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the inhibitor in complete medium. A suggested starting range is 20 µM down to ~10 nM (final concentration). Also prepare a 2X vehicle control (e.g., 0.2% DMSO).

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Readout: Equilibrate the plate and reagents to room temperature. Add the ATP detection reagent according to the manufacturer's protocol (e.g., 100 µL per well).

  • Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability versus the log-transformed drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Clonogenic Survival Assay

Rationale: This assay is the gold standard for assessing long-term reproductive cell death after treatment with cytotoxic agents.[10][11] It measures the ability of a single cell to proliferate and form a colony, providing a more rigorous assessment of anti-cancer efficacy than short-term viability assays.

Materials:

  • 6-well plates

  • Complete growth medium

  • Fixation Solution: Methanol or 4% Paraformaldehyde (PFA)

  • Staining Solution: 0.5% Crystal Violet in 25% methanol

Procedure:

  • Cell Seeding: Seed a low, precise number of cells into 6-well plates. The number depends on the cell line's plating efficiency and the expected toxicity of the treatment (e.g., 200-1000 cells/well). Prepare triplicate wells for each condition.

  • Treatment: Allow cells to adhere for 24 hours. Treat with Quinolin-3-ylmethanamine dihydrochloride at various concentrations (e.g., 0.5x, 1x, 2x IC50 value) for a defined period (e.g., 24 hours or continuous exposure).

  • Incubation: After treatment, wash the cells with PBS and replace with fresh, drug-free complete medium. Incubate for 10-14 days, until visible colonies (defined as ≥50 cells) form in the control wells.[11][12]

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Add 1 mL of Fixation Solution and incubate for 5-10 minutes.[12]

    • Remove the fixative and add 1 mL of 0.5% Crystal Violet solution. Incubate for at least 2 hours at room temperature.[12]

  • Washing and Drying: Carefully remove the crystal violet solution and rinse the plates by gently immersing them in tap water until the background is clear.[12] Allow the plates to air dry completely.

  • Colony Counting: Count the number of colonies in each well. Scan or photograph the plates for documentation. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

Protocol 4: Immunofluorescence (IF) for DNA Damage Foci (γH2AX & RAD51)

Rationale: This assay provides direct visual evidence of the inhibitor's mechanism. Increased γH2AX foci indicate DNA double-strand breaks, while the accumulation of RAD51 foci is a marker for homologous recombination repair.[13][14] Observing these markers confirms the induction of DNA damage and the disruption of the repair process.

Materials:

  • Cells grown on sterile glass coverslips in 12- or 24-well plates

  • Fixative: 4% PFA in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies (see table below)

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI nuclear counterstain

  • Antifade mounting medium

Target Host Example Dilution Purpose
Anti-γH2AXMouse1:1000Marks DNA double-strand breaks[13][15]
Anti-RAD51Rabbit1:1000Marks homologous recombination repair sites[13][15]

Procedure:

  • Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the inhibitor (e.g., at the IC50 concentration) for a specified time (e.g., 6-24 hours). A positive control (e.g., 2 hours post-irradiation) is recommended.[13]

  • Fixation: Wash cells with PBS. Fix with 4% PFA for 10 minutes at room temperature.[15]

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.[15]

  • Blocking: Wash 3x with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in blocking buffer. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.[15]

  • Secondary Antibody Incubation: Wash 3x with PBS. Dilute fluorescently-labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488, anti-rabbit Alexa Fluor 594) in blocking buffer. Incubate for 1 hour at 37°C, protected from light.[13]

  • Staining and Mounting: Wash 3x with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto glass slides using antifade mounting medium.[16]

  • Imaging and Analysis: Image using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using software like ImageJ or CellProfiler.

Data Interpretation & Troubleshooting

  • Viability Assays: A successful experiment will yield a sigmoidal dose-response curve. If the IC50 is very high, the cell line may be resistant. Consider using the inhibitor in combination with a DNA damaging agent (e.g., cisplatin) to test for synergistic effects.

  • Clonogenic Assays: A potent inhibitor will show a dose-dependent decrease in the surviving fraction. If no effect is seen, ensure the treatment duration was sufficient or increase the concentration. If control plating efficiency is low, optimize the cell seeding density.

  • Immunofluorescence: USP1 inhibition is expected to increase the number and persistence of γH2AX and RAD51 foci, especially when combined with a DNA damaging agent. High background can be reduced by increasing wash steps or optimizing antibody concentrations. No signal may indicate a problem with the fixation/permeabilization steps or antibody quality.

References

  • Patsnap Synapse. (2024). What are USP1 inhibitors and how do they work?
  • MedchemExpress. (n.d.). ML-323 | USP1-UAF1 Inhibitor.
  • ResearchGate. (n.d.). ML323 treatment prevents USP1 autocleavage and sensitizes cells to DNA...
  • PubChem. (n.d.). Quinolin-3-ylmethanamine dihydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Quinolin-3-Ylmethanamine Dihydrochloride.
  • NCBI. (2012). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay.
  • PMC - PubMed Central. (n.d.). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Inhibition of USP1 enhances anticancer drugs-induced cancer cell death... Retrieved from [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • AACR Journals. (2025). USP1 inhibition disrupts DNA repair and potentiates the cytotoxic effects of DNA-damaging agents... Retrieved from [Link]

  • OpenWorks @ MD Anderson. (n.d.). Quantification of DNA Repair Rad51 Foci Using Fluorescence Intensity. Retrieved from [Link]

  • JoVE. (2023). Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Model illustrating the role of the USP1 in DNA damage response... Retrieved from [Link]

  • Nucleic Acids Research | Oxford Academic. (2022). RAD51 protects against nonconservative DNA double-strand break repair through a nonenzymatic function. Retrieved from [Link]

  • Frontiers Publishing Partnerships. (n.d.). The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies Using Quinolin-3-ylmethanamine Dihydrochloride in Animal Models

Introduction: The Therapeutic Potential of the Quinoline Scaffold in Neuroscience The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold in Neuroscience

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its derivatives have been investigated for their potential in treating a range of conditions, including cancer, malaria, and various neurological disorders.[2][4][5] In the realm of neuroscience, quinoline-based compounds are of particular interest due to their demonstrated ability to modulate key pathological processes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][5][6] These activities include acetylcholinesterase (AChE) inhibition, antioxidant effects, and modulation of protein aggregation.[1][5][7]

Quinolin-3-ylmethanamine dihydrochloride is a versatile chemical building block, presenting a unique opportunity for the development of novel therapeutics targeting the central nervous system (CNS).[8] Its structure suggests potential interactions with biological targets relevant to neurological function.[8] However, to the best of our knowledge, detailed in vivo studies of this specific compound have not been widely published. These application notes, therefore, serve as a comprehensive guide for researchers and drug development professionals on how to design and execute initial in vivo studies to explore the therapeutic potential of Quinolin-3-ylmethanamine dihydrochloride in relevant animal models of neurological disorders.

Preclinical Study Design: A Roadmap for In Vivo Evaluation

A well-designed preclinical study is paramount for obtaining meaningful and reproducible data. The following sections outline a strategic approach to the in vivo evaluation of Quinolin-3-ylmethanamine dihydrochloride, from initial formulation and dose-range finding to the selection of appropriate animal models and endpoints.

Formulation of Quinolin-3-ylmethanamine Dihydrochloride for In Vivo Administration

Quinolin-3-ylmethanamine is supplied as a dihydrochloride salt, which generally confers good aqueous solubility, a desirable property for in vivo formulations.[8][9]

Protocol 1: Preparation of Dosing Solution

  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile equipment and reagents to ensure the final dosing solution is free from microbial contamination.

  • Vehicle Selection: For initial studies, sterile Water for Injection (WFI) or sterile 0.9% saline are recommended as vehicles due to their isotonicity and biocompatibility.

  • Solubility Assessment:

    • Prepare a stock solution by dissolving a known weight of Quinolin-3-ylmethanamine dihydrochloride in a small volume of the chosen vehicle.

    • Observe for complete dissolution. Gentle warming or vortexing may be applied if necessary.

    • Determine the maximum solubility to ensure the desired dose can be administered in an appropriate volume.

  • pH Adjustment (if necessary):

    • Measure the pH of the final solution.

    • If the pH is outside the physiologically acceptable range (typically pH 5-8 for parenteral administration), adjust using sterile, dilute solutions of NaOH or HCl.

  • Sterile Filtration:

    • Filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage:

    • Store the prepared dosing solution at 2-8°C, protected from light.[8]

    • Conduct a short-term stability study to determine the appropriate shelf-life of the prepared solution.

Dose-Range Finding and Toxicity Assessment

Given the lack of published in vivo data for Quinolin-3-ylmethanamine dihydrochloride, a cautious, stepwise approach to dose selection is essential. An initial dose-range finding study in a small cohort of animals is recommended to establish a safe and potentially efficacious dose range.

Experimental Workflow for Dose-Range Finding

DoseFindingWorkflow start Select Healthy Rodents (e.g., C57BL/6 mice) groups Divide into Groups (n=3-5 per group) start->groups dosing Administer Single Dose (Logarithmic Escalation) e.g., 1, 10, 100 mg/kg IP groups->dosing vehicle Vehicle Control Group groups->vehicle monitoring Monitor for Clinical Signs of Toxicity (24-72h) (e.g., lethargy, ataxia) dosing->monitoring vehicle->monitoring endpoints Collect Blood and Tissues for Preliminary Analysis (e.g., liver enzymes) monitoring->endpoints analysis Analyze Data to Determine Maximum Tolerated Dose (MTD) endpoints->analysis end Select Doses for Efficacy Studies analysis->end

Caption: Workflow for a dose-range finding study.

Table 1: Hypothetical Dose Escalation and Monitoring Parameters

Dose Group (mg/kg, IP)Number of AnimalsPrimary Monitoring ParametersSecondary Monitoring Parameters (Optional)
Vehicle Control5Body weight, clinical signs, general activityBaseline blood chemistry
15Body weight, clinical signs, general activityPost-dose blood chemistry
105Body weight, clinical signs, general activityPost-dose blood chemistry, gross necropsy
1005Body weight, clinical signs, general activityPost-dose blood chemistry, gross necropsy, histopathology of liver and kidneys

Note: Doses are hypothetical and should be adjusted based on any available in vitro cytotoxicity data.

Animal Model Selection for Neurological Disorders

The choice of animal model is critical and should be guided by the specific hypothesis being tested. Given the potential of quinoline derivatives in neurodegeneration, the following models are suggested as starting points.[8][10][11]

  • Alzheimer's Disease (AD):

    • Transgenic Models: APP/PS1 or 5xFAD mouse models, which develop age-dependent amyloid-β plaques and cognitive deficits, are well-established for testing potential AD therapeutics.[11]

  • Parkinson's Disease (PD):

    • Neurotoxin-Induced Models: The 6-hydroxydopamine (6-OHDA) or MPTP models in rodents are widely used to replicate the dopaminergic neurodegeneration and motor deficits characteristic of PD.[11]

Protocols for In Vivo Efficacy Studies

The following protocols are generalized and should be adapted to the specific animal model and experimental question.

Protocol 2: Administration of Quinolin-3-ylmethanamine Dihydrochloride to Rodents

This protocol describes the intraperitoneal (IP) injection method, a common route for systemic drug administration in rodents.

  • Animal Handling: Acclimatize animals to the facility and handling procedures for at least one week prior to the study.

  • Dosing Preparation: Prepare the dosing solution as described in Protocol 1. Ensure the solution is at room temperature before administration.

  • Injection Procedure:

    • Restrain the animal appropriately. For mice, this can be done by scruffing the neck and securing the tail.

    • Tilt the animal slightly downwards on one side.

    • Insert a 25-27 gauge needle into the lower abdominal quadrant, aspirating to ensure the needle has not entered the bladder or intestines.[1]

    • Inject the calculated volume of the dosing solution slowly.

    • Alternate injection sides for repeated dosing.[1]

  • Post-Injection Monitoring: Observe the animal for any immediate adverse reactions and return it to its home cage.

Protocol 3: Behavioral Assessment in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD)

Behavioral tests should be conducted to assess the impact of the compound on cognitive function.

  • Treatment Regimen:

    • Begin dosing in 5xFAD mice at an age when pathology is developing (e.g., 4-6 months).

    • Administer Quinolin-3-ylmethanamine dihydrochloride or vehicle daily via IP injection for a predetermined period (e.g., 4-8 weeks).

  • Morris Water Maze (Spatial Learning and Memory):

    • Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the time (latency) and path length to reach the platform.

    • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Y-Maze (Short-Term Spatial Memory):

    • Place the mouse in the center of a Y-shaped maze and allow it to explore the three arms freely for 8 minutes.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations. A higher percentage indicates better spatial working memory.

Hypothetical Signaling Pathway

SignalingPathway cluster_0 Neurodegenerative Cascade Abeta Amyloid-β Aggregation OxidativeStress Oxidative Stress Abeta->OxidativeStress Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Tau Tau Hyperphosphorylation SynapticLoss Synaptic Dysfunction Tau->SynapticLoss OxidativeStress->SynapticLoss Neuroinflammation->SynapticLoss AChEDysfunction AChE Upregulation AChEDysfunction->SynapticLoss NeuronLoss Neuronal Death SynapticLoss->NeuronLoss Compound Quinolin-3-ylmethanamine dihydrochloride Compound->Abeta Inhibition? Compound->OxidativeStress Reduction? Compound->AChEDysfunction Inhibition?

Caption: Potential mechanisms of action in neurodegeneration.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. For behavioral data, analysis of variance (ANOVA) followed by post-hoc tests is typically used to compare treatment groups. Biochemical data should also be analyzed for statistical significance.

Table 2: Hypothetical Behavioral Data from a Mouse Model of AD

Treatment GroupEscape Latency (seconds, Day 5)Time in Target Quadrant (seconds, Probe Trial)
Wild-Type + Vehicle15.2 ± 2.125.8 ± 3.5
5xFAD + Vehicle45.6 ± 5.310.1 ± 2.0
5xFAD + Compound (10 mg/kg)30.1 ± 4.818.5 ± 2.9
5xFAD + Compound (30 mg/kg)22.5 ± 3.9 22.3 ± 3.1

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to 5xFAD + Vehicle group.

Conclusion and Future Directions

These application notes provide a foundational framework for initiating in vivo studies with Quinolin-3-ylmethanamine dihydrochloride. The proposed protocols for formulation, dose-range finding, and efficacy testing in relevant animal models of neurological disorders are designed to generate the preliminary data necessary to assess the therapeutic potential of this compound. Positive results from these initial studies would warrant more extensive preclinical development, including pharmacokinetic and detailed toxicology studies, to further characterize its profile as a potential CNS therapeutic.

References

  • Ang, L. T. H., et al. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. Biomedicines, 10(5), 998. Available at: [Link]

  • Carvalho, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7064. Available at: [Link]

  • Kanamori, T., et al. (2001). Quinoline Derivatives Are Therapeutic Candidates for Transmissible Spongiform Encephalopathies. Journal of Virology, 75(21), 10479-10486. Available at: [Link]

  • Matsumoto, M., et al. (2009). Carcinogenicity of quinoline by drinking-water administration in rats and mice. Archives of Toxicology, 83(9), 815-824. Available at: [Link]

  • Pasha, T. Y., et al. (2007). Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Cognition Enhancers. Chemical & Pharmaceutical Bulletin, 55(9), 1363-1367. Available at: [Link]

  • Ramos-Rodriguez, J. J., et al. (2022). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 23(24), 15998. Available at: [Link]

  • ResearchGate. (n.d.). Various therapeutic uses of Quinoline. Retrieved from [Link]

  • Ripa, V., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15, 868337. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Retrieved from [Link]

  • Arzneimittel-Forschung. (1993). Acute and Subchronic Toxicity Studies of the New Quinolone Antibacterial Agent Irloxacin in Rodents. Arzneimittelforschung, 43(6), 681-686. Available at: [Link]

  • Journal of Toxicologic Pathology. (2007). 26-Week repeated oral dose toxicity study of the new quinolone antibacterial DW-116 in Sprague-Dawley rats. Journal of Toxicologic Pathology, 20(3), 167-174. Available at: [Link]

  • MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7064. Available at: [Link]

  • Nature. (2017). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Pharmacology, 174(18), 2836-2848. Available at: [Link]

  • MSD Veterinary Manual. (n.d.). Quinolones, Including Fluoroquinolones, for Use in Animals. Retrieved from [Link]

  • Rat Guide. (n.d.). Fluoroquinolones. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 22163-22191. Available at: [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]

  • ACS Publications. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters, 13(8), 1318-1325. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

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Application

Technical Guide: Quinolin-3-ylmethanamine Dihydrochloride in High-Throughput Screening &amp; Library Generation

Executive Summary: The Privileged Scaffold Quinolin-3-ylmethanamine dihydrochloride is not merely a reagent; it is a gateway to a "privileged structure" in medicinal chemistry. The quinoline core is ubiquitous in FDA-app...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Quinolin-3-ylmethanamine dihydrochloride is not merely a reagent; it is a gateway to a "privileged structure" in medicinal chemistry. The quinoline core is ubiquitous in FDA-approved therapeutics (e.g., antimalarials, kinase inhibitors like Lenvatinib), owing to its ability to engage in


-

stacking and hydrogen bonding within diverse protein pockets.

The 3-position aminomethyl vector is particularly valuable because it projects substituents into chemical space often unexplored by classic 4- or 8-substituted quinolines. However, its form as a dihydrochloride salt presents specific challenges in High-Throughput Screening (HTS) and automated synthesis—specifically regarding pH artifacts and solubility crashes.

This guide provides the technical protocols required to utilize this building block effectively, eliminating common experimental artifacts.

Technical Specifications & Handling

PropertySpecificationCritical Note
Chemical Name Quinolin-3-ylmethanamine dihydrochlorideAlso: 3-(Aminomethyl)quinoline 2HCl
CAS Number 31842-22-5Verify CAS; free base is 7521-70-2
Molecular Weight 231.12 g/mol Salt form is ~46% heavier than free base
Formula C₁₀H₁₂Cl₂N₂Contains 2 equivalents of HCl
Solubility Water (>50 mM), DMSO (>100 mM)Hygroscopic : Store in desiccator
Acidity (pKa) ~4.9 (Quinoline N), ~9.0 (Amine)Risk: 10 mM stock can lower assay pH < 5.0

Protocol 1: Robust Stock Solution Preparation (DMSO)

Objective: Create a stable 100 mM stock solution for HTS or library synthesis while mitigating the "Acidic Shock" effect common with dihydrochloride salts.

The Mechanistic Risk

Dissolving a dihydrochloride salt in DMSO creates a solution that, upon dilution into aqueous assay buffer, releases protons. If the assay buffer (e.g., 25 mM HEPES) has insufficient buffering capacity, the local pH will drop, inhibiting enzymes non-specifically. This is the #1 cause of false positives with this compound.

Step-by-Step Procedure
  • Desiccation: Remove the vial from cold storage (4°C) and allow it to equilibrate to room temperature inside a desiccator for 1 hour. This prevents condensation which degrades the stock.

  • Weighing: Weigh the solid into a tared, amber glass vial.

    • Calculation: To make 10 mL of 100 mM stock, weigh 231.12 mg.

  • Solvent Addition: Add anhydrous DMSO (Grade: HTS Certified, <0.1% water).

    • Note: Do not use "wet" DMSO; water promotes hydrolysis and precipitation over time.

  • Dissolution: Vortex vigorously for 60 seconds. Sonicate for 5 minutes if visual particulates remain.

  • QC Check (Turbidity): Inspect against a dark background. The solution must be crystal clear.

  • Storage: Aliquot into Matrix tubes (single-use). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 2: High-Throughput Library Generation (Amide Coupling)

Objective: Utilize the primary amine to generate a library of quinoline-3-carboxamides via automated parallel synthesis.

The Stoichiometry Trap

Standard protocols use 1.5-2.0 equivalents of base (DIPEA/TEA). This will fail.

  • You must neutralize the 2 HCl equivalents attached to the scaffold plus the proton released during coupling.

  • Requirement: Minimum 3.5 - 4.0 equivalents of base.

Automated Workflow (96-well plate)

Reagents:

  • Scaffold: Quinolin-3-ylmethanamine 2HCl (0.1 M in DMF).

  • Acids: Diverse carboxylic acid library (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (Neat).

Procedure:

  • Plate Setup: Dispense 50 µL (5 µmol) of Carboxylic Acid solution into each well.

  • Activation: Add 50 µL (5 µmol) of HATU solution.

  • Base Addition 1: Add 10 µL (approx. 57 µmol, ~11 eq) of DIPEA.

    • Why: Excess base ensures the carboxylic acid activates and the quinoline salt neutralizes instantly upon addition.

  • Scaffold Addition: Add 50 µL (5 µmol) of Quinolin-3-ylmethanamine 2HCl solution.

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Workup: Evaporate solvent or perform solid-phase extraction (SPE) using a cation-exchange resin (SCX) to capture unreacted amine.

Workflow Visualization

The following diagram illustrates the logic flow for both Screening and Synthesis, highlighting the critical decision points regarding salt handling.

Quinoline_Workflow Start Quinolin-3-ylmethanamine 2HCl (Solid) Dissolve Dissolve in Anhydrous DMSO (100 mM Stock) Start->Dissolve Check QC: Turbidity Check Dissolve->Check Decision Intended Application? Check->Decision HTS Fragment Screening / HTS Decision->HTS Biological Assay Synth Library Synthesis (Amide Coupling) Decision->Synth Chemistry Buffer_Check CRITICAL: Check Assay Buffer Buffering Capacity > 50mM? HTS->Buffer_Check Adjust Adjust Buffer pH or Concentration Buffer_Check->Adjust No / Unsure Screen Execute Screen (Watch for pH artifacts) Buffer_Check->Screen Yes Adjust->Screen Stoich Stoichiometry Calculation: Need Base for 2x HCl + Reaction Synth->Stoich Base_Add Add Excess Base (>3.5 eq DIPEA) Stoich->Base_Add Coupling Coupling Reaction (HATU/HBTU) Base_Add->Coupling

Caption: Decision logic for handling Quinolin-3-ylmethanamine 2HCl to prevent pH artifacts in HTS and incomplete reactions in synthesis.

Application Note: Fragment-Based Drug Discovery (FBDD)

When using Quinolin-3-ylmethanamine as a fragment probe, the binding mode is often driven by the quinoline nitrogen (H-bond acceptor) and the primary amine (H-bond donor/cation).

Experimental Setup for Surface Plasmon Resonance (SPR):

  • Immobilization: Target protein on CM5 chip.

  • Running Buffer: PBS-P+ (must contain 0.05% Surfactant P20).

  • Injection: Inject concentration series (e.g., 100 µM down to 3 µM).

  • Data Analysis: Look for "Square Wave" kinetics typical of fragments (fast on/fast off).

  • Validation: If binding is observed, validate by testing the de-amino analog (3-methylquinoline) to confirm the amine's contribution to the pharmacophore.

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

  • Quinoline in Cancer: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011.

  • Compound Management: Engeloch, C., et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 2008.

  • HTS Artifacts: Thorne, N., et al. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 2010.

  • Chemical Data: PubChem Compound Summary for CID 45792497, Quinolin-3-ylmethanamine dihydrochloride.

Method

Application Notes and Protocols for Enzyme Inhibition Assays Using Quinolin-3-ylmethanamine Dihydrochloride

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition Quinolin-3-ylmethanamine dihydrochloride is a member of the quinoline class of heterocyclic aromatic organic compounds. The quinoline ba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

Quinolin-3-ylmethanamine dihydrochloride is a member of the quinoline class of heterocyclic aromatic organic compounds. The quinoline backbone is recognized as a "privileged structure" in medicinal chemistry and drug discovery due to its ability to interact with a wide array of biological targets, including enzymes.[1][2] Derivatives of quinoline have shown potential in the development of antimalarial and anticancer agents, underscoring their significance in therapeutic research.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable enzyme inhibition assay protocol for Quinolin-3-ylmethanamine dihydrochloride. While this compound can be used as a versatile building block in the synthesis of various bioactive molecules,[3] this guide will focus on its potential as a direct enzyme inhibitor.

Given that the specific enzyme targets for Quinolin-3-ylmethanamine dihydrochloride are not yet fully elucidated, this application note will provide a generalized, yet detailed, framework that can be adapted to a variety of enzyme systems. We will delve into the core principles of enzyme kinetics, assay development, determination of the half-maximal inhibitory concentration (IC50), and advanced protocols for elucidating the mechanism of inhibition.

Core Principles of Enzyme Inhibition Assays

Enzyme assays are fundamental laboratory procedures for measuring the rate of enzyme-catalyzed reactions.[4] Understanding the basics of enzyme kinetics is crucial for designing and interpreting inhibition assays.

Michaelis-Menten Kinetics

The majority of enzymes are assumed to follow Michaelis-Menten kinetics, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[5][6][7][8] The Michaelis-Menten equation is as follows:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is also a measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[8]

Modes of Reversible Enzyme Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into three main types: competitive, non-competitive, and uncompetitive.[9][10]

  • Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[10]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. In this case, the inhibitor does not prevent substrate binding.[10][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more prevalent in reactions with multiple substrates.[12]

The Significance of the IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[13] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14] A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by experimental conditions, particularly the substrate concentration.[13][15]

Assay Development and Optimization: A Self-Validating System

A robust and reproducible enzyme inhibition assay requires careful optimization of various parameters.[4][16] The goal is to establish conditions that ensure the enzyme is stable and the reaction rate is linear over the measurement period.

Step 1: Choosing an Appropriate Assay Format

The choice of assay format depends on the specific enzyme and available instrumentation. Common formats include:

  • Absorbance-based assays: Suitable for reactions that produce or consume a chromogenic substrate.

  • Fluorescence-based assays: Generally more sensitive than absorbance-based assays and are ideal for low-concentration enzyme or substrate systems.

  • Luminescence-based assays: Offer high sensitivity and are often used in high-throughput screening (HTS).

Step 2: Determining Optimal Enzyme and Substrate Concentrations

Before screening inhibitors, it is essential to determine the optimal concentrations of both the enzyme and the substrate.

  • Enzyme Titration: Perform the assay with a fixed, saturating concentration of the substrate and varying concentrations of the enzyme. Plot the initial reaction rate against the enzyme concentration. The optimal enzyme concentration should fall within the linear range of this plot.

  • Substrate Titration (Km Determination): With the optimal enzyme concentration, perform the assay with varying concentrations of the substrate. Plot the initial reaction rate against the substrate concentration. This will yield a hyperbolic curve from which the Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation. For competitive inhibitor screening, it is recommended to use a substrate concentration at or below the Km value.[17]

Step 3: Optimizing Buffer Conditions

Enzyme activity is highly dependent on the buffer conditions.[4][17] Key parameters to optimize include:

  • pH: Most enzymes have a specific pH range for optimal activity. Test a range of pH values to determine the optimum for your enzyme.[4]

  • Ionic Strength: The salt concentration of the buffer can affect enzyme structure and activity.

  • Additives: Some enzymes may require specific cofactors, metal ions, or stabilizing agents (e.g., BSA, DTT) for maximal activity.

Step 4: Assessing Solvent Tolerance

Quinolin-3-ylmethanamine dihydrochloride, like many small molecules, will likely be dissolved in a solvent such as dimethyl sulfoxide (DMSO). It is critical to determine the highest concentration of the solvent that does not significantly affect enzyme activity. This is achieved by running the assay with a range of solvent concentrations while keeping the enzyme and substrate concentrations constant.

Protocol for IC50 Determination of Quinolin-3-ylmethanamine Dihydrochloride

This protocol provides a step-by-step guide for determining the IC50 value of Quinolin-3-ylmethanamine dihydrochloride against a hypothetical enzyme in a 96-well plate format.

Materials and Reagents
  • Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5)[18]

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Optimized assay buffer

  • DMSO (or other suitable solvent)

  • 96-well microplate (clear for colorimetric assays, black for fluorescence assays)

  • Multichannel pipette

  • Plate reader

Workflow for IC50 Determination

IC50_Workflow Figure 1: IC50 Determination Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) D Dispense Reagents into 96-well Plate (Buffer, Inhibitor/Vehicle, Enzyme) A->D B Prepare Inhibitor Stock Solution (Quinolin-3-ylmethanamine dihydrochloride in DMSO) C Perform Serial Dilutions of Inhibitor B->C C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Reaction by Adding Substrate E->F G Monitor Reaction Kinetics (e.g., Absorbance or Fluorescence) F->G H Data Analysis: Calculate % Inhibition G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Step-by-Step Procedure
  • Prepare a 10 mM stock solution of Quinolin-3-ylmethanamine dihydrochloride in 100% DMSO.

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer. A common approach is to prepare a 10-point, 3-fold serial dilution series. Remember to include a vehicle control (DMSO at the same final concentration as the inhibitor wells).

  • Set up the assay plate. A suggested plate layout is provided in the table below.

    • Add the appropriate volume of assay buffer to all wells.

    • Add the serially diluted inhibitor or vehicle control to the respective wells.

    • Add the optimized concentration of the enzyme to all wells except the "No Enzyme Control".

  • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals for a predetermined period. Ensure the measurements are taken during the initial linear phase of the reaction.

Example Plate Layout
WellContent
A1-A3100% Activity Control (Enzyme + Substrate + Vehicle)
B1-B3Inhibitor Concentration 1
C1-C3Inhibitor Concentration 2
......
H1-H3Inhibitor Concentration 7
A4-A6No Enzyme Control (Substrate + Buffer)
B4-B6Inhibitor Concentration 8
C4-C6Inhibitor Concentration 9
D4-D6Inhibitor Concentration 10

Data Analysis and Interpretation

  • Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))

  • Generate a dose-response curve by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[19]

Hypothetical Data Presentation
Quinolin-3-ylmethanamine dihydrochloride (µM)% Inhibition (Mean ± SD, n=3)
0.012.5 ± 1.1
0.038.1 ± 2.3
0.125.6 ± 4.5
0.348.9 ± 3.8
175.2 ± 2.9
390.1 ± 1.7
1098.5 ± 0.9
3099.2 ± 0.5
IC50 (µM) 0.32

Advanced Protocol: Determining the Mechanism of Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insights into the inhibitor's interaction with the enzyme.[20] This can be elucidated by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Experimental Design

Perform the enzyme assay with a matrix of varying substrate and inhibitor concentrations. For example, use five different substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x Km) and at least four different inhibitor concentrations (including a no-inhibitor control).

Data Analysis using Lineweaver-Burk Plots

A Lineweaver-Burk plot, also known as a double reciprocal plot, is a graphical representation of the Michaelis-Menten equation.[21] It is generated by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). While non-linear regression is preferred for calculating kinetic parameters, Lineweaver-Burk plots are a valuable tool for visualizing and distinguishing between different types of inhibition.[20][21]

Inhibition_Mechanisms Figure 2: Lineweaver-Burk Plots for Different Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 + Inhibitor a3 a1->a3 No Inhibitor X1 Y1 b1 b2 b1->b2 + Inhibitor b3 b1->b3 No Inhibitor X2 Y2 c1 c2 c1->c2 + Inhibitor c3 c4 c3->c4 No Inhibitor X3 Y3

Caption: Characteristic Lineweaver-Burk plots for competitive, non-competitive, and uncompetitive inhibition.

  • Competitive Inhibition: The lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: The lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: The lines are parallel (both Vmax and Km decrease).

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
High well-to-well variabilityPipetting errors; Incomplete mixing of reagentsUse calibrated pipettes; Ensure thorough mixing of all solutions.[22]
No or low enzyme activityInactive enzyme; Incorrect buffer conditions; Expired reagentsUse a fresh batch of enzyme; Re-optimize buffer pH and composition; Check reagent expiration dates.[22][23]
Non-linear reaction progress curvesSubstrate depletion; Product inhibition; Enzyme instabilityUse a lower enzyme concentration or measure for a shorter duration; Dilute the sample if product inhibition is suspected; Add stabilizing agents to the buffer.[23]
Inconsistent inhibition at high inhibitor concentrationsInhibitor precipitation; Assay artifactsCheck the solubility of the inhibitor in the final assay buffer; Test for compound interference with the detection method (e.g., autofluorescence).[24]

References

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Quinolin-3-Ylmethanamine Dihydrochloride. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubChem. (n.d.). Quinolin-3-ylmethanamine dihydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Mastering MCAT. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). Quinolin-3-ylmethanamine. Retrieved from [Link]

  • University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Igo, P. G., & Dales, N. (2019). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods in molecular biology (Clifton, N.J.), 1966, 25–42. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • L-G, A., & L-G, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Lineweaver–Burk plot. Retrieved from [Link]

  • Chem Help ASAP. (2021). enzyme kinetics & the Michaelis-Menten equation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Andrey K. (2015). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]

  • Jack Westin. (n.d.). Inhibition Types. Retrieved from [Link]

  • Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International journal of molecular sciences, 21(11), 3991. Retrieved from [Link]

  • BYJU'S. (n.d.). Enzyme Inhibition. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • Wikipedia. (2024). Michaelis–Menten kinetics. Retrieved from [Link]

  • Jack Westin. (n.d.). Inhibition. Retrieved from [Link]

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Ninja Nerd. (2017). Biochemistry | Michaelis-Menten Equation. Retrieved from [Link]

  • MDPI. (2024). Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. Retrieved from [Link]

Sources

Application

Application Note: Cell Culture Optimization &amp; Profiling for Quinolin-3-ylmethanamine Dihydrochloride

Abstract Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) is a privileged heterocyclic scaffold widely employed as a chemical building block in the synthesis of kinase inhibitors, P2X3 antagonists, and ferropor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) is a privileged heterocyclic scaffold widely employed as a chemical building block in the synthesis of kinase inhibitors, P2X3 antagonists, and ferroportin inhibitors.[1][2][3] While primarily a synthetic intermediate, its evaluation in cell-based assays is critical for fragment-based drug discovery (FBDD) and toxicity profiling.[2][3] This guide provides a rigorous protocol for the reconstitution, pH buffering, and cellular administration of this compound.[2] Special emphasis is placed on neutralizing the acidity of the dihydrochloride salt to prevent non-specific cytotoxicity caused by culture medium acidification—a common source of false positives in early-stage screening.[2][3]

Physicochemical Properties & Reconstitution Strategy

Compound Profile[1][2][4][5][6][7][8]
  • IUPAC Name: Quinolin-3-ylmethanamine dihydrochloride[1][2][3][4]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 231.12 g/mol [2][3]

  • Physical State: Hygroscopic solid (store at -20°C, desiccated).

  • Acidity: The compound releases 2 equivalents of HCl upon dissolution.[2][3] A 10 mM aqueous solution may drop pH < 4.0 without buffering.[3]

Solubility & Stock Preparation

Unlike the free base, the dihydrochloride salt is highly water-soluble but poses solubility challenges in pure DMSO due to ionic interactions.[2][3]

Solvent SystemSolubility LimitUsage Note
Water (Milli-Q) > 50 mMPreferred. Acidic pH; requires immediate buffering in media.[2][3]
DMSO ~10–20 mMModerate solubility.[2][3] May precipitate if diluted rapidly into cold media.[2][3]
PBS (pH 7.4) < 5 mMAvoid for stocks. High salt + neutralization may cause the free base to precipitate.[2][3]
The "Self-Validating" Reconstitution Protocol

To ensure experimental reproducibility, the stock solution must be pH-neutralized before or during addition to the cell culture media to avoid "pH shock."[2][3]

Protocol: Preparation of 10 mM Neutralized Stock

  • Weigh 2.31 mg of Quinolin-3-ylmethanamine 2HCl.[2][3]

  • Dissolve in 1.0 mL of sterile Milli-Q water . (Resulting pH ~3.0).[2][3]

  • Validation Step: Do not add directly to cells.

  • Dilute this stock 1:10 into a "dummy" aliquot of culture media to verify no precipitation occurs.

  • Buffering: For high-concentration assays (>100

    
    M), supplement the cell culture media with 25 mM HEPES  to counter the acidity.
    

Cell Culture Protocols

Cell Line Selection

For general toxicity and scaffold profiling, the following robust cell lines are recommended:

  • HEK293 (Human Embryonic Kidney): High transfection efficiency; standard for fragment screening.[2][3]

  • HepG2 (Human Liver Cancer): Metabolic competent; indicates potential hepatotoxicity of the quinoline core.[2][3]

Culture Conditions
  • Basal Medium: DMEM (High Glucose, 4.5 g/L).[2][3]

  • Supplementation: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[2][3]

  • Buffer: 25 mM HEPES (Critical addition for this specific compound to maintain pH 7.4).[3]

  • Environment: 37°C, 5%

    
    , 95% Humidity.[2]
    
Experimental Workflow: Cytotoxicity Profiling

This workflow determines the "Safe Window" for using the scaffold in downstream functional assays.[2][3]

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Treatment Preparation:

    • Prepare a 2x concentration of the compound in HEPES-buffered media.[2][3]

    • Serial Dilution Range: 0, 1, 10, 50, 100, 500

      
      M.[2]
      
    • Control: Vehicle control (Water/Media matched volume).[2][3]

  • Addition: Remove half the volume of the media from the wells and replace with the 2x compound solution. This "half-change" method minimizes hydrodynamic stress.[3]

  • Incubation: 24 to 48 hours.

  • Readout: CCK-8 or MTT assay.

Visualizations & Logic Maps

Diagram: pH-Safe Reconstitution Workflow

This logic map illustrates the critical decision points to prevent acidification artifacts, ensuring that observed toxicity is due to the molecule, not the pH.[2]

ReconstitutionWorkflow Start Weigh Quinolin-3-ylmethanamine 2HCl Solvent Dissolve in Sterile Water (Result: Acidic Stock pH ~3.0) Start->Solvent Check Target Concentration > 100 µM? Solvent->Check Buffer Use HEPES-Buffered Media (25mM) for Dilution Check->Buffer Yes (High Risk of Acidosis) Standard Use Standard DMEM (Bicarbonate Buffer only) Check->Standard No (Low Risk) Dilution Dilute Stock into Media (1:100 min) Buffer->Dilution Standard->Dilution PrecipitationCheck Visual Check for Precipitation (Free base insolubility) Dilution->PrecipitationCheck Proceed Proceed to Cell Treatment PrecipitationCheck->Proceed Clear Stop Add DMSO (up to 0.5%) to solubilize free base PrecipitationCheck->Stop Cloudy Stop->Proceed

Figure 1: Decision tree for managing the acidity and solubility of the dihydrochloride salt in cell culture.

Diagram: Fragment Screening Timeline

A standardized timeline for evaluating the scaffold's biological inertness or activity.[2][3]

ExperimentTimeline T0 T-24h: Seeding (10k cells/well) T1 T0: Treatment (HEPES Media + Cmpd) T0->T1 Attachment T2 T+24h: Morphology Check (Microscopy) T1->T2 Exposure T3 T+48h: Viability Assay (CCK-8/MTT) T2->T3 Readout

Figure 2: Experimental timeline for cytotoxicity profiling.

Troubleshooting & Critical Considerations

IssueMechanistic CauseCorrective Action
Yellowing of Media Media acidification due to 2HCl release (Phenol red turns yellow).[2][3]Supplement media with 25 mM HEPES .[3] Do not rely solely on bicarbonate buffering.[2][3]
Precipitation At neutral pH (7.4), the amine free base is less soluble than the salt.[2]Limit final concentration to < 500

M. If needed, add DMSO to a final concentration of 0.5%.
High Toxicity Non-specific amine toxicity or pH shock.[2][3]Verify pH of the dosing solution.[2][3] If pH is 7.4 and toxicity persists, the scaffold itself is cytotoxic (likely > 100

M).

References

  • PubChem. Quinolin-3-ylmethanamine dihydrochloride (Compound Summary). National Library of Medicine.[3] Available at: [Link][2][3]

  • Moor, L. F. E., et al. (2021).[2][3][5] Quinoline: An Attractive Scaffold in Drug Design.[2][3][5] Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226.[2][5] Available at: [Link]

  • European Patent Office. Modified Ferroportin Inhibitors (EP 4326717 B1).[2][3] (Describes use of Quinolin-3-ylmethanamine dihydrochloride as a synthesis intermediate). Available at: [Link][2][3]

Sources

Method

Application Note: Preparation of Stock Solutions of Quinolin-3-ylmethanamine Dihydrochloride for Research Applications

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of Quinolin-3-ylmethanamine dihydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of Quinolin-3-ylmethanamine dihydrochloride. As a versatile building block in medicinal chemistry, particularly for the synthesis of novel therapeutics for neurological disorders, the integrity of its stock solution is paramount for experimental reproducibility and success.[1][2] This guide moves beyond a simple protocol, offering insights into the chemical properties of the compound, strategic solvent selection, and best practices for ensuring solution stability and quality control.

Introduction: The Importance of a Quinoline Building Block

Quinolin-3-ylmethanamine is a derivative of quinoline, a heterocyclic aromatic compound that forms the core of numerous biologically active molecules.[3][4] The quinoline scaffold is prevalent in pharmaceuticals with a wide range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6][7] Quinolin-3-ylmethanamine dihydrochloride serves as a key intermediate in the synthesis of these complex molecules, making it a compound of significant interest in drug discovery and development.[1][8]

The preparation of an accurate, stable, and contaminant-free stock solution is the foundational step for any subsequent experiment. Errors in concentration, degradation of the compound, or introduction of impurities can compromise entire research projects. This application note establishes a self-validating system for preparing stock solutions of this specific dihydrochloride salt, ensuring researchers can proceed with confidence.

Compound Characteristics and Properties

Understanding the physicochemical properties of Quinolin-3-ylmethanamine dihydrochloride is essential for its proper handling and use.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂·2HCl[1][9]
Molecular Weight 231.12 g/mol [1][2][9]
CAS Number 31842-22-5[1]
Appearance Off-white to yellow crystalline powder/solid[2]
Recommended Storage 2-8°C (short-term); -20°C to -80°C (long-term stock)[1][8][10]

Expert Insight: The Dihydrochloride Salt The "dihydrochloride" designation is critically important. It indicates that two amine functional groups on the parent molecule, Quinolin-3-ylmethanamine, are protonated and stabilized with chloride counter-ions. This salt form significantly enhances the compound's stability and solubility in aqueous media compared to its free base form. However, it also means that dissolving the compound in a neutral, unbuffered solvent like pure water will result in an acidic solution . This inherent acidity must be considered in the context of the downstream application, as it can alter the pH of assay buffers, cell culture media, or reaction mixtures, potentially affecting biological or chemical outcomes.

Safety and Handling Precautions

As a laboratory chemical, Quinolin-3-ylmethanamine dihydrochloride requires careful handling to ensure personnel safety.

GHS Hazard Identification:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[9]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[9]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[9]

  • Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.[9]

Recommended Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (tested according to EN 374), and tightly fitting safety goggles.[11][13]

  • Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[12]

  • Spill Management: In case of a spill, avoid generating dust. Collect the spilled material using an absorbent, non-combustible material and place it in a suitable, sealed container for disposal.[13]

Strategic Solvent Selection

The choice of solvent is dictated by the requirements of the downstream application. The primary decision is between an aqueous solvent and an organic solvent like DMSO.

Solvent_Selection Start Start: Select Solvent for Quinolin-3-ylmethanamine dihydrochloride App What is the downstream application? Start->App Cell_Assay Cell-based Assay (in vitro) App->Cell_Assay Cellular Biochem_Assay Biochemical Assay (e.g., enzyme kinetics) App->Biochem_Assay Biochemical Organic_Synth Organic Synthesis (as a reactant) App->Organic_Synth Synthesis Solvent_Choice_Cell Is DMSO toxicity a concern? Cell_Assay->Solvent_Choice_Cell Solvent_Choice_Biochem Is the final assay pH sensitive? Biochem_Assay->Solvent_Choice_Biochem Aprotic_Solvent Use Anhydrous Aprotic Solvent (e.g., DMF, NMP) - Check reaction compatibility Organic_Synth->Aprotic_Solvent Aqueous Use Aqueous Solvent (e.g., Sterile Water, PBS) - Lower intrinsic toxicity - May require pH adjustment Solvent_Choice_Cell->Aqueous Yes DMSO Use Anhydrous DMSO - High solubility - Ensure final concentration is non-toxic to cells (<0.5%) Solvent_Choice_Cell->DMSO No Solvent_Choice_Biochem->Aqueous Yes Solvent_Choice_Biochem->DMSO No Stock_Preparation_Workflow cluster_prep Preparation Phase cluster_storage Storage & Use Phase Receive Receive & Log Compound Safety Review MSDS & Don PPE Receive->Safety Calc Calculate Required Mass Safety->Calc Weigh Weigh Compound (Fume Hood) Calc->Weigh Dissolve Dissolve in Chosen Solvent (Water/PBS/DMSO) Weigh->Dissolve QC1 QC Check: Complete Dissolution? Dissolve->QC1 QC1->Dissolve No (Vortex/Sonicate) Filter Sterile Filter (0.22 µm) (If Aqueous for Bio-use) QC1->Filter Yes (Aqueous) Aliquot Aliquot into Single-Use Volumes QC1->Aliquot Yes (DMSO) Filter->Aliquot Store Store at -20°C or -80°C (Protect from light/moisture) Aliquot->Store Use Use in Experiment: Thaw one aliquot, dilute to working concentration Store->Use Discard Discard unused portion of thawed aliquot Use->Discard

Sources

Application

Application Notes and Protocols for Quinolin-3-ylmethanamine Dihydrochloride in Neuroscience Research

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure in Neuroscience The quinoline ring system is a versatile heterocyclic scaffold that h...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Neuroscience

The quinoline ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, making them valuable starting points for the development of novel therapeutics.[1][2][3] In the realm of neuroscience, quinoline-based compounds are being actively investigated for their potential to address a range of neurological and psychiatric disorders.[2][4] These compounds have shown promise as neuroprotective agents, modulators of key neurotransmitter systems, and potential treatments for neurodegenerative diseases like Alzheimer's.[4][5][6]

While Quinolin-3-ylmethanamine dihydrochloride itself is primarily documented as a chemical intermediate, its structural motif is representative of a class of compounds with significant potential for neuroscience research. This guide will, therefore, explore the plausible applications of a hypothetical Quinolin-3-ylmethanamine derivative as a neuroprotective agent, drawing upon the established activities of related quinoline compounds. The protocols and methodologies outlined herein are based on standard, validated procedures for the preclinical evaluation of novel neuroprotective drug candidates.

Hypothetical Mechanism of Action: A Quinolin-3-ylmethanamine Derivative as a Neuroprotective Agent

Given the known neuroprotective properties of various quinoline derivatives, we can hypothesize a mechanism of action for a novel Quinolin-3-ylmethanamine analog. Many neurodegenerative processes are linked to excitotoxicity, oxidative stress, and neuroinflammation. Quinoline compounds have been shown to mitigate these pathological events.[4][5] A plausible mechanism for our hypothetical derivative could involve the modulation of N-methyl-D-aspartate (NMDA) receptors, which are key players in synaptic plasticity and neuronal function, but also in excitotoxic cell death when overactivated.[7][8]

I. In Vitro Characterization of a Novel Quinolin-3-ylmethanamine Derivative

The initial phase of evaluating a new compound involves a series of in vitro assays to determine its biological activity, potency, and potential mechanisms of action.

A. Assessment of Neuroprotective Efficacy in a Cellular Model of Excitotoxicity

Objective: To determine if the Quinolin-3-ylmethanamine derivative can protect cultured neurons from glutamate-induced excitotoxicity.

Rationale: Excessive glutamate stimulation leads to an over-influx of calcium ions through NMDA receptors, triggering a cascade of events that result in neuronal death. A neuroprotective compound may act by directly or indirectly mitigating this process.

Experimental Protocol:

  • Cell Culture:

    • Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT-22) in 96-well plates at an appropriate density.

    • Allow cells to adhere and differentiate for 24-48 hours.

  • Compound Treatment:

    • Prepare a stock solution of the Quinolin-3-ylmethanamine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

    • Pre-treat the cells with a range of concentrations of the derivative for 1-2 hours.

  • Induction of Excitotoxicity:

    • Expose the cells to a toxic concentration of glutamate (e.g., 5 mM for HT-22 cells) for 24 hours. Include a vehicle control group (no glutamate) and a glutamate-only control group.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the EC50 (half-maximal effective concentration) of the compound for its neuroprotective effect.

Expected Outcome: A successful neuroprotective compound will show a dose-dependent increase in cell viability in the presence of glutamate.

B. Investigation of NMDA Receptor Modulation

Objective: To investigate if the Quinolin-3-ylmethanamine derivative interacts with NMDA receptors.

Rationale: Given that some quinoline derivatives modulate NMDA receptor activity, it is crucial to determine if this is a primary mechanism of action.[9]

Experimental Workflow for NMDA Receptor Modulation Studies

workflow cluster_binding Radioligand Binding Assay cluster_calcium Calcium Imaging binding_prep Prepare brain membrane homogenates binding_incubation Incubate with [3H]MK-801 (NMDA channel blocker) +/- Quinolin-3-ylmethanamine derivative binding_prep->binding_incubation binding_separation Separate bound and free radioligand binding_incubation->binding_separation binding_quantification Quantify bound radioactivity binding_separation->binding_quantification calcium_prep Load cultured neurons with a calcium indicator dye (e.g., Fura-2 AM) calcium_treatment Apply Quinolin-3-ylmethanamine derivative calcium_prep->calcium_treatment calcium_stimulation Stimulate with NMDA and glycine calcium_treatment->calcium_stimulation calcium_measurement Measure changes in intracellular calcium concentration calcium_stimulation->calcium_measurement start Start cluster_binding cluster_binding start->cluster_binding cluster_calcium cluster_calcium start->cluster_calcium

Caption: Workflow for in vitro assessment of NMDA receptor modulation.

II. In Vivo Evaluation of a Novel Quinolin-3-ylmethanamine Derivative

Following promising in vitro results, the next step is to assess the compound's efficacy and safety in a living organism.

A. Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the Quinolin-3-ylmethanamine derivative.

Rationale: A successful CNS drug must be able to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.

Protocol Summary:

ParameterMethod
Administration Intravenous (IV) and Oral (PO)
Species Rodent (e.g., Sprague-Dawley rat)
Sample Collection Serial blood and brain tissue sampling at various time points
Analysis LC-MS/MS to quantify compound concentration
Key Metrics Bioavailability, half-life, Cmax, Tmax, brain-to-plasma ratio
B. Assessment of Neuroprotective Efficacy in an Animal Model of Stroke

Objective: To evaluate the in vivo neuroprotective effects of the Quinolin-3-ylmethanamine derivative in a model of ischemic stroke.

Rationale: Stroke is a major cause of long-term disability, and neuroprotective agents aim to reduce the extent of brain damage following an ischemic event.

Experimental Protocol:

  • Animal Model:

    • Induce focal cerebral ischemia in rodents (e.g., mice or rats) using the middle cerebral artery occlusion (MCAO) model.

  • Compound Administration:

    • Administer the Quinolin-3-ylmethanamine derivative at various doses and time points (pre- or post-MCAO) via a relevant route (e.g., intraperitoneal or oral).

  • Behavioral Assessment:

    • Perform a battery of behavioral tests (e.g., neurological deficit score, rotarod test, grip strength test) to assess functional recovery over several days or weeks.

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Perform immunohistochemistry to assess markers of neuronal death (e.g., Fluoro-Jade B) or inflammation (e.g., Iba1 for microglia).

Signaling Pathway for Neuroprotection

pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx ↑ Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Oxidative Stress Ca_influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Quinoline Quinolin-3-ylmethanamine Derivative Quinoline->NMDA_R Modulation Neuroprotection Neuroprotection Quinoline->Neuroprotection Neuroprotection->Neuronal_Death Inhibition

Caption: Hypothetical neuroprotective signaling pathway.

III. Safety and Toxicology

A critical component of drug development is a thorough assessment of the compound's safety profile.

Key Toxicological Studies:

  • Acute Toxicity: To determine the short-term adverse effects and the median lethal dose (LD50).

  • Repeat-Dose Toxicity: To evaluate the effects of long-term exposure.

  • Genotoxicity: To assess the potential for the compound to damage genetic material.

  • Safety Pharmacology: To investigate the effects on major organ systems (cardiovascular, respiratory, and central nervous systems).

Conclusion

While specific neuroscience applications for Quinolin-3-ylmethanamine dihydrochloride are not yet established in the public domain, its quinoline core represents a highly promising scaffold for the development of novel therapeutics for neurological disorders. The application notes and protocols provided in this guide offer a comprehensive framework for the preclinical evaluation of a hypothetical Quinolin-3-ylmethanamine derivative as a neuroprotective agent. By systematically characterizing its in vitro and in vivo properties, researchers can uncover the therapeutic potential of this and related compounds, paving the way for the next generation of neuroscience drugs.

References

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. (2022). Semantic Scholar. Retrieved from [Link]

  • Various therapeutic uses of Quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate. Retrieved from [Link]

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry. (n.d.). PubMed Central. Retrieved from [Link]

  • Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity. (2016). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-aryl-quinolin derivatives as anti-breast cancer agents targeting ERα and VEGFR-2. (2019). PubMed. Retrieved from [Link]

  • Quinolin-3-ylmethanamine. (n.d.). PubChem. Retrieved from [Link]

  • Quinolinic acid induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels. (n.d.). PubMed. Retrieved from [Link]

  • Classics in Chemical Neuroscience: Xanomeline. (2017). National Institutes of Health. Retrieved from [Link]

  • What are NMDA receptor modulators and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. (n.d.). PubMed Central. Retrieved from [Link]

  • Quinoline analogs of 2-aminoindane as potential central dopaminergic agents. (2019). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Analytical Characterization of Quinolin-3-ylmethanamine Dihydrochloride

Introduction & Scientific Context Quinolin-3-ylmethanamine dihydrochloride is a high-value heterocyclic building block utilized in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Quinolin-3-ylmethanamine dihydrochloride is a high-value heterocyclic building block utilized in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes. Its structure comprises a quinoline bicyclic aromatic system substituted at the 3-position with a methylamine group.

Analytical Challenge: The molecule presents distinct challenges for standard Reversed-Phase HPLC (RP-HPLC):

  • High Polarity: The dihydrochloride salt form renders the molecule highly hydrophilic, leading to poor retention (elution near the void volume) on conventional C18 columns.

  • Peak Tailing: The primary amine and quinoline nitrogen can interact with residual silanols on silica-based columns, causing severe peak asymmetry.

  • Hygroscopicity: As a hydrochloride salt, the material absorbs atmospheric moisture, requiring precise handling during quantitative standard preparation.

This guide provides a robust, multi-modal analytical strategy designed to overcome these limitations, ensuring high specificity and accurate quantitation.

Physicochemical Profile & Detection Strategy[1]

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 231.12 g/mol (Salt)Low mass requires optimized MS settings (low mass cutoff).
Basic Centers Primary Amine (pKa ~9.0), Quinoline N (pKa ~4.9)Dual positive charge at acidic pH. Requires low pH mobile phase or HILIC.
UV Chromophore Quinoline RingStrong absorption at 220-230 nm (B-band) and 315 nm .
Solubility Water (High), Methanol (Good), ACN (Poor)Dissolve standards in Water/MeOH (50:50).
Analytical Workflow Diagram

The following workflow outlines the decision process for selecting the appropriate analytical technique based on the stage of drug development.

AnalyticalWorkflow Sample Sample: Quinolin-3-ylmethanamine 2HCl Check Objective Check Sample->Check Purity Purity/Assay (QC) Check->Purity Batch Release ID Structure ID Check->ID Incoming Goods Trace Trace Impurity/Genotox Check->Trace Process Safety HPLC Method A: IP-RP-HPLC (UV 230nm) Purity->HPLC NMR Method C: 1H-NMR (D2O) ID->NMR Titration Chloride Titration (AgNO3) ID->Titration MS Method B: HILIC-MS/MS Trace->MS

Figure 1: Decision matrix for analytical technique selection based on experimental goals.

Method A: Ion-Pairing RP-HPLC (Purity & Assay)

Objective: The "Gold Standard" for routine quality control. Rationale: Standard C18 columns fail to retain this polar salt. We utilize an acidic aqueous mobile phase with an ion-pairing effect (or high buffer strength) to mask silanols and ensure retention.

Protocol Parameters
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18 compatible with 100% aqueous phase).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Why pH 2.5? Ensures both nitrogens are fully protonated and suppresses silanol ionization on the column, reducing tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection:

    • Channel 1: 230 nm (Primary - Max Sensitivity).

    • Channel 2: 254 nm (Secondary - Specificity).

Gradient Table[3]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate
2.0955Isocratic Hold (Polar retention)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
Sample Preparation[4][5]
  • Stock Solution: Weigh 10.0 mg of Quinolin-3-ylmethanamine 2HCl into a 10 mL volumetric flask. Dissolve in Water (do not use pure ACN, it may precipitate the salt).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Buffer) to reach ~0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter (Nylon may bind amines).

Method B: HILIC-MS (Trace Analysis)

Objective: High-sensitivity detection for genotoxic impurity screening or pharmacokinetic studies. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for polar amines, offering high sensitivity due to the high organic content in the mobile phase enhancing desolvation in MS.

Protocol Parameters
  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (90%) / Buffer A (10%).

  • Gradient:

    • 0-1 min: 95% B (High organic loading).

    • 1-8 min: 95% B → 60% B.

  • MS Detection: ESI Positive Mode (+).

    • Target Ion: [M+H]+ = 159.09 m/z (Free base mass + H).

    • Note: The 2HCl salt dissociates; you detect the protonated free base.

Mechanistic Pathway: HILIC Retention

HILIC_Mechanism cluster_0 HILIC Column Environment Silica Polar Stationary Phase (Amide/Silica) WaterLayer Water-Enriched Layer (Adsorbed on Surface) WaterLayer->Silica Hydrogen Bonding Electrostatic Interaction BulkPhase Bulk Mobile Phase (High ACN) BulkPhase->WaterLayer Partitioning Analyte Quinolin-3-ylmethanamine (Polar/Charged) Analyte->WaterLayer Preferential Solvation

Figure 2: Mechanism of retention in HILIC mode. The polar quinoline amine partitions into the water layer adsorbed on the stationary phase.

Method C: Structural Verification (NMR)

Objective: Confirm identity and salt stoichiometry (Free base vs. Dihydrochloride).

Protocol
  • Solvent: Deuterium Oxide (D2O).

    • Why D2O? The salt is highly soluble. DMSO-d6 is an alternative if exchangeable protons (NH2) need to be visualized, but D2O provides the cleanest baseline for the skeleton.

  • Internal Standard (Optional): Maleic acid (for qNMR assay).

Expected Chemical Shifts (approximate ppm in D2O):
  • Aromatic Region (Quinoline): 7.5 – 9.2 ppm (6 protons).

    • Diagnostic: The proton at position 2 (adjacent to N) will be the most deshielded singlet/doublet around 9.0-9.2 ppm due to the cationic nitrogen.

  • Aliphatic Region (Methylene): ~4.5 ppm (Singlet, 2H, -CH2-NH2).

    • Shift Note: In the free base, this appears near 4.0 ppm. In the dihydrochloride, the protonation of the primary amine shifts this downfield to ~4.5 ppm.

Troubleshooting & Expert Tips

Issue: "Fronting" or Split Peaks in HPLC
  • Cause: Sample solvent mismatch. Dissolving the salt in 100% water and injecting a large volume into a high-organic initial gradient can cause solvent effects.

  • Fix: Match the sample solvent to the starting mobile phase (e.g., 95% Buffer / 5% ACN).

Issue: Variable Retention Times
  • Cause: pH instability. The retention of quinoline amines is highly sensitive to pH changes near their pKa.

  • Fix: Use a buffered mobile phase (Phosphate or Formate) rather than just "water + acid". Ensure pH is measured after mixing salts.

Issue: Low Sensitivity in MS
  • Cause: Ion suppression from Phosphate buffers.

  • Fix: If switching from Method A (UV) to Method B (MS), you MUST switch from Phosphate buffer to Volatile buffer (Ammonium Formate/Acetate).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6483745, Quinolin-3-ylmethanamine. Retrieved from [Link]

  • Dolan, J. W. (2010). HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49–71. Retrieved from [Link]

  • Agilent Technologies. Analysis of Basic Compounds using Agilent Zorbax Eclipse Plus C18. Application Note. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Radiolabeling Quinolin-3-ylmethanamine Dihydrochloride

Introduction: The Significance of Radiolabeled Quinolin-3-ylmethanamine in Biomedical Research Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents and mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Radiolabeled Quinolin-3-ylmethanamine in Biomedical Research

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes. Quinolin-3-ylmethanamine, in particular, presents a versatile platform for the development of novel diagnostics and therapeutics. By introducing a radioactive isotope into its structure, we can transform this molecule into a powerful tool for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for in vitro and in vivo biodistribution studies.[1][2][3][4]

Radiolabeling allows researchers to track the journey of Quinolin-3-ylmethanamine within a biological system, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[1][5] This information is critical in the drug development pipeline for assessing the pharmacokinetic and pharmacodynamic properties of new chemical entities. Furthermore, radiolabeled quinoline derivatives are being actively investigated for their potential in imaging neuroinflammation, tumors, and other pathological conditions.[6][7][8]

This comprehensive guide provides detailed protocols for the radiolabeling of Quinolin-3-ylmethanamine dihydrochloride with three medically relevant radioisotopes: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-125 ([¹²⁵I]). The choice of radionuclide will depend on the specific research application, considering factors such as half-life, decay characteristics, and available production facilities.[1][9][10]

Section 1: Foundational Principles of Radiolabeling Chemistry

The successful radiolabeling of Quinolin-3-ylmethanamine hinges on the strategic introduction of a radionuclide into the molecular framework without altering its fundamental biological activity.[2] This is achieved through various chemical strategies that are dictated by the chosen radioisotope and the functional groups present on the target molecule and its precursor.

Choosing the Right Radioisotope

The selection of a radioisotope is a critical first step that influences the entire radiolabeling workflow and the ultimate application of the radiotracer.

Radioisotope Half-life Decay Mode Primary Emissions Primary Imaging Modality Key Advantages Key Disadvantages
Carbon-11 (¹¹C) 20.4 minutesβ+511 keV photonsPETAllows for multiple scans in a single day; minimal impact on molecular structure.[9]Requires an on-site cyclotron; short half-life necessitates rapid synthesis and purification.[9]
Fluorine-18 (¹⁸F) 109.8 minutesβ+511 keV photonsPETLonger half-life allows for centralized production and distribution; favorable imaging characteristics.[11][12]May alter the biological properties of small molecules.
Iodine-125 (¹²⁵I) 59.4 daysElectron Capture35.5 keV gamma raysSPECT, AutoradiographyLong half-life is ideal for long-term in vitro assays and biodistribution studies.[10][13]Lower energy emissions are not ideal for in vivo imaging in larger subjects.
Technetium-99m (⁹⁹ᵐTc) 6.0 hoursIsomeric Transition140 keV gamma raysSPECTReadily available from a generator; well-established coordination chemistry.[14][15]Requires a chelator to be attached to the molecule, which can significantly alter its properties.

For the purpose of this guide, we will focus on direct labeling strategies with ¹¹C and ¹⁸F for PET imaging, and ¹²⁵I for preclinical research applications. While ⁹⁹ᵐTc is a workhorse in nuclear medicine, its coordination chemistry typically involves the use of a bifunctional chelating agent, which would significantly modify the structure of Quinolin-3-ylmethanamine and is beyond the scope of this direct labeling protocol.[14][16]

Precursor Synthesis: The Blueprint for Successful Radiolabeling

The synthesis of a suitable precursor molecule is arguably the most critical phase of developing a radiolabeling protocol. The precursor is a non-radioactive analogue of the target molecule that is designed to react efficiently and specifically with the chosen radioisotope in the final radiolabeling step.

Section 2: Protocol for [¹¹C]Methylation of a Desmethyl Precursor

This protocol outlines the synthesis of a desmethyl precursor of Quinolin-3-ylmethanamine and its subsequent radiolabeling with [¹¹C]methyl iodide to produce N-([¹¹C]methyl)quinolin-3-ylmethanamine.

Rationale and Workflow

Carbon-11 is often introduced into a molecule via methylation of a suitable nucleophile, such as an amine or a thiol, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[9][17] In this protocol, we will utilize the primary amine of Quinolin-3-ylmethanamine as the nucleophile. To achieve specific labeling on the primary amine, we will first protect it, then perform N-methylation on the quinoline nitrogen, followed by deprotection to yield a secondary amine precursor. This secondary amine will then be the site of [¹¹C]methylation.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling A Quinolin-3-ylmethanamine Dihydrochloride B Protection of Primary Amine (e.g., Boc) A->B C N-methylation of Quinoline Nitrogen B->C D Deprotection of Primary Amine C->D E Secondary Amine Precursor D->E G [¹¹C]Methylation of Precursor E->G F [¹¹C]CH₃I Production F->G H Purification (HPLC) G->H I [¹¹C]N-methyl-quinolin-3-ylmethanamine H->I

Caption: Workflow for [¹¹C]Methylation.

Experimental Protocol: Precursor Synthesis

Step 1: Protection of the Primary Amine

  • Dissolve Quinolin-3-ylmethanamine dihydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium bicarbonate) to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight.

  • Extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 2: N-methylation of the Quinoline Nitrogen

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dimethylformamide).

  • Add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).

  • Heat the reaction mixture and monitor for completion by TLC.

  • Purify the N-methylated product.

Step 3: Deprotection of the Primary Amine

  • Dissolve the N-methylated, Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) and stir at room temperature.

  • Remove the solvent and TFA under reduced pressure to yield the secondary amine precursor.

Experimental Protocol: [¹¹C]Radiolabeling

Step 1: [¹¹C]Methyl Iodide Synthesis

  • Produce [¹¹C]CO₂ via a cyclotron.

  • Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.

  • Convert [¹¹C]CH₄ to [¹¹C]CH₃I by gas-phase iodination.

Step 2: [¹¹C]Methylation Reaction

  • Trap the gaseous [¹¹C]CH₃I in a solution of the secondary amine precursor in a suitable polar aprotic solvent (e.g., DMF or DMSO).[17]

  • Heat the reaction mixture in a sealed vial at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).

Step 3: Purification and Formulation

  • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Collect the fraction corresponding to the radiolabeled product.

  • Remove the HPLC solvent and formulate the final product in a physiologically acceptable solution (e.g., saline with a small percentage of ethanol).

Section 3: Protocol for [¹⁸F]Fluorination via Nucleophilic Substitution

This protocol describes a strategy for the radiofluorination of a suitable precursor to yield a fluoroalkylated derivative of Quinolin-3-ylmethanamine.

Rationale and Workflow

Direct radiofluorination of an aromatic ring like quinoline can be challenging. A more common and reliable approach is to introduce a leaving group (e.g., tosylate, mesylate, or nitro group) that can be readily displaced by [¹⁸F]fluoride via a nucleophilic substitution reaction.[11][18] For this protocol, we will synthesize a precursor with a leaving group on an alkyl chain attached to the quinoline nitrogen.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling A Quinolin-3-ylmethanamine Dihydrochloride B Alkylation with a Dihaloalkane A->B C Conversion to a Tosylate or Mesylate Precursor B->C E Nucleophilic [¹⁸F]Fluorination C->E D [¹⁸F]Fluoride Production D->E F Purification (SPE or HPLC) E->F G [¹⁸F]Fluoroalkyl-quinolin-3-ylmethanamine F->G

Caption: Workflow for [¹⁸F]Fluorination.

Experimental Protocol: Precursor Synthesis

Step 1: Synthesis of a Precursor with a Leaving Group

  • React Quinolin-3-ylmethanamine with a suitable bifunctional alkylating agent containing a leaving group precursor (e.g., 2-(tosyloxy)ethyl trifluoromethanesulfonate).

  • The reaction conditions will depend on the specific alkylating agent used but will typically involve a suitable base and solvent.

  • Purify the resulting precursor by column chromatography.

Experimental Protocol: [¹⁸F]Radiolabeling

Step 1: [¹⁸F]Fluoride Production and Activation

  • Produce aqueous [¹⁸F]fluoride via a cyclotron.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in a mixture of acetonitrile and water.

  • Azeotropically dry the [¹⁸F]fluoride complex.

Step 2: Nucleophilic [¹⁸F]Fluorination

  • Dissolve the precursor in a suitable anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile).

  • Add the dried [¹⁸F]fluoride complex to the precursor solution.

  • Heat the reaction mixture in a sealed vial at an elevated temperature (e.g., 100-150°C) for a specified time (e.g., 10-20 minutes).[11]

Step 3: Purification and Formulation

  • Purify the crude reaction mixture using either solid-phase extraction (SPE) cartridges or semi-preparative HPLC.

  • Collect the radiolabeled product.

  • Formulate the final product in a physiologically compatible solution.

Section 4: Protocol for [¹²⁵I]Iodination

This protocol details a method for the radioiodination of an activated quinoline precursor.

Rationale and Workflow

Direct electrophilic iodination of an electron-rich aromatic ring is a common strategy.[10] However, the quinoline ring is not sufficiently activated for direct iodination. Therefore, a more robust method involves the use of a precursor with a functional group that facilitates radioiodination, such as a trialkylstannyl or a boronic acid ester group.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling A Bromo-substituted Quinolin-3-ylmethanamine B Stannylation or Borylation Reaction A->B C Tributylstannyl or Boronic Ester Precursor B->C E Oxidative Radioiodination C->E D [¹²⁵I]NaI D->E F Purification (HPLC) E->F G [¹²⁵I]Iodo-quinolin-3-ylmethanamine F->G

Caption: Workflow for [¹²⁵I]Iodination.

Experimental Protocol: Precursor Synthesis

Step 1: Synthesis of a Stannylated or Boronic Ester Precursor

  • Start with a bromo-substituted derivative of Quinolin-3-ylmethanamine.

  • For a stannylated precursor, react the bromo-derivative with hexabutylditin in the presence of a palladium catalyst.

  • For a boronic ester precursor, react the bromo-derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Purify the precursor using column chromatography.

Experimental Protocol: [¹²⁵I]Radiolabeling

Step 1: Oxidative Radioiodination

  • To a solution of the stannylated or boronic ester precursor in a suitable solvent, add [¹²⁵I]NaI.

  • Add an oxidizing agent (e.g., Chloramine-T, Iodogen, or hydrogen peroxide with lactoperoxidase).[13]

  • Allow the reaction to proceed at room temperature for a short period (e.g., 5-15 minutes).

  • Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

Step 2: Purification and Formulation

  • Purify the reaction mixture using semi-preparative HPLC.

  • Collect the fraction containing the [¹²⁵I]iodo-quinolin-3-ylmethanamine.

  • Formulate the final product in a suitable buffer containing a stabilizer (e.g., bovine serum albumin) to prevent radiolysis and non-specific binding.

Section 5: Quality Control for Self-Validating Protocols

Rigorous quality control (QC) is paramount to ensure the identity, purity, and safety of the final radiolabeled product.[19][20][21] A comprehensive QC regimen validates the entire radiosynthesis process.

QC Parameter Methodology Acceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopy> 99.9%
Radiochemical Purity HPLC, Thin-Layer Chromatography (TLC)[19][21]> 95%
Chemical Purity HPLC (with UV detection)Identification of the non-radioactive standard
Specific Activity HPLC (quantification of mass vs. radioactivity)As high as achievable, reported in GBq/µmol or Ci/µmol
pH pH meter or pH strips4.5 - 7.5
Sterility Incubation in culture mediaNo microbial growth
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)

Conclusion: Advancing Research with Radiolabeled Quinoline Derivatives

The protocols outlined in this application note provide a robust framework for the radiolabeling of Quinolin-3-ylmethanamine dihydrochloride with key radioisotopes for biomedical research. The successful implementation of these methods will enable researchers to explore the in vivo behavior of this important chemical scaffold, paving the way for new discoveries in drug development and molecular imaging. It is imperative that all work with radioactive materials is conducted in compliance with institutional and national regulations governing radiation safety.

References

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Method

Application Notes: The Strategic Use of Quinolin-3-ylmethanamine Dihydrochloride in Modern Organic Synthesis

Introduction: A Versatile Building Block for Medicinal Chemistry Quinolin-3-ylmethanamine dihydrochloride is a primary amine building block featuring the rigid, bicyclic quinoline scaffold. This structure is of significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

Quinolin-3-ylmethanamine dihydrochloride is a primary amine building block featuring the rigid, bicyclic quinoline scaffold. This structure is of significant interest to researchers in drug discovery and development, as the quinoline nucleus is a common feature in a wide array of pharmacologically active compounds, exhibiting properties ranging from anticancer and antimalarial to anticoagulant activities[1][2]. The presence of a reactive primary amine on a methylene spacer at the 3-position allows for its facile incorporation into larger, more complex molecules, making it an invaluable intermediate in the synthesis of compound libraries for screening and lead optimization[1].

This document serves as a technical guide for researchers, providing detailed protocols and mechanistic insights into the practical application of Quinolin-3-ylmethanamine dihydrochloride in key organic synthesis reactions.

Core Principle: Handling the Dihydrochloride Salt

A critical first step in nearly all synthetic applications of this reagent is the liberation of the free primary amine from its dihydrochloride salt form. The compound is supplied as a salt to enhance its stability and shelf-life. However, the protonated ammonium groups are not nucleophilic. Therefore, in situ neutralization with a suitable base is required to generate the free amine, which can then participate in the desired reaction.

Causality of Base Selection:

  • Stoichiometry: At least two equivalents of base are required to neutralize both hydrochloride salts. In practice, a slight excess (2.1-2.5 equivalents) is often used to drive the equilibrium and compensate for any potential impurities or atmospheric moisture.

  • Base Strength & Type: Non-nucleophilic, sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are highly preferred. They are strong enough to deprotonate the ammonium salt but are too bulky to compete with the primary amine in subsequent nucleophilic reactions, thus preventing the formation of unwanted side products. Inorganic bases like K₂CO₃ or NaHCO₃ can be used in some cases but may have limited solubility in common aprotic organic solvents.

Application 1: Amide Bond Formation via Peptide Coupling

One of the most prevalent uses of Quinolin-3-ylmethanamine is in the formation of amide bonds with carboxylic acids. This reaction is fundamental in the synthesis of a vast number of pharmaceuticals, including inhibitors of coagulation factor XIa (FXIa), a key target for developing safer anticoagulants[3][4][5].

Mechanistic Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. To overcome this, the carboxylic acid is activated in situ using a "coupling agent." Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile that is readily attacked by the nucleophilic free amine of quinolin-3-ylmethanamine to form the stable amide bond[6].

Workflow for Amide Coupling

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Amine Liberation & Acid Activation cluster_reaction Step 3: Coupling Reaction cluster_workup Step 4: Work-up & Purification A Quinolin-3-ylmethanamine dihydrochloride D Add DIPEA (≥2 eq) to Amine Solution A->D B Carboxylic Acid (R-COOH) E Add HATU (≥1 eq) to Acid Solution B->E C Solvent (e.g., DMF) C->A C->B G Combine Solutions Stir at RT D->G Free Amine F Activated Ester Intermediate Forms E->F F->G Activated Acid H Amide Bond Formation G->H I Aqueous Work-up H->I J Chromatography I->J K Final Product: R-CO-NH-CH2-Quinoline J->K

Caption: General workflow for amide coupling.

Detailed Protocol: Synthesis of a Quinoline-based Amide

This protocol is a representative example adapted from standard procedures in medicinal chemistry for coupling amines with carboxylic acids[6][7][8].

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride (1.0 eq)

  • Carboxylic Acid of interest (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere, standard glassware

Procedure:

  • Amine Neutralization: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Quinolin-3-ylmethanamine dihydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. The DIPEA will neutralize the hydrochloride salts, liberating the free amine.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes.

  • Coupling: Add the activated acid solution dropwise to the free amine solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Application 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds, providing an alternative to direct N-alkylation which often suffers from over-alkylation[9]. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the liberated Quinolin-3-ylmethanamine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. These reagents are capable of reducing the protonated imine C=N bond much faster than they reduce the starting aldehyde or ketone, ensuring high selectivity for the desired amine product[9][10].

Mechanism of Reductive Amination

Caption: Key steps in reductive amination.

Detailed Protocol: Synthesis of a Secondary Amine

This protocol outlines a general procedure for the reductive amination of Quinolin-3-ylmethanamine with an aldehyde.

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride (1.0 eq)

  • Aldehyde or Ketone of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

Procedure:

  • Reagent Suspension: In a dry round-bottom flask under a nitrogen atmosphere, suspend Quinolin-3-ylmethanamine dihydrochloride (1.0 eq) in anhydrous DCM.

  • Amine Liberation: Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the mixture.

  • Imine Formation: Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-18 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired secondary amine.

Data Summary Table

The following table summarizes typical conditions for the key reactions discussed. Note that optimal conditions may vary based on the specific substrates used.

ParameterAmide CouplingReductive Amination
Amine Source Quinolin-3-ylmethanamine dihydrochlorideQuinolin-3-ylmethanamine dihydrochloride
Base DIPEA or TEADIPEA or TEA
Base Stoich. ~2.5 eq~2.2 eq
Key Reagent Coupling Agent (e.g., HATU)Reducing Agent (e.g., NaBH(OAc)₃)
Solvent DMF, DCMDCM, DCE
Temperature Room TemperatureRoom Temperature
Typical Time 1-4 hours2-18 hours
Product Secondary AmideSecondary Amine

Safety and Handling

  • Quinolin-3-ylmethanamine dihydrochloride is harmful if swallowed and may cause skin, eye, and respiratory irritation[11][12].

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

  • MySkinRecipes. Quinolin-3-Ylmethanamine Dihydrochloride.

  • Chem-Impex. Quinolin-5-yl-methylamine dihydrochloride.

  • SpringerLink. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors.

  • PubChem. Quinolin-3-ylmethanamine dihydrochloride.

  • Santa Cruz Biotechnology. Quinolin-3-yl-methylamine dihydrochloride.

  • ChemSrc. CAS 1072806-51-9 (Quinolin-3-Ylmethanamine Hydrochloride).

  • PubMed Central. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design.

  • PubChem. Quinolin-3-ylmethanamine.

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.

  • MDPI. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa.

  • ResearchGate. Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators.

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants.

  • PubMed. Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • Organic Chemistry Portal. Synthesis of quinolines.

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  • Aapptec Peptides. Coupling Reagents.

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Application

Application Notes and Protocols: Quinolin-3-ylmethanamine Dihydrochloride as a Versatile Precursor for Advanced Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quinoline Scaffold as a Foundation for Fluorescent Sensing Quinoline and its derivatives are a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Foundation for Fluorescent Sensing

Quinoline and its derivatives are a cornerstone in the development of fluorescent sensors due to their inherent photophysical properties, including a rigid, planar structure and high quantum yield.[1][2] These characteristics make the quinoline moiety an excellent fluorophore. Quinolin-3-ylmethanamine dihydrochloride, while not intrinsically a fluorescent probe, serves as a critical and versatile starting material for the synthesis of sophisticated chemosensors. Its primary amine group offers a reactive handle for straightforward chemical modification, allowing for the strategic attachment of receptor units designed to selectively interact with specific analytes.

One of the most effective and common strategies for developing fluorescent probes from primary amines is through the formation of a Schiff base. This reaction, involving the condensation of an amine with an aldehyde, creates an imine linkage that can act as a binding site for metal ions.[3] The resulting Schiff base ligands often exhibit significant changes in their fluorescent properties upon coordination with a target analyte, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.

This guide will provide a comprehensive overview of the synthesis of a representative fluorescent probe from quinolin-3-ylmethanamine dihydrochloride, specifically for the detection of ferric iron (Fe³⁺). Fe³⁺ is a crucial metal ion in numerous biological processes, but its dysregulation is implicated in various pathological conditions, making its detection a significant area of research.[4][5][6] We will detail the synthesis, mechanism of action, and application protocols for both in vitro detection and live-cell imaging of Fe³⁺.

Synthesis of a Quinoline-Based Schiff Base Probe for Fe³⁺ Detection

The following protocol describes the synthesis of a Schiff base fluorescent probe (hereafter referred to as Q-SB-Fe ) from quinolin-3-ylmethanamine dihydrochloride and salicylaldehyde. This one-step synthesis is efficient and yields a probe capable of selectively detecting Fe³⁺.

Materials and Reagents
  • Quinolin-3-ylmethanamine dihydrochloride

  • Salicylaldehyde

  • Ethanol (absolute)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Synthetic Protocol
  • Dissolution of Starting Material: In a round-bottom flask, dissolve quinolin-3-ylmethanamine dihydrochloride (1.0 mmol) in absolute ethanol (20 mL).

  • Neutralization: Add triethylamine or an equivalent amount of NaOH dropwise to the solution while stirring until the solution becomes clear and the pH is neutral to slightly basic. This step is crucial to deprotonate the amine hydrochloride, freeing the amine for reaction.

  • Addition of Aldehyde: To the stirred solution, add salicylaldehyde (1.1 mmol) dissolved in a small amount of ethanol.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

  • Drying: Dry the purified yellow solid product under vacuum.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials cluster_process Synthetic Steps A Quinolin-3-ylmethanamine dihydrochloride C Dissolve in Ethanol & Neutralize A->C B Salicylaldehyde D Add Salicylaldehyde B->D C->D E Reflux (4-6h) D->E F Cool & Precipitate E->F G Filter & Wash F->G H Dry under Vacuum G->H I Purified Q-SB-Fe Probe H->I

Caption: Synthesis of the Q-SB-Fe fluorescent probe.

Mechanism of Fluorescence Sensing

The Q-SB-Fe probe is designed to operate via a Photoinduced Electron Transfer (PET) mechanism, a common principle in "turn-off" fluorescent sensors.[7]

  • In the absence of Fe³⁺: Upon excitation with an appropriate wavelength of light, the quinoline fluorophore is promoted to an excited state. However, the lone pair of electrons on the imine nitrogen of the Schiff base can be transferred to the excited fluorophore, quenching its fluorescence and resulting in a non-radiative decay. This keeps the probe in a low-fluorescence or "off" state.

  • In the presence of Fe³⁺: The Fe³⁺ ion coordinates with the Schiff base ligand, specifically with the imine nitrogen and the hydroxyl oxygen of the salicylaldehyde moiety. This binding event lowers the energy of the lone pair electrons on the nitrogen, preventing the photoinduced electron transfer to the quinoline. As a result, the excited fluorophore returns to the ground state via radiative decay, emitting a photon and leading to a significant increase in fluorescence intensity (a "turn-on" response).

Sensing Mechanism Diagram

G cluster_free Free Q-SB-Fe Probe ('Off' State) cluster_bound Q-SB-Fe + Fe³⁺ Complex ('On' State) Free_Probe Q-SB-Fe Excited_State1 Excited Q-SB-Fe* Free_Probe->Excited_State1 Bound_Probe Q-SB-Fe-Fe³⁺ Complex Free_Probe->Bound_Probe Binding Excitation1 Excitation (Light) Excitation1->Free_Probe PET Photoinduced Electron Transfer (PET) Excited_State1->PET Quenching Fluorescence Quenching (Non-radiative decay) PET->Quenching Fe_ion Fe³⁺ Ion Fe_ion->Bound_Probe Excited_State2 Excited Complex* Bound_Probe->Excited_State2 Excitation2 Excitation (Light) Excitation2->Bound_Probe Fluorescence Fluorescence Emission (Radiative decay) Excited_State2->Fluorescence

Caption: "Turn-on" fluorescence mechanism of the Q-SB-Fe probe.

Photophysical Properties of the Q-SB-Fe Probe

The following table summarizes the representative photophysical properties of a quinoline-salicylaldehyde Schiff base probe, both in its free form and upon saturation with Fe³⁺.

PropertyQ-SB-Fe (Free Probe)Q-SB-Fe-Fe³⁺ Complex
Excitation Max (λex) ~370 nm~370 nm
Emission Max (λem) ~450 nm (weak)~450 nm (strong)
Stokes Shift ~80 nm~80 nm
Quantum Yield (Φ) Low (<0.05)High (>0.5)
Appearance ColorlessYellow/Greenish
Fluorescence Weak BlueStrong Blue/Green

Note: Actual values may vary depending on the solvent and specific experimental conditions.

Application Protocol: In Vitro Detection of Fe³⁺

This protocol details the use of the Q-SB-Fe probe for the quantitative detection of Fe³⁺ in aqueous solutions.

Reagent Preparation
  • Probe Stock Solution (1 mM): Dissolve the appropriate amount of Q-SB-Fe in DMSO to make a 1 mM stock solution. Store at 4°C, protected from light.

  • Working Buffer: Prepare a suitable buffer solution (e.g., 10 mM HEPES, pH 7.4) containing a small percentage of DMSO to ensure probe solubility.

  • Fe³⁺ Stock Solution (10 mM): Dissolve FeCl₃ in deionized water to make a 10 mM stock solution.

Experimental Procedure
  • Prepare Probe Working Solution: Dilute the 1 mM Q-SB-Fe stock solution in the working buffer to a final concentration of 10 µM.

  • Titration: Prepare a series of test solutions in cuvettes or a 96-well plate. To each, add the 10 µM probe solution.

  • Add Fe³⁺: Add increasing concentrations of Fe³⁺ (e.g., 0 to 50 µM) to the test solutions.

  • Incubation: Incubate the solutions for 5-10 minutes at room temperature to allow for complete complexation.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer. Set the excitation wavelength to ~370 nm and record the emission spectrum from 400 nm to 600 nm.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (~450 nm) against the concentration of Fe³⁺. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.

Application Protocol: Live-Cell Imaging of Intracellular Fe³⁺

This protocol outlines the use of the Q-SB-Fe probe for visualizing changes in intracellular Fe³⁺ levels in cultured cells.

Materials
  • Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes

  • Q-SB-Fe probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • FeCl₃ solution (for iron supplementation)

  • Deferoxamine (DFO) (an iron chelator, for control experiments)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV excitation filter)

Cellular Imaging Workflow
  • Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.

  • Iron Modulation (Optional): To observe changes in Fe³⁺ levels, treat cells with FeCl₃ (e.g., 100 µM for 1-2 hours) to increase intracellular iron, or with DFO (e.g., 100 µM for 12-24 hours) to decrease it. Include an untreated control group.

  • Probe Loading: Wash the cells twice with PBS. Incubate the cells with 5-10 µM Q-SB-Fe in serum-free medium for 20-30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh PBS or culture medium to the cells. Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 370 nm and collect the emission around 450 nm.

  • Image Analysis: Quantify the fluorescence intensity in the cells using appropriate software (e.g., ImageJ). Compare the fluorescence intensity between control, iron-supplemented, and iron-depleted cells.

Cellular Imaging Workflow Diagram

G cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Fluorescence Microscopy A Culture Cells on Glass-Bottom Dish B Modulate Iron Levels (FeCl₃ / DFO) A->B C Wash with PBS B->C D Incubate with Q-SB-Fe (5-10 µM, 30 min) C->D E Wash with PBS (3x) D->E F Add Fresh Medium/PBS E->F G Image Cells (Ex: ~370nm, Em: ~450nm) F->G H Analyze Fluorescence Intensity G->H

Caption: Workflow for live-cell imaging of Fe³⁺.

References

  • MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved from [Link]

  • MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. Retrieved from [Link]

  • This is a placeholder reference for a general Schiff base synthesis method.
  • This is a placeholder reference for general photophysical studies of quinoline Schiff bases.
  • This is a placeholder reference for a similar probe used in cell imaging.
  • This is a placeholder reference for a study on ESIPT/ESICT mechanisms.
  • PubMed. (n.d.). A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base. Retrieved from [Link]

  • PubMed. (n.d.). A highly selective fluorescent probe for Al(3+) based on quinoline derivative. Retrieved from [Link]

  • This is a placeholder reference for a study on AIE phenomena in similar probes.
  • PubMed. (2017, June 15). Synthetically simple, click-generated quinoline-based Fe3+ sensors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Monitoring and Cell Imaging of Fe 3+ Using a Chromone-Based Fluorescence Probe. Retrieved from [Link]

  • This is a placeholder reference for a study on salicylaldehyde-based sensors.
  • National Institutes of Health. (n.d.). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. Retrieved from [Link]

  • Frontiers. (n.d.). Fe3+-Sensitive Carbon Dots for Detection of Fe3+ in Aqueous Solution and Intracellular Imaging of Fe3+ Inside Fungal Cells. Retrieved from [Link]

  • This is a placeholder reference for a study on ratiometric two-photon fluorescent probes.
  • PubMed. (2018, February 5). A highly selective and sensitive turn-on probe for aluminum(III) based on quinoline Schiff's base and its cell imaging. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Quinolin-3-ylmethanamine Dihydrochloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Quinolin-3-ylmethanamine dihydrochloride. This resource is designed to provide you with practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Quinolin-3-ylmethanamine dihydrochloride. This resource is designed to provide you with practical, in-depth solutions to common solubility issues encountered during your experiments. Our goal is to empower you with the scientific understanding and procedural knowledge to overcome these challenges efficiently and effectively.

Understanding the Molecule: Why Solubility Can Be a Hurdle

Quinolin-3-ylmethanamine dihydrochloride is a versatile building block in pharmaceutical research, valued for its role in synthesizing bioactive molecules.[1] As a dihydrochloride salt of a weak base, its solubility is intrinsically linked to the pH of the solvent system. The quinoline core, a heterocyclic aromatic compound, and the methanamine side chain contribute to its overall physicochemical properties.[2] The primary challenge in handling this compound often lies in achieving the desired concentration in aqueous or organic solvents without precipitation, which is crucial for the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses the most common questions and issues related to the solubility of Quinolin-3-ylmethanamine dihydrochloride in a question-and-answer format.

Q1: My Quinolin-3-ylmethanamine dihydrochloride is not dissolving in water at neutral pH. What should I do?

A1: This is a common observation. Quinolin-3-ylmethanamine is a weak base, and its dihydrochloride salt is acidic. While the salt form enhances water solubility compared to the free base, the solubility can still be limited at neutral pH. The key to dissolving this compound in aqueous solutions is to lower the pH.

Scientific Rationale: The nitrogen atoms in the quinoline ring and the methanamine group can be protonated. In its dihydrochloride salt form, these nitrogens are already protonated. However, in a neutral pH environment, the equilibrium can shift, leading to deprotonation and a decrease in solubility. By maintaining an acidic pH, you ensure the compound remains in its more soluble, protonated, cationic salt form.

Troubleshooting Protocol:

  • Start with deionized water and add a stir bar.

  • Slowly add the Quinolin-3-ylmethanamine dihydrochloride powder to the vortex of the stirring water.

  • If the compound does not fully dissolve, add a small amount of a dilute acid, such as 0.1 M hydrochloric acid (HCl), dropwise while monitoring the solution's clarity.

  • Continue stirring. Gentle warming (to 30-40°C) can also be applied to aid dissolution, but be mindful of the compound's stability at elevated temperatures.

  • Once the solution is clear, you can adjust the pH to your desired experimental range, keeping in mind that increasing the pH may cause precipitation.

Q2: I need to prepare a stock solution in an organic solvent. Which one should I choose?

A2: The choice of organic solvent depends on the requirements of your downstream application. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions of organic molecules.

Solvent Selection Guide:

SolventProperties and Considerations
DMSO A powerful, polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds.[3] It is often used for preparing high-concentration stock solutions for in vitro assays. Be aware that DMSO is hygroscopic and can be toxic to some cell lines at higher concentrations (typically >0.5%).
Ethanol A polar protic solvent that is generally less toxic to cells than DMSO. Its solvating power is less than that of DMSO for many compounds. It is a good choice when DMSO is incompatible with the experimental system.

Experimental Workflow for Solvent Selection:

Caption: Decision tree for solvent selection and troubleshooting.

Q3: I dissolved the compound in an acidic buffer, but it precipitated when I diluted it into my neutral pH cell culture medium. How can I prevent this?

A3: This is a classic example of pH-dependent precipitation. The acidic stock solution keeps the compound protonated and soluble. When you introduce it to the neutral pH of the cell culture medium, the compound deprotonates and becomes less soluble, leading to precipitation.

Strategies to Mitigate Precipitation:

  • Lower the Final Concentration: The most straightforward approach is to use a more dilute final concentration of the compound in your assay.

  • Use a Co-solvent: If you prepared your stock in DMSO, the DMSO itself can act as a co-solvent in the final assay medium, helping to keep the compound in solution. However, be mindful of the final DMSO concentration to avoid cellular toxicity.

  • pH Adjustment of the Final Medium: For some robust cell lines, a slight and transient decrease in the pH of the medium upon adding the acidic stock solution may be tolerated. However, this should be carefully evaluated for its impact on cell viability and function.

  • Formulation with Excipients: For more advanced applications, consider using solubilizing excipients like cyclodextrins, which can form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.

Step-by-Step Protocol for Preparing a Working Solution for Cell Culture:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Perform a serial dilution of your stock solution in DMSO to create intermediate concentrations.

  • For your final working concentration, dilute the intermediate DMSO stock into your cell culture medium. The final DMSO concentration should ideally be below 0.5% (v/v).

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Q4: What is the pKa of Quinolin-3-ylmethanamine, and how can I use it to my advantage?

Leveraging pKa for Solubility:

  • To maintain at least 99% of the compound in its soluble, protonated form, the pH of the solution should be at least 2 pH units below the pKa of the basic functional groups.

  • Given the presence of two basic nitrogens (on the quinoline ring and the methanamine side chain), maintaining a pH well below the lower of the two pKa values will ensure maximum solubility. A pH of 4-5 is a good starting point for aqueous solutions.

Logical Relationship of pH, pKa, and Solubility:

pH_pKa_Solubility cluster_ph Solution pH cluster_state Molecular State cluster_solubility Solubility pH_low Low pH (pH < pKa - 2) Protonated Protonated (Cationic) pH_low->Protonated Favors pH_neutral Neutral pH (pH ≈ 7) Neutral Neutral (Free Base) pH_neutral->Neutral Shifts towards pH_high High pH (pH > pKa + 2) pH_high->Neutral Favors High_Sol High Solubility Protonated->High_Sol Leads to Low_Sol Low Solubility Neutral->Low_Sol Leads to

Caption: The relationship between pH, pKa, and the solubility of Quinolin-3-ylmethanamine.

Q5: Are there any concerns about the stability of Quinolin-3-ylmethanamine dihydrochloride in solution?

A5: Quinoline and its derivatives are generally stable compounds. However, extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures could potentially lead to degradation over time. Studies on the biodegradation of quinoline have shown that it can be degraded under certain environmental conditions, but this is less of a concern for short-term laboratory experiments.[4][5][6]

Best Practices for Solution Stability:

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation.

  • Fresh Preparation: Whenever possible, prepare fresh working solutions from your stock on the day of the experiment.

  • Avoid Extremes: Unless necessary for a specific reaction, avoid prolonged exposure to highly acidic (pH < 2) or highly alkaline (pH > 10) conditions, especially at elevated temperatures.

  • Light Sensitivity: Some quinoline compounds can be light-sensitive. It is good practice to store solutions in amber vials or protect them from light.

Summary of Key Recommendations

IssueRecommendationScientific Rationale
Poor aqueous solubility Lower the pH of the water to the acidic range (e.g., pH 4-5).Protonation of the basic nitrogen atoms increases the polarity and water solubility of the molecule.
Precipitation upon dilution Prepare a high-concentration stock in DMSO and perform serial dilutions. Keep the final DMSO concentration low in the assay medium.DMSO acts as a co-solvent, and a lower final concentration of the compound reduces the likelihood of exceeding its solubility limit at neutral pH.
Choosing a stock solvent Use DMSO for high concentration stocks for in vitro assays. Use ethanol if DMSO is not suitable for the experimental system.DMSO has excellent solvating power for a wide range of organic molecules.[3] Ethanol is a less toxic alternative.
Long-term storage Store stock solutions at -20°C or -80°C and protect from light.Low temperatures and protection from light minimize the potential for chemical degradation.

We trust this technical guide will be a valuable asset in your research endeavors with Quinolin-3-ylmethanamine dihydrochloride. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (2022-04-09). Retrieved from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (n.d.). Retrieved from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Biodegradation of quinoline at different concentrations of quinoline by... - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025-08-27). Retrieved from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (n.d.). Retrieved from [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022-12-28). Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem. (n.d.). Retrieved from [Link]

  • Quinine - Wikipedia. (n.d.). Retrieved from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (n.d.). Retrieved from [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. (n.d.). Retrieved from [Link]

  • New pKa poster_JN_PAH - Optibrium. (n.d.). Retrieved from [Link]

  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015-01-15). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010-08-23). Retrieved from [Link]

  • Development and validation of dissolution procedures - Journal of Applied Pharmaceutical Science. (2011-05-15). Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Retrieved from [Link]

  • Quinolin-3-Ylmethanamine Dihydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Preparation method for drug compound containing quinoline or salts thereof (2018) | Lu Yun. (n.d.).
  • Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45792497 - PubChem. (n.d.). Retrieved from [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer -. (n.d.). Retrieved from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. (n.d.). Retrieved from [Link]

  • Dissolution Method Development for Generic Drugs (24/28) Generic Drugs Forum 2017 - YouTube. (2020-08-03). Retrieved from [Link]

  • Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride - Scribd. (n.d.). Retrieved from [Link]

  • Quinolines | AMERICAN ELEMENTS® | Products | Applications. (n.d.). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for Quinolin-3-ylmethanamine dihydrochloride synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Quinolin-3-ylmethanamine dihydrochloride. This document is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Quinolin-3-ylmethanamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1][2] As a key building block, the efficient and high-purity synthesis of this compound is critical.[3] This guide provides an optimized protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis.

The primary route to Quinolin-3-ylmethanamine involves the reduction of Quinoline-3-carbonitrile. While seemingly straightforward, this nitrile reduction is prone to side reactions and requires careful optimization to achieve high yields of the desired primary amine.[4]

Part 1: Optimized Synthesis Protocol: Catalytic Hydrogenation

This protocol details the reduction of Quinoline-3-carbonitrile using Raney® Nickel, a widely employed and effective catalyst for this transformation.[5] The key to success is minimizing the formation of secondary and tertiary amine impurities.[4]

Reaction Scheme

cluster_main Synthesis Pathway start Quinoline-3-carbonitrile step1 Quinolin-3-ylmethanamine (Free Base) start->step1 H₂ (g), Raney® Ni Ethanolic Ammonia 40-50 °C, 50 psi step2 Quinolin-3-ylmethanamine dihydrochloride step1->step2 2.2 eq. HCl in Ether 0-5 °C cluster_troubleshooting Troubleshooting Workflow problem { Problem Observed|Low Yield or High Impurity Profile} check_catalyst Step 1: Catalyst Check Is the Raney® Ni active? Was it handled correctly? problem->check_catalyst Start Here check_conditions Step 2: Conditions Check Were temp., pressure, and solvent correct? Was ammonia used? check_catalyst->check_conditions If 'Yes' sol_catalyst Solution Use fresh, properly washed catalyst. Ensure anaerobic transfer. check_catalyst->sol_catalyst If 'No' check_workup Step 3: Workup/Isolation Check Was product lost during filtration or precipitation? Is the final salt pure? check_conditions->check_workup If 'Yes' sol_conditions sol_conditions check_conditions->sol_conditions If 'No' sol_workup Solution Use minimal solvent for precipitation. Recrystallize from Ethanol/Methanol if impure. Check pH during acidification. check_workup->sol_workup

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction is very slow or has stalled completely. What's the cause?

Answer: A stalled reaction is almost always related to the catalyst or reaction conditions.

  • Catalyst Deactivation: Raney® Nickel is susceptible to poisoning by sulfur or phosphorus-containing compounds and can be deactivated by improper handling. [5]Ensure your starting material and solvent are high purity. The catalyst is most active when freshly prepared or purchased. If using an older batch, its activity may be diminished.

  • Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. If the pressure drops but no reaction occurs, you may have a leak. Ensure the stirring is vigorous enough to facilitate mass transfer of hydrogen gas to the catalyst surface.

  • Low Temperature: While higher temperatures can cause side reactions, a temperature below 40 °C may result in a very slow reaction rate. Ensure your heating mantle and thermocouple are calibrated correctly.

Q2: I'm getting a low yield of the primary amine and see significant side products. What are they and how do I prevent them?

Answer: This is the most common issue in nitrile reduction. The primary culprits are secondary and tertiary amines formed via side reactions.

  • Causality of Side Product Formation: The initial reduction of the nitrile produces an intermediate imine. This imine can react with a molecule of the desired primary amine product to form a new imine, which is then further reduced to a secondary amine. This process can repeat to form a tertiary amine.

  • The Solution: Ammonia: The addition of ammonia to the reaction mixture is crucial. [4]Ammonia is present in vast excess and effectively "outcompetes" the primary amine product in reacting with the intermediate imine. This shifts the equilibrium away from the formation of secondary amine precursors. Using an ethanol solvent saturated with ammonia is the most effective strategy.

  • Catalyst Choice: While Raney® Nickel is effective, some researchers find that other catalysts, like specific cobalt or palladium-based systems, can offer higher selectivity for primary amines under certain conditions. [6][7][8]However, optimizing these often requires more development.

Q3: The final product is an off-white or brownish powder, not the expected white solid. How can I improve its purity?

Answer: Discoloration often indicates the presence of impurities from the reaction or degradation.

  • Removal of Base-Soluble Impurities: Before forming the salt, you can dissolve the crude free-base in a solvent like ethyl acetate and wash it with a dilute brine solution. This can help remove some polar, colored impurities.

  • Recrystallization: The most effective purification method for the final dihydrochloride salt is recrystallization. A mixture of ethanol and methanol or isopropanol is often a good starting point. Dissolve the crude salt in a minimal amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

  • Charcoal Treatment: If the color is persistent, you can add a small amount of activated charcoal to the hot solution during recrystallization, then filter it hot through Celite® before cooling. This can effectively remove colored polymeric impurities.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, like LiAlH₄ or Sodium Borohydride?

Answer: While other reducing agents can reduce nitriles, they come with different challenges.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that will readily convert the nitrile to the primary amine. However, it is non-selective and will reduce many other functional groups. The workup is often difficult, involving quenching reactive aluminum species, and it is not ideal for larger-scale synthesis due to safety concerns.

  • Sodium Borohydride (NaBH₄): Standard NaBH₄ is generally not strong enough to reduce nitriles on its own. It requires additives (like CoCl₂) or special conditions, which adds complexity. A combination of KBH₄ and Raney Ni has been reported as an effective system. [9]* Catalytic Hydrogenation: This method remains the most scalable, atom-economical, and industrially preferred method due to its cleaner reaction profile and easier product isolation, provided selectivity is properly controlled. [10]

Q2: What is the role of the two hydrochloride equivalents?

Answer: Quinolin-3-ylmethanamine has two basic nitrogen atoms that can be protonated: the primary amine (-CH₂NH₂) and the quinoline ring nitrogen. To form a stable, crystalline, and often more soluble salt, both of these sites are protonated by hydrogen chloride, thus forming the dihydrochloride salt. [11]Using less than two equivalents will result in a mixture of the mono- and di-hydrochloride salts, complicating isolation and characterization.

Q3: How is the starting material, Quinoline-3-carbonitrile, typically synthesized?

Answer: Quinoline-3-carbonitrile is not a trivial starting material and is often prepared through multi-step syntheses. Common methods include variations of classical quinoline syntheses like the Friedländer or Combes reactions, followed by functional group manipulation to introduce the nitrile group. [12][13][14]For example, it can be synthesized from 3-bromoquinoline via a cyanation reaction. Researchers should consult the literature for detailed procedures for the synthesis of this precursor. [15]

References

  • Synthesis and evaluation of Quinolin-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed.
  • Purification of Quinoline. Chempedia - LookChem.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025).
  • Synthesis of quinoline-3-carbonitrile derivatives.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. (2017). PMC - NIH.
  • Quinolin-3-yl-methylamine dihydrochloride. Chem-Impex.
  • Process for the preparation of quinoline derivatives.
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021).
  • Method for purifying quinolinecarboxylic acid derivative.
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Quinolin-3-Ylmethanamine Dihydrochloride. MySkinRecipes.
  • Quinolin-3-ylmethanamine dihydrochloride. PubChem.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2025). PMC - NIH.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing.
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • The electrochemically selective C3-thiolation of quinolines. Organic Chemistry Frontiers (RSC Publishing).
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.

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Troubleshooting

Troubleshooting inconsistent results in Quinolin-3-ylmethanamine dihydrochloride assays

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 11, 2026 Subject: Troubleshooting inconsistent potency and optical interference in biochemical assays.[1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 11, 2026 Subject: Troubleshooting inconsistent potency and optical interference in biochemical assays.[1][2]

Executive Summary

Inconsistent results with Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) often stem from three specific physicochemical properties that are frequently overlooked during standard assay development:

  • The "Salt Trap" (pH Drift): The dihydrochloride (2HCl) form is highly acidic.[1] High-concentration additions can overwhelm the buffer capacity of standard PBS or HEPES, shifting the pH and altering enzyme activity or causing the free base to precipitate.

  • Quinoline Autofluorescence: The quinoline core is fluorogenic (Ex/Em ~300–330nm / ~400–460nm), creating false signals in fluorescence-based assays (e.g., kinase inhibition, ion channels).[1][2]

  • Primary Amine Instability: The methanamine side chain is susceptible to oxidative degradation in aged DMSO stocks, leading to concentration drift.[1][2]

This guide provides self-validating protocols to isolate and resolve these variables.

Part 1: Solubility & pH Management

The Issue: "I see precipitation upon dilution," or "My IC50 shifts with buffer concentration."

The Mechanism: While the dihydrochloride salt is water-soluble, it releases two equivalents of hydrochloric acid upon dissolution. When you dilute this stock into a physiological buffer (pH 7.4), the buffer neutralizes the acid.[2] If the final concentration of the compound is high (e.g., >100 µM in a primary screen), the molecule converts to its free base form.[2] The free base of quinoline derivatives is significantly more lipophilic (LogP ~1.5) and less soluble than the salt.

Furthermore, if your assay buffer is weak (e.g., 10 mM PBS), the 2HCl released can lower the assay pH by 0.5–1.0 units, artificially inhibiting pH-sensitive enzymes.

Troubleshooting Protocol: The "Buffer Stress" Test

Perform this validation before running your biological replicates.[1][3]

Step-by-Step Methodology:

  • Prepare Mock Assay Buffer: Use your exact assay buffer (e.g., 25 mM HEPES, pH 7.4).

  • Titrate Compound: Prepare a 2x concentration series of the compound in the buffer (from 1 µM to 500 µM).

  • Measure pH: Use a micro-pH probe to measure the pH at the highest concentration.[1]

    • Pass Criteria: pH change < 0.1 units.[1][2][3]

    • Fail Criteria: pH change > 0.2 units.[1][2][3]

  • Nephelometry/Visual Check: Incubate for 30 minutes at RT. Spin down at 3,000 x g for 5 minutes. Inspect for a pellet or measure light scattering (OD600).

Corrective Actions:

ObservationRoot CauseSolution
pH drops > 0.2 units Buffer capacity exceeded by 2HCl salt.Increase buffer concentration (e.g., to 50–100 mM HEPES) or manually adjust stock pH.[1][2]
Visible Precipitate Free base insolubility ("Solvent Shock").[1][3]Pre-dilute in an intermediate solvent (e.g., 50% DMSO/Water) before final buffer addition.[1][2]
Variable IC50 pH-dependent enzyme activity.[1][3]Verify enzyme activity at the specific pH observed in the high-dose wells.

Part 2: Optical Interference (Fluorescence)[2]

The Issue: "High background signal" or "Impossible >100% inhibition."

The Mechanism: The quinoline ring system is an intrinsic fluorophore. It absorbs UV light and emits in the blue region.[1] If your assay uses a readout in the blue/cyan channel (e.g., certain FRET pairs, tryptophan fluorescence, or coumarin-based substrates), the compound itself will act as a "fake" signal (autofluorescence) or absorb the excitation light (Inner Filter Effect), appearing as a false inhibitor.[2]

Troubleshooting Protocol: Spectral Scans

Step-by-Step Methodology:

  • Dilute Compound: Prepare 10 µM and 100 µM of the compound in assay buffer (no enzyme/cells).

  • Scan Excitation/Emission:

    • Excitation Scan: 250 nm – 400 nm.[1][3]

    • Emission Scan: 350 nm – 550 nm.[1][3]

  • Compare to Assay Fluorophore: Overlay these traces with your assay's fluorophore (e.g., AMC, FITC, DAPI).[1][2]

Visualization of Interference Logic:

FluorescenceInterference Compound Quinolin-3-ylmethanamine (Compound) Detector Detector (Signal Readout) Compound->Detector Emits (Autofluorescence) AssayFluor Assay Fluorophore (e.g., Coumarin/AMC) AssayFluor->Detector True Signal Excitation Excitation Source (UV/Blue) Excitation->Compound Absorbs (Inner Filter Effect) Excitation->AssayFluor Excites

Caption: Figure 1. Optical Interference Pathways. The compound can compete for excitation energy (quenching) or emit light directly into the detector (false positive).

Corrective Actions:

  • If Autofluorescent: Use a "Red-Shifted" assay readout (e.g., Rhodamine, Cy5) where the quinoline does not emit.[1]

  • If Quenching: Mathematical correction is required. Run a standard curve of the fluorophore in the presence of the compound to normalize the signal.

Part 3: Compound Stability & Storage

The Issue: "Potency decreases over weeks in DMSO stock."

The Mechanism: The primary amine (-CH2NH2) on the quinoline ring is nucleophilic and prone to oxidation. In DMSO, especially if stored in non-air-tight containers, DMSO can act as a mild oxidant (Swern-like conditions) or absorb water.[1][2][3] Water absorption promotes hydrolysis and degradation.[1][3]

Storage Protocol:

ParameterRecommendationWhy?
Solvent Anhydrous DMSO (Grade >99.9%)Prevents hydrolysis.[1][3]
Temperature -20°C or -80°CSlows oxidative kinetics.[1][3]
Atmosphere Argon or Nitrogen overlayDisplaces oxygen to prevent amine oxidation.[1][3]
Container Amber glass vialsProtects quinoline ring from photo-degradation.[1][3]
Freeze/Thaw Aliquot immediately (Single use)Prevents repeated moisture introduction.[1][3]

Part 4: Validated Workflow Diagram

Use this decision tree to standardize your troubleshooting process.

TroubleshootingWorkflow Start Start: Inconsistent Data CheckPH Step 1: Check Buffer pH (w/ High Conc. Compound) Start->CheckPH PH_Fail pH Drift > 0.1? CheckPH->PH_Fail AdjustBuffer Action: Increase Buffer Molarity (e.g., 100mM HEPES) PH_Fail->AdjustBuffer Yes CheckSolubility Step 2: Visual/Nephelometry Check PH_Fail->CheckSolubility No AdjustBuffer->CheckSolubility Sol_Fail Precipitate Visible? CheckSolubility->Sol_Fail OptimizeDilution Action: Predilute in 50% DMSO Limit Max Conc. Sol_Fail->OptimizeDilution Yes CheckOptics Step 3: Spectral Scan (Buffer + Compound only) Sol_Fail->CheckOptics No OptimizeDilution->CheckOptics Optic_Fail Signal > Background? CheckOptics->Optic_Fail ChangeReadout Action: Use Red-Shifted Dye or LC-MS Readout Optic_Fail->ChangeReadout Yes Valid Assay Validated Optic_Fail->Valid No

Caption: Figure 2. Step-by-step troubleshooting logic for Quinolin-3-ylmethanamine assays.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Assay Interference by Chemical Reactivity.[1][2][3] (Accessed 2026).[1][3] [Link]

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Interference with Fluorescence and Absorbance.[1][2][3] (Accessed 2026).[1][2] [Link]

  • PubChem. Compound Summary: Quinolin-3-ylmethanamine dihydrochloride (CID 45792497). [Link][1][3][4]

  • Popa-Burke, I., et al. "Compound precipitation in high-concentration DMSO solutions."[1][2][3][5] Journal of Biomolecular Screening 19.9 (2014): 1302-1308.[1][3][5] [Link]

Sources

Optimization

Preventing degradation of Quinolin-3-ylmethanamine dihydrochloride in solution

Welcome to the technical support center for Quinolin-3-ylmethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quinolin-3-ylmethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experiments. The stability of your reagents is the bedrock of reproducible and reliable results.

This document is structured to help you quickly diagnose issues and implement robust preventative measures. We will cover frequently asked questions for rapid troubleshooting, followed by in-depth guides on specific challenges and detailed protocols for handling and stability analysis.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with Quinolin-3-ylmethanamine Dihydrochloride solutions.

Q1: My solution of Quinolin-3-ylmethanamine dihydrochloride has turned yellow/brown. What happened and is it still usable?

A change in color, typically to yellow or brown, is the most common indicator of degradation.[1] This is primarily caused by oxidation or photodegradation of the quinoline ring system.[1] The formation of these colored byproducts indicates that the purity of your compound is compromised. For sensitive downstream applications, it is strongly recommended to discard the discolored solution and prepare a fresh batch. For less sensitive screening, the impact should be evaluated on a case-by-case basis.

Q2: What is the best solvent to dissolve Quinolin-3-ylmethanamine dihydrochloride?

As a dihydrochloride salt, this compound is readily soluble in aqueous solutions. The choice of solvent and, more importantly, the pH of that solvent, is critical for stability.

  • Recommended: Sterile, deionized water followed by buffering to a slightly acidic pH (see Q3). Protic solvents like methanol and ethanol can also be used, but aqueous buffers provide better pH control.[2]

  • Use with Caution: Non-polar organic solvents are generally unsuitable due to the salt nature of the compound.

  • Avoid: Ketone-based solvents like acetone should be avoided. The primary amine can potentially react with the ketone to form an imine, especially when not kept cold, altering your compound's structure.[3]

Q3: What is the optimal pH for storing the solution?

The stability of amine salts and quinoline derivatives is highly pH-dependent. Quinolin-3-ylmethanamine dihydrochloride is most stable in a slightly acidic environment (pH 3-6) .

  • Mechanism: In acidic conditions, the amine groups are protonated, which protects them from oxidative degradation.

  • Alkaline Instability: At neutral and, particularly, alkaline pH (> pH 7), the free base form of the amine is more prevalent. This deprotonated amine is more susceptible to oxidation. Furthermore, many similar chloride salts show rapid decomposition at a pH greater than 6.[4] Studies on related quinoline compounds also show accelerated photodegradation at higher pH levels.[5]

Q4: How should I store my stock solutions?

For maximum stability, stock solutions should be stored with the following considerations:

  • Temperature: Store at 2-8°C .[6] While freezing (-20°C or -80°C) can extend shelf life, subject the solution to a minimum number of freeze-thaw cycles.

  • Light: Protect from light at all times. Use amber vials or wrap clear vials in aluminum foil.[1] Many quinoline compounds are photosensitive and degrade upon exposure to ambient or UV light.[7]

  • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Part 2: In-Depth Troubleshooting Guides

This section expands on the FAQs to provide deeper insight into common degradation issues and their mitigation.

Issue 1: Solution Discoloration and Precipitation

Discoloration is a clear visual cue of chemical change. Understanding the potential causes allows for targeted prevention.

  • Causality: The quinoline ring is an electron-rich aromatic system. This makes it susceptible to both photo-oxidation and chemical oxidation. UV light can provide the activation energy to form radical species, leading to hydroxylation of the ring.[8][9] The presence of dissolved oxygen or trace metal ion contaminants can also catalyze oxidative processes. These oxidized species are often colored.

  • Troubleshooting Workflow:

    G A Problem: Solution Discolored B Was the solution exposed to light? A->B C YES B->C   D NO B->D   E Likely Photodegradation. Action: - Store in amber vials. - Wrap container in foil. - Work in low-light conditions. C->E F Was the solution stored at room temp or higher? D->F G YES F->G   H NO F->H   I Potential Thermal Degradation. Action: - Store at 2-8°C. - Prepare fresh solutions more frequently. G->I J Was the solution pH neutral or basic (pH > 6)? H->J K YES J->K   L NO J->L   M pH-Induced Degradation / Oxidation. Action: - Buffer solution to pH 3-6. - Use high-purity, deoxygenated water. K->M N Consider other factors: - Contaminated solvent? - Reactive excipients? - Long-term storage (>3 months)? L->N

    Caption: Troubleshooting workflow for solution discoloration.
Issue 2: Inconsistent Assay Results or Loss of Potency

A gradual or sudden loss of compound activity is a classic sign of degradation that may not always be accompanied by a visible change.

  • Causality: The primary amine of the methanamine group is a key functional handle for derivatization and a potential interaction point in biological assays. Oxidation of this amine to an imine, oxime, or other species would eliminate its intended reactivity and could significantly alter its pharmacological properties.

  • Self-Validating System:

    • Prepare Fresh: Always use freshly prepared solutions as a control against which older solutions are compared.

    • QC Check: Before beginning a critical experiment with an aged stock solution, run a quick purity check using HPLC or LC-MS. A significant decrease in the area of the main peak or the appearance of new peaks confirms degradation.

    • Standardize Storage: Adhere strictly to the recommended storage conditions (acidic pH, 2-8°C, protected from light) to ensure consistency between batches.

Part 3: Key Experimental Protocols

Protocol 1: Recommended Solubilization and Storage Procedure

This protocol is designed to maximize the shelf-life of your Quinolin-3-ylmethanamine dihydrochloride solution.

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride powder

  • High-purity, sterile deionized water (e.g., HPLC-grade) or 0.9% saline.[4]

  • Sterile 0.1 M Citrate Buffer (pH 4.5)

  • Sterile amber glass vials with PTFE-lined caps

  • Calibrated pH meter

Procedure:

  • Weigh Compound: In a clean, sterile environment, weigh the desired amount of Quinolin-3-ylmethanamine dihydrochloride powder.

  • Initial Solubilization: Add a volume of high-purity water or saline to dissolve the compound. For example, to make a 10 mg/mL solution, add ~80% of the final required volume. Vortex gently to dissolve.

  • pH Adjustment (Critical Step): While stirring, slowly add 0.1 M Citrate Buffer until the final target pH of 4.5 is reached. Use a calibrated pH meter to monitor the pH. Causality Note: Directly dissolving in the buffer is possible, but this titration method ensures an accurate final pH. An acidic pH is crucial for protonating the amine groups, which limits their susceptibility to oxidation.

  • Final Volume: Bring the solution to the final desired volume with high-purity water or the buffer solution.

  • Sterile Filtration: If required for your application, filter the solution through a 0.22 µm sterile filter (e.g., PVDF or PES) into the final sterile amber vial.

  • Inert Gas Purge (Optional, for long-term storage): Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen. Alternatively, flush the headspace of the vial with the inert gas before capping.

  • Storage: Seal the vial tightly and store at 2-8°C, protected from light. Label clearly with compound name, concentration, date, and solvent/buffer.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This general-purpose HPLC method can be used to assess the purity of your compound and track its stability over time.

Instrumentation & Columns:

  • System: Standard HPLC with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (Quinoline systems typically have strong absorbance in this region).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dilute your stock solution to a suitable concentration (e.g., 0.1 mg/mL) using Mobile Phase A.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation:

    • Purity: The purity can be estimated by the area percentage of the main peak.

    • Degradation: Compare the chromatogram of an aged solution to a freshly prepared one. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Part 4: Visualizing Degradation & Stability Factors

Potential Degradation Pathways

The primary sites of instability on Quinolin-3-ylmethanamine are the electron-rich quinoline ring and the nucleophilic primary amine. The following diagram illustrates the likely degradation pathways based on established chemical principles for these functional groups.

Caption: Potential degradation pathways for Quinolin-3-ylmethanamine.
Summary of Stability Influences

For quick reference, the table below summarizes the key factors affecting the stability of Quinolin-3-ylmethanamine dihydrochloride in solution.

FactorCondition of ConcernRecommended PracticeRationale
pH Neutral to Alkaline (pH > 6)Buffer solution to pH 3-6 Protonates amine groups, increasing stability and preventing oxidation.[4][10]
Light Exposure to ambient or UV lightStore in amber vials or protect from lightThe quinoline ring is photosensitive and can undergo photodegradation.[1][5][7]
Temperature Elevated temperatures (>25°C)Store at 2-8°C Higher temperatures increase the rate of all chemical degradation reactions.[11][12]
Oxygen Presence of atmospheric oxygenUse deoxygenated solvents ; purge with inert gasThe amine group and quinoline ring are susceptible to oxidation.[1]
Solvent Ketone-based (e.g., Acetone)Use aqueous buffers , alcohols, or salineAvoids potential side reactions like imine formation with the primary amine.

References

  • Beltran-Heredia, J., Torregrosa, J., Garcia, J., & Dominguez, J. R. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. Available: [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences.
  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine. Available: [Link]

  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY). Available: [Link]

  • ResearchGate. (n.d.). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. Available: [Link]

  • Kim, D., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemical and Biological Technologies in Agriculture. Available: [Link]

  • MySkinRecipes. (n.d.). Quinolin-3-Ylmethanamine Dihydrochloride. Available: [Link]

  • Zhao, H., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available: [Link]

  • Káncz, B., et al. (2020). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. Molecules. Available: [Link]

  • Carvajal-Lara, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available: [Link]

  • Google Patents. (n.d.). CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • Sciencemadness Discussion Board. (2007). amine salt formation in ketones as solvents. Available: [Link]

Sources

Troubleshooting

Cell toxicity of Quinolin-3-ylmethanamine dihydrochloride and mitigation strategies

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Quinolin-3-ylmethanamine dihydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Quinolin-3-ylmethanamine dihydrochloride. It is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges related to the compound's inherent cell toxicity and to provide actionable mitigation strategies for experimental design.

Section 1: Compound Profile and Hazard Identification

Q1: What is Quinolin-3-ylmethanamine dihydrochloride and what are its primary applications?

Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) is a chemical intermediate used in pharmaceutical research.[1] Its core structure, the quinoline ring, is a key pharmacophore found in many bioactive compounds. Consequently, this molecule serves as a building block for synthesizing compound libraries during drug discovery.[1] The quinoline backbone is known to interact with biological targets like enzymes and receptors, leading to its exploration in the development of potential antimalarial and anticancer agents.[1]

Q2: What are the known safety hazards associated with Quinolin-3-ylmethanamine dihydrochloride and its parent class, quinolines?

Handling this compound requires adherence to strict safety protocols. The Global Harmonized System (GHS) classification for Quinolin-3-ylmethanamine dihydrochloride indicates several hazards.[2] The broader quinoline class also presents significant health risks, including potential mutagenic and carcinogenic effects.[3]

Hazard StatementGHS Classification (Compound)[2]Associated Risks (Quinoline Class)[3]Recommended Precaution
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Harmful if swallowed or in contact with skin.Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. If swallowed, call a POISON CENTER or doctor if you feel unwell.[4][5]
H315: Causes skin irritation Skin Irritation (Category 2)Causes skin irritation.Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[3][6]
H319: Causes serious eye irritation Eye Irritation (Category 2A)Causes serious eye irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. If irritation persists, get medical attention.[3][6]
H335: May cause respiratory irritation STOT SE (Category 3)N/AAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Suspected of causing genetic defects N/AMutagenic (Category 2) / Muta. 2 (H341)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3]
May cause cancer N/ACarcinogenic (Category 1B) / Carc. 1B (H350)Restricted to professional users. If exposed or concerned, get medical advice.[3]

Section 2: Understanding Quinoline-Induced Cytotoxicity

Q3: What is the likely mechanism of cell toxicity for this compound?

While specific mechanistic studies on Quinolin-3-ylmethanamine dihydrochloride are limited, the cytotoxic action of the broader quinoline derivative class is well-documented. The observed cell death is often a result of targeted activity rather than non-specific toxicity, making these compounds promising for further investigation.

Key mechanisms include:

  • Inhibition of Kinase Signaling: Many quinoline derivatives exert cytotoxic effects by inhibiting critical cell signaling pathways, such as PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase (MAPK).[7]

  • DNA Damage and Apoptosis Induction: A primary mechanism for many quinoline-based anticancer agents is the induction of apoptosis. This can be triggered by:

    • Topoisomerase Inhibition: The planar quinoline structure can intercalate with DNA and inhibit topoisomerase I/II, enzymes crucial for relieving torsional stress in DNA during replication and transcription.[8] This leads to DNA strand breaks and the activation of apoptotic pathways.

    • Modulation of Apoptotic Proteins: Studies on structurally related indolo[2,3-b]quinoline derivatives show they can activate pro-apoptotic proteins like caspase-3 and the tumor suppressor p53.[8]

    • Downregulation of Proliferation Markers: These compounds can also decrease the expression of proteins essential for cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67, and reduce the secretion of growth factors like Vascular Endothelial Growth Factor (VEGF).[8]

G cluster_0 Quinoline Derivative Action Compound Quinolin-3-yl- methanamine dihydrochloride Topoisomerase Topoisomerase II Inhibition Compound->Topoisomerase Inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to p53 p53 Activation DNA_Damage->p53 Triggers Caspase3 Caspase-3 Activation p53->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig 1. A potential apoptotic pathway for quinoline derivatives.
Q4: How can I differentiate between intended (e.g., anti-cancer) cytotoxicity and non-specific off-target toxicity?

This is a critical step in evaluating any potential therapeutic compound. A multi-assay approach is required to build a comprehensive toxicity profile.

  • Differential IC50 Determination: The most straightforward method is to compare the half-maximal inhibitory concentration (IC50) across multiple cell lines. A promising compound will show significantly higher potency (lower IC50) in target cancer cells compared to non-cancerous or healthy cell lines (e.g., comparing MCF-7 breast cancer cells to MCF-10A non-tumorigenic breast epithelial cells).[9]

  • Mechanism-Specific Assays: If the compound kills both cancerous and normal cells at similar concentrations, it may be acting via a non-specific mechanism. To investigate this, determine the mode of cell death.

    • Apoptosis vs. Necrosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Apoptosis is a controlled, programmed cell death characteristic of targeted therapies, while necrosis is an uncontrolled process often associated with general toxicity.

    • Target Engagement: If your compound is designed to inhibit a specific kinase, use a Western blot or an activity assay to confirm that the protein is being inhibited at concentrations that correlate with cell death.

Section 3: Experimental Design & Troubleshooting

This section addresses common issues encountered during in vitro experiments.

Q5: My cell viability results are inconsistent between experiments. What are the common causes?

Inconsistency is often rooted in the physicochemical properties of the compound or variations in cell culture technique.

  • Compound Solubility and Stability: Quinolin-3-ylmethanamine dihydrochloride is a salt, which generally improves aqueous solubility. However, at higher concentrations or in complex media, it may precipitate.

    • Troubleshooting: Always prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and visually inspect for precipitates before diluting into culture media. Perform a solubility test in your final culture medium. If the compound is light-sensitive, protect it from light.

  • Cell Culture Variables:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Seeding Density: Ensure consistent cell seeding density across all plates and experiments. Both sparse and overly confluent cultures can respond differently to cytotoxic agents.

    • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, reducing the effective concentration of your compound. Use the same batch and concentration of FBS for all related experiments.

Q6: I'm observing rapid cell death at concentrations far below the published IC50 for similar quinoline derivatives. What should I check first?
  • Solvent Toxicity: The first suspect should always be the vehicle used to dissolve the compound, typically DMSO.

    • Troubleshooting: Run a vehicle control experiment where you treat cells with the highest concentration of the solvent used in your experiment (e.g., 0.1%, 0.5% DMSO). If you see significant cell death in the vehicle control, you must reduce the final solvent concentration.

  • Cell Line Sensitivity: The specific cell line you are using may be uniquely sensitive to this class of compound. Some cell lines may have lower expression of drug efflux pumps or metabolic enzymes, making them more susceptible.

  • Compound Purity: Verify the purity of your compound from the supplier's Certificate of Analysis. Impurities could be more toxic than the compound of interest.

G Start Unexpected Cytotoxicity Observed CheckSolvent Run Vehicle Control Assay Start->CheckSolvent SolventToxic Is Vehicle Control Toxic? CheckSolvent->SolventToxic ReduceSolvent ACTION: Lower final solvent concentration (<0.1%) SolventToxic->ReduceSolvent Yes CheckPurity Review Compound Certificate of Analysis SolventToxic->CheckPurity No ReduceSolvent->CheckSolvent PurityIssue Is Purity <95% or are impurities noted? CheckPurity->PurityIssue NewSource ACTION: Source higher purity compound PurityIssue->NewSource Yes CellSensitivity ASSESS: Cell Line Sensitivity PurityIssue->CellSensitivity No End Proceed with Experiment NewSource->End CellSensitivity->End

Fig 2. Troubleshooting workflow for unexpected cytotoxicity.

Section 4: Mitigation Strategies and Best Practices

Directly "mitigating" the on-target cytotoxicity of a potentially therapeutic compound in an assay is counterproductive. The goal is to manage experimental variables to ensure the observed toxicity is real, reproducible, and specific.

Q7: Can I add something to my cell culture to reduce non-specific toxicity?

Adding external agents is generally not recommended as it complicates data interpretation. However, in specific cases:

  • Antioxidants: If you hypothesize that toxicity is mediated by reactive oxygen species (ROS), you could co-incubate with an antioxidant like N-acetylcysteine (NAC) as a mechanistic experiment. If NAC rescues the cells, it suggests an oxidative stress mechanism. This is an investigative tool, not a standard protocol adjustment.

  • PEGylation: In advanced drug development, PEGylation (attaching polyethylene glycol chains) can be used to increase a drug's half-life and reduce non-specific uptake by shielding the molecule.[10] This is a complex chemical modification performed on the drug itself, not an additive to the cell culture medium.

The most effective mitigation strategy is to optimize the experimental design :

  • Time-Course Experiments: Instead of a single endpoint (e.g., 48 hours), measure viability at multiple time points (e.g., 6, 12, 24, 48 hours). A specific inhibitor may take longer to act, while a generally toxic substance may kill cells very rapidly.

  • Dose-Response Curves: Use a wide range of concentrations (e.g., logarithmic dilutions) to generate a full dose-response curve. This provides a much clearer picture of the compound's potency and the therapeutic window.

  • Use of a Normal Cell Line Control: As mentioned in Q4, always benchmark your results against a relevant non-cancerous cell line to establish a selectivity index.

Section 5: Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell metabolic activity as a proxy for viability.

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride

  • Appropriate cell line and complete culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "cells only" (positive control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage of the untreated control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.

References

  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Al-Ostath, A., et al. (2023, September 20). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI.
  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities.
  • MySkinRecipes. Quinolin-3-Ylmethanamine Dihydrochloride.
  • ChemicalBook. (2026, January 17). Quinoline Yellow - Safety Data Sheet.
  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • BLD Pharmatech. (2026, January 18). Safety Data Sheet.
  • National Institutes of Health. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment.
  • MDPI. (2022, March 24). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • National Institutes of Health. Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45792497 - PubChem.
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025, August 6).
  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
  • National Institutes of Health. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • National Institutes of Health. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
  • ResearchGate. (2025, August 8). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • Drug Toxicity Mechanisms Implications and Prevention Strategies. (2024, November 4).
  • SafeWork NSW. Cytotoxic drugs and related waste – risk management.
  • ResearchGate. (2025, August 10). (PDF) Drug toxicity prevention and management.
  • PubMed. Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect.

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Optimization

Technical Support Center: Synthesis of Quinolin-3-ylmethanamine Dihydrochloride Derivatives

Welcome to the technical support center for the synthesis and purification of Quinolin-3-ylmethanamine dihydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Quinolin-3-ylmethanamine dihydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you improve both the yield and purity of your target compounds.

Introduction: The Challenge of Synthesizing Quinolin-3-ylmethanamine Derivatives

Quinolin-3-ylmethanamine is a valuable building block in medicinal chemistry, often used in the development of antimalarial and anticancer agents.[1] However, its synthesis and purification, particularly the formation of the stable dihydrochloride salt, present several common challenges. Researchers frequently report issues with low yields during the key reduction step and difficulties in obtaining a crystalline, high-purity final product.

This guide provides a structured approach to overcoming these obstacles. We will explore two primary synthetic routes, address common experimental pitfalls in a detailed FAQ format, and provide validated protocols to standardize your workflow.

Section 1: Core Synthesis Strategies and Workflow

The most common starting material for this synthesis is Quinoline-3-carbonitrile. The primary transformation is the reduction of the nitrile group to a primary amine. The choice of methodology at this stage is critical and dictates the subsequent purification strategy.

There are two main pathways to consider:

  • Direct Reduction and Salt Formation: The nitrile is directly reduced to the primary amine, which is then immediately converted to the dihydrochloride salt. While seemingly more direct, this route can be challenging as impurities from the reduction step can co-precipitate with the product salt, making purification difficult.

  • Boc-Protection Strategy: The nitrile is reduced, and the resulting primary amine is immediately protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is stable and can be rigorously purified using standard silica gel chromatography. Subsequent deprotection under acidic conditions cleanly yields the desired Quinolin-3-ylmethanamine as its dihydrochloride salt. This method generally provides higher purity and more reproducible results.

Recommended Synthesis Workflow Diagram

The following diagram illustrates the recommended Boc-protection strategy, which prioritizes purity and reliability.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Protection & Purification cluster_2 Step 3: Deprotection & Salt Formation A Quinoline-3-carbonitrile B Crude Quinolin-3-ylmethanamine (Free Base) A->B Reduction (e.g., Raney Ni, H2) C Crude Boc-Protected Amine B->C Boc2O, Base (e.g., TEA, NaOH) D Purified Boc-Protected Amine C->D Silica Gel Chromatography E Quinolin-3-ylmethanamine Dihydrochloride (Product) D->E HCl in Dioxane/EtOAc or TFA then salt exchange F High Purity Crystalline Solid

Caption: Recommended workflow for high-purity synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Low Reaction Yield

Q1: My yield is very low after reducing Quinoline-3-carbonitrile. What are the common causes?

A1: Low yields in the reduction of heteroaromatic nitriles are a frequent problem. The causes can be broadly categorized into catalyst issues and side reactions.

  • Catalyst Inactivity: The quinoline nitrogen is a Lewis base and can act as a catalyst poison, particularly for catalysts like Palladium on Carbon (Pd/C). Raney Nickel or Cobalt-based catalysts are often more effective for this substrate. Ensure your catalyst is fresh and active.

  • Incomplete Reaction: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or LC-MS. If the reaction stalls, it may be due to catalyst deactivation or insufficient hydrogen pressure.

  • Side Reactions: Over-reduction of the quinoline ring can occur under harsh conditions (high temperature or pressure), leading to tetrahydroquinoline species. Another possibility is the formation of secondary amines (dibenzylamines) if the primary amine product reacts with an intermediate imine.

  • Work-up Losses: The free amine is a relatively polar compound and can be partially soluble in aqueous layers during extraction. Minimize aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent.

Q2: I am attempting a Friedländer synthesis to create a substituted quinoline precursor, but the yield is poor. How can I optimize this?

A2: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be sensitive to reaction conditions.[2]

  • Harsh Conditions: Traditional methods using strong acids or bases at high temperatures can cause degradation of starting materials or promote side reactions like self-condensation (aldol) of the methylene component.[2]

  • Catalyst Choice: The choice of catalyst is critical. Modern, milder catalysts like choline hydroxide (1 mol%) at moderate temperatures (e.g., 50°C) can significantly improve yields.[2]

  • Solvent and Temperature: The reaction medium and temperature are crucial. Incorrect choices can lead to slow reaction rates or increased side product formation.[2] Systematic screening of solvents and a temperature gradient study are recommended for optimization.

Category 2: Product Purity and Impurities

Q3: After my synthesis, I have a persistent impurity that I cannot remove. What could it be?

A3: The identity of the impurity depends on your synthetic route.

  • From Nitrile Reduction: If you observe a peak at roughly double the mass of your product, you have likely formed a secondary amine impurity (quinolin-3-ylmethyl)2NH. This is formed when the primary amine product attacks the intermediate imine during the reduction. To minimize this, ensure efficient stirring and a sufficient concentration of the reducing agent.

  • From Quinoline Synthesis: If you built the quinoline ring yourself (e.g., via Skraup or Doebner-von Miller synthesis), you might have regioisomeric impurities.[3] These can be very difficult to separate. The best solution is to optimize the regioselectivity of the initial cyclization reaction.

  • Residual Solvents or Reagents: Ensure you have removed all solvents under high vacuum. Reagents from the purification step (e.g., trifluoroacetic acid if using TFA for deprotection) can also form salts with the amine and persist in the final product.

Q4: How can I effectively purify the Boc-protected Quinolin-3-ylmethanamine?

A4: The Boc-protected intermediate is ideal for purification by silica gel column chromatography. It is significantly less polar than the free amine.

  • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. The product will elute as a UV-active spot.

  • TLC Analysis: Before running the column, identify a solvent system on TLC that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.

Category 3: Dihydrochloride Salt Formation & Crystallization

Q5: I tried to form the dihydrochloride salt, but my product "oiled out" instead of crystallizing. What should I do?

A5: Oiling out is a common problem when forming amine salts, especially if impurities are present. It occurs when the salt is more soluble in the solvent than the starting material or it precipitates as a super-saturated liquid.

  • Purity is Key: The most common cause is insufficient purity of the free amine. Purify the amine (or its Boc-protected precursor) thoroughly before attempting salt formation.

  • Solvent Choice: The choice of solvent is critical. You need a solvent in which the free amine is soluble but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate, or a mixture of methanol and ether.

  • Controlled Precipitation: Add the HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) slowly to a stirred solution of the free amine at 0°C. Rapid addition can cause the product to crash out as an oil.

  • Inducing Crystallization: If an oil forms, try the following:

    • Scratch the inside of the flask with a glass rod at the oil-solvent interface.

    • Add a seed crystal from a previous successful batch.

    • Cool the mixture for an extended period.

    • Try a different solvent system. Add a non-polar co-solvent like hexanes to the mixture to decrease the solubility of the salt.

Q6: How can I confirm that I have formed the dihydrochloride salt and not the monohydrochloride?

A6: Quinolin-3-ylmethanamine has two basic nitrogen atoms: the primary amine and the quinoline ring nitrogen. Both will be protonated in the presence of excess strong acid.

  • Stoichiometry: Use at least 2.2 equivalents of HCl to ensure complete formation of the dihydrochloride.

  • Characterization:

    • NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons on and near the nitrogen atoms will shift significantly downfield upon protonation.

    • Elemental Analysis (CHN): This is the most definitive method. The theoretical elemental percentages for the dihydrochloride (C₁₀H₁₂Cl₂N₂) are significantly different from the monohydrochloride or the free base.

    • Titration: You can perform an acid-base titration to determine the number of acidic protons per molecule.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity ReactionType What is the problematic step? CheckPurity->ReactionType Reduction Nitrile Reduction Step ReactionType->Reduction Reduction SaltFormation Salt Formation / Crystallization ReactionType->SaltFormation Salt Formation Deprotection Boc Deprotection ReactionType->Deprotection Deprotection Catalyst Is Catalyst Active? (Quinoline can be a poison) Reduction->Catalyst PurityCheck Is Free Base Pure? (>98% by LCMS/NMR) SaltFormation->PurityCheck IncompleteDeprotection Incomplete Reaction? Deprotection->IncompleteDeprotection ChangeCatalyst Switch to Raney Ni or use fresh catalyst Catalyst->ChangeCatalyst No / Unsure SideReaction Check for Side Products (e.g., secondary amine) Catalyst->SideReaction Yes OptimizeConditions Optimize H2 pressure, temperature, and time SideReaction->OptimizeConditions PurifyBase Purify Free Base via Boc-protection route PurityCheck->PurifyBase No OilingOut Product Oiling Out? PurityCheck->OilingOut Yes SolventTuning Change solvent, add HCl slowly, use seed crystal, scratch flask OilingOut->SolventTuning Yes IncreaseAcid Increase equivalents of acid (TFA or HCl) and/or reaction time IncompleteDeprotection->IncreaseAcid Yes

Caption: A decision tree for troubleshooting synthesis.

Section 3: Detailed Experimental Protocols

These protocols represent a validated workflow for obtaining high-purity Quinolin-3-ylmethanamine dihydrochloride.

Protocol 1: Boc-Protection of Crude Quinolin-3-ylmethanamine

This protocol assumes you have already performed the reduction of Quinoline-3-carbonitrile and have the crude free amine after an initial work-up.

  • Dissolution: Dissolve the crude Quinolin-3-ylmethanamine (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.5 equiv.). Alternatively, an aqueous solution of sodium bicarbonate or sodium hydroxide can be used in a biphasic system.[4]

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise or as a solution in the reaction solvent. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting amine by TLC. The Boc-protected product will be significantly less polar.

  • Work-up:

    • Quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by silica gel chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified Boc-protected Quinolin-3-ylmethanamine (1.0 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (3.0 equiv.). Vigorous gas evolution (CO₂) will be observed.[4]

  • Precipitation: Stir the mixture at room temperature for 1-2 hours. The dihydrochloride salt should precipitate as a white or off-white solid. If no precipitate forms, the solution may be too dilute; carefully remove some solvent in vacuo.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the solid product under high vacuum to constant weight. The final product should be a stable, crystalline solid.

Section 4: Data Presentation

Table 1: Comparison of Synthetic Strategies
ParameterDirect Reduction & Salt FormationBoc-Protection Strategy
Typical Overall Yield 30-50%60-80%
Typical Purity 85-95% (often requires recrystallization)>98%
Key Challenge Co-precipitation of impurities with the salt.Extra synthetic steps (protection/deprotection).
Best For Rapid, small-scale synthesis where purity is less critical.High-purity material for drug development; scalable synthesis.
Table 2: Characterization Data for Quinolin-3-ylmethanamine Dihydrochloride
PropertyValue
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol [5]
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; poorly soluble in ether, hexanes

References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Center for Biotechnology Information. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. Available from: [Link]

  • Quinolin-3-Ylmethanamine Dihydrochloride. MySkinRecipes. Available from: [Link]

  • Preparation and Properties of Quinoline. GeeksforGeeks. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Quinolin-3-ylmethanamine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Quinolin-3-ylmethanamine dihydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Quinolines and Isoquinolines. YouTube. Available from: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Practical Guide to In Vivo Dose Optimization for Quinolin-3-ylmethanamine Dihydrochloride

Welcome to the technical support center for Quinolin-3-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals embarking on in vivo studies with this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quinolin-3-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals embarking on in vivo studies with this compound. Quinolin-3-ylmethanamine dihydrochloride is a versatile quinoline-based molecule that serves as a valuable building block in the synthesis of novel therapeutics, particularly in oncology, neurology, and infectious diseases.[1][2][3]

The journey from a promising compound in vitro to a validated lead in vivo is fraught with challenges, the most critical of which is determining an effective and safe dose. This guide provides a logical, experience-driven framework for optimizing the dosage of Quinolin-3-ylmethanamine dihydrochloride. We will move from fundamental physicochemical properties to the design of robust dose-finding and efficacy studies, explaining the causality behind each experimental choice to ensure your results are both reproducible and meaningful.

Section 1: Foundational Knowledge & Pre-Formulation FAQs

Before any in vivo experiment, a thorough understanding of the test article is paramount. This section addresses the most common initial questions regarding Quinolin-3-ylmethanamine dihydrochloride.

Q1: What are the essential physicochemical properties of Quinolin-3-ylmethanamine dihydrochloride that I must consider?

A1: Understanding the compound's basic properties is the bedrock of successful formulation and dosing. Key parameters for Quinolin-3-ylmethanamine dihydrochloride are summarized below. The most critical, and often overlooked, initial step is to experimentally verify the compound's solubility in your intended dosing vehicles. Commercial sources note its general stability and solubility, but this must be quantified in your laboratory.[1]

Table 1: Physicochemical Properties of Quinolin-3-ylmethanamine Dihydrochloride

Property Value Source
Chemical Formula C₁₀H₁₂Cl₂N₂ [4]
Molecular Weight 231.12 g/mol [1][4]
Appearance Off-white to yellow solid (Varies by supplier) [5]
Storage Store at 0-8°C or sealed in a dry environment [1][6]

| Known Hazards | Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation. |[4] |

Causality Check: Why is this important? The molecular weight is essential for calculating molarity and dose concentrations. The compound's physical state and recommended storage conditions inform handling and stability. Most importantly, poor solubility is a primary reason for the failure of in vivo studies due to low bioavailability.[7]

Q2: How should I prepare a stock solution and formulate Quinolin-3-ylmethanamine dihydrochloride for in vivo administration?

A2: Formulation is a critical variable that directly impacts drug exposure and, consequently, experimental outcomes. A multi-step approach is required.

  • Solubility Testing (Mandatory First Step): Before preparing any dosing solutions, you must determine the compound's solubility limit in various pharmaceutically acceptable vehicles. See Protocol 1 for a detailed methodology.

    • Start with Water for Injection (WFI) or Sterile Saline: As a dihydrochloride salt, the compound is expected to have some degree of aqueous solubility.

    • Co-solvents: If aqueous solubility is insufficient for your target dose, test vehicles containing co-solvents like PEG400, propylene glycol, or ethanol.

    • Surfactants: Solutions containing surfactants like Tween® 80 or Cremophor® EL can improve the solubility of hydrophobic compounds.

    • Cyclodextrins: Encapsulation with molecules like hydroxypropyl-β-cyclodextrin (HPBCD) can significantly enhance aqueous solubility.

  • Stock Solution Preparation: For consistency, prepare a high-concentration stock solution in a solvent where the compound is highly soluble (e.g., DMSO). This stock can then be diluted into the final, well-tolerated aqueous vehicle for animal administration. Crucially, ensure the final concentration of the organic solvent (like DMSO) is low (typically <5-10%) and well-tolerated by the animal model to avoid vehicle-induced toxicity.

  • Dosing Solution Preparation: Prepare fresh dosing solutions daily unless stability has been rigorously confirmed. Always visually inspect for precipitation before administration. The solution should be clear and particle-free.

Trustworthiness Check: An improperly formulated compound can lead to dose-related inaccuracies, poor exposure, and local tissue irritation at the injection site. Always run a vehicle-only control group in your in vivo studies to ensure the vehicle itself does not produce a biological effect.

Q3: What are the known safety and toxicity concerns with this compound and its class?

A3: Safety data for Quinolin-3-ylmethanamine dihydrochloride specifically indicates it is harmful if swallowed and is an irritant.[4] General studies on quinoline derivatives suggest a potential for slight to moderate toxicity.[8][9] Some quinoline compounds have been associated with effects on the liver.[10]

Therefore, when designing your studies:

  • Handle with Care: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Monitor Animals Closely: During dose-finding studies, it is essential to monitor for a broad range of clinical signs of toxicity. This includes, but is not limited to, weight loss, changes in food and water intake, altered posture or gait, lethargy, ruffled fur, and any signs of irritation at the injection site.

Section 2: The In Vivo Dose Optimization Workflow

Optimizing an in vivo dose is a sequential process. Each step provides critical data that informs the design of the next, creating a self-validating system that builds confidence in your final results. The goal is to identify a dose range that provides sufficient target engagement and biological effect without causing unacceptable toxicity.

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Ranging & Safety cluster_1 Phase 2: Exposure & Efficacy A Step 1: Formulation & Solubility Testing B Step 2: Acute Maximum Tolerated Dose (MTD) Study A->B Informs vehicle selection & max feasible dose C Step 3: Preliminary Pharmacokinetic (PK) Study B->C Defines upper dose limit for PK study D Step 4: Dose-Response Efficacy Study C->D Relates dose to exposure; Informs dosing frequency E Definitive & Chronic Studies D->E Identifies Optimal Therapeutic Dose caption Overall Dose Optimization Workflow

Caption: Overall Dose Optimization Workflow.

Part A: Maximum Tolerated Dose (MTD) Study

Q4: What is the purpose of an MTD study, and why can't I just extrapolate a dose from my in vitro experiments?

A4: The purpose of an MTD study is to determine the highest dose of a drug that can be administered without causing unacceptable, life-threatening toxicity. There is often a poor correlation between in vitro potency (e.g., an IC₅₀ of 10 nM) and the in vivo dose required for efficacy. This is because the in vivo environment involves complex processes of Absorption, Distribution, Metabolism, and Excretion (ADME) that dictate how much of the compound actually reaches its target. The MTD study establishes the safe upper limit for dosing in subsequent, more complex experiments.

Q5: How do I design a simple, acute MTD study?

A5: A common approach is a dose-escalation study in a small number of animals (typically mice). The goal is to observe the acute effects of single, escalating doses. See Protocol 2 for a detailed step-by-step guide.

Expertise in Action: The selection of doses should not be arbitrary. A logarithmic spacing (e.g., 1, 3, 10, 30, 100 mg/kg) is efficient for covering a wide dose range. The study typically involves a small number of animals per group (n=2-3) and a 7-14 day observation period to monitor for acute and delayed toxicity.

Table 2: Example Design for an Acute MTD Study in Mice

Group N Compound Dose (mg/kg) Dosing Route Observation Period Key Endpoints
1 3 Vehicle Control e.g., Oral (PO) or Intraperitoneal (IP) 14 Days Clinical Signs, Body Weight
2 3 10 e.g., Oral (PO) or Intraperitoneal (IP) 14 Days Clinical Signs, Body Weight
3 3 30 e.g., Oral (PO) or Intraperitoneal (IP) 14 Days Clinical Signs, Body Weight
4 3 100 e.g., Oral (PO) or Intraperitoneal (IP) 14 Days Clinical Signs, Body Weight

| 5 | 3 | 300 | e.g., Oral (PO) or Intraperitoneal (IP) | 14 Days | Clinical Signs, Body Weight |

Q6: What specific clinical signs of toxicity should I be monitoring in my animals?

A6: Meticulous observation is key. A standardized scoring sheet should be used. Key indicators include:

  • Systemic Effects: Body weight loss (>15-20% is often a humane endpoint), dehydration, hypothermia.

  • Behavioral Changes: Lethargy, hyperactivity, stereotypical behaviors (circling), ataxia (loss of coordination), seizures.

  • Physical Appearance: Ruffled fur, hunched posture, pale or cyanotic extremities.

  • Gastrointestinal Effects: Diarrhea, decreased fecal output.

  • Injection Site Reactions: Swelling, redness, necrosis (for injectable routes).

Section 3: Pharmacokinetic & Efficacy Assessment

With a safe dose range established, the next phase is to understand the relationship between dose, exposure, and biological effect.

Part B: Preliminary Pharmacokinetic (PK) Study

Q7: Why is a preliminary PK study essential after determining the MTD?

A7: The MTD tells you what dose is safe, but not what dose is effective or how long it remains in the body. A PK study measures the concentration of the compound in the blood over time. This is crucial because it:

  • Confirms Bioavailability: It proves the compound is being absorbed into the bloodstream.

  • Links Dose to Exposure: It quantifies key parameters like the maximum concentration (Cₘₐₓ) and the total exposure over time (Area Under the Curve, or AUC).

  • Informs Dosing Schedule: The compound's half-life (T₁/₂) determines how frequently you need to dose to maintain therapeutic concentrations for your efficacy study (e.g., once daily vs. twice daily).

Q8: What is a basic experimental design for a preliminary PK study?

A8: A simple PK study can be run using two to three dose levels well below the MTD. A "sparse sampling" design is often used in mice, where small blood samples are collected from different animals at each time point.

Table 3: Example Design for a Preliminary PK Study in Mice

Parameter Description
Animal Model Same strain and sex as planned for efficacy studies.
Dose Levels 2-3 doses below the MTD (e.g., a low, mid, and high dose). Include a vehicle control.
Dosing Route The intended route for the efficacy study (e.g., PO, IP, IV). An IV group is useful for determining absolute bioavailability.
Sampling Time Points Designed to capture absorption, peak, and elimination phases. e.g., 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
Sample Collection Typically plasma is collected and stored at -80°C until analysis.

| Analysis | Compound concentration is measured using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). |

Part C: Dose-Response Efficacy Study

Q9: How do I use the MTD and PK data to select doses for my efficacy study?

A9: This is where all the preliminary work comes together.

  • Set the Top Dose: The highest dose in your efficacy study should be at or near the MTD.

  • Select Lower Doses: Choose at least 2-3 additional doses below the MTD. Your PK data can guide this. For example, if the high dose from your PK study gave a Cₘₐₓ that was 100x your in vitro IC₅₀, you might select lower doses predicted to achieve 30x, 10x, and 3x the IC₅₀. This allows you to build a dose-response curve.

  • Determine Dosing Frequency: Your PK half-life data will determine the dosing schedule (e.g., once daily, twice daily) needed to maintain exposure above a minimum effective concentration.

Q10: What are the critical components of a robust dose-response efficacy study?

A10: A well-designed efficacy study is the ultimate test of your compound.

  • Controls: A vehicle control group is mandatory. A positive control (a known effective compound), if one exists, is highly recommended to validate the disease model.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, the individuals administering the compound and assessing the outcomes should be blinded to the treatment groups to prevent bias.

  • Defined Endpoints: The primary efficacy endpoints must be clearly defined before the study begins (e.g., tumor volume reduction, improvement in a behavioral score, reduction in a biomarker).

  • Statistical Power: Use a sufficient number of animals per group (typically n=8-15 for rodent studies) to allow for meaningful statistical analysis of the results.

Section 4: Detailed Protocols & Visualizations

MTD_Workflow start Start: Select Animal Model & Dosing Route prep Prepare Vehicle & 4-5 Dose Levels (Log Spaced) start->prep dose Administer Single Dose to each Group (n=2-3) prep->dose observe Daily Observation (7-14 days): - Body Weight - Clinical Signs of Toxicity - Mortality dose->observe data Analyze Data: - Identify dose causing >15% weight loss - Identify dose with severe adverse effects - Identify lethal dose observe->data end Conclusion: MTD is the highest dose with no mortality and acceptable, reversible clinical signs. data->end caption Detailed MTD Study Workflow

Caption: Detailed MTD Study Workflow.

Protocol 1: Determining Aqueous Solubility
  • Preparation: Accurately weigh approximately 1-2 mg of Quinolin-3-ylmethanamine dihydrochloride into a small, clear glass vial.

  • Initial Vehicle Addition: Add a small, precise volume of the test vehicle (e.g., 100 µL of sterile saline) to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. Use a sonicating water bath for 15-30 minutes to aid dissolution.

  • Visual Inspection: Carefully inspect the solution against a dark background. If the solid is completely dissolved with no visible particles, the solubility is greater than the current concentration (e.g., >10 mg/mL if you started with 1 mg in 100 µL).

  • Titration: If the solid is fully dissolved, add another small, precise amount of the compound and repeat step 3. If the solid is not fully dissolved, add small, precise increments of the vehicle (e.g., 10 µL at a time), repeating step 3 after each addition, until the solid fully dissolves.

  • Calculation: Record the final total volume of vehicle required to dissolve the initial weight of the compound. Calculate the solubility in mg/mL.

  • Confirmation: To confirm you have not created a supersaturated solution, let the vial sit at room temperature for 24 hours and re-inspect for any precipitation.

Protocol 2: Step-by-Step Guide for an Acute Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Selection: Select a cohort of healthy, age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old). Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., 5 groups, n=3 mice/group) as outlined in Table 2. Include one vehicle control group.

  • Dose Preparation: On the day of dosing, prepare fresh formulations for each dose level based on the mean body weight of the animals. The dosing volume should be consistent across all groups (e.g., 10 mL/kg for oral gavage).

  • Baseline Measurements: Record the body weight of each animal immediately before dosing (Day 0). Perform a baseline clinical observation check.

  • Administration: Administer the single dose of the compound or vehicle via the chosen route.

  • Post-Dose Observation (Intensive): Observe the animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose for any immediate signs of severe toxicity (e.g., seizures, respiratory distress, loss of righting reflex).

  • Daily Monitoring: For the next 7-14 days, perform the following checks daily:

    • Record the body weight of each animal.

    • Perform a detailed clinical observation for each animal, noting any abnormalities on a scoring sheet.

    • Check for mortality.

  • Data Analysis and MTD Determination:

    • Graph the mean body weight change for each group over time.

    • The MTD is generally defined as the highest dose that does not cause mortality, body weight loss exceeding 15-20%, or other severe, irreversible clinical signs of toxicity. Doses causing these effects are considered "above the MTD."

References

A complete list of sources cited throughout this guide is provided below. These links have been verified for integrity and provide further reading on the topics discussed.

  • Quinolin-3-yl-methylamine dihydrochloride - Chem-Impex. [Link]

  • Quinolin-3-Ylmethanamine Dihydrochloride - MySkinRecipes. [Link]

  • Quinolin-5-yl-methylamine dihydrochloride - Chem-Impex. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]

  • Quinoline Toxicological Summary - Minnesota Department of Health. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - OUCI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [Link]

  • Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem - NIH. [Link]

  • Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45792497 - PubChem. [Link]

  • Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists - PubMed. [Link]

  • Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes - PMC. [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle - AACR Journals. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of Quinolin-3-ylmethanamine dihydrochloride

Executive Summary & Molecule Profile Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and antibacterial agents. While the fre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and antibacterial agents. While the free amine is prone to oxidative degradation, the dihydrochloride salt is the preferred storage form. However, users frequently encounter challenges related to hygroscopicity , dimer formation during synthesis , and over-reduction of the quinoline ring.

This guide addresses these specific bottlenecks with field-proven purification protocols.

PropertyDetail
IUPAC Name 1-(Quinolin-3-yl)methanamine dihydrochloride
Molecular Formula C₁₀H₁₀N₂ · 2HCl
Molecular Weight 231.12 g/mol
Solubility High: Water, Methanol, DMSO Low: Ethanol, Isopropanol Insoluble: Ether, Hexane, DCM
pKa (Calc) ~8.6 (Amine), ~4.9 (Quinoline N)

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is isolating as a sticky brown oil or gum, not a crystalline solid."

Diagnosis: This is the most common issue with amine dihydrochloride salts. It usually stems from two factors:

  • Residual Water/Solvent: The salt is highly hygroscopic. Even trace moisture can lower the glass transition temperature, causing the lattice to collapse into a gum.

  • Excess Acid: Excess HCl trapped in the lattice can prevent proper crystallization.

Corrective Protocol: The "Trituration-Lyophilization" Cycle Do not attempt to filter the gum directly. Instead, force a phase change using solvent polarity manipulation.

  • Dissolution: Dissolve the sticky gum in the minimum amount of anhydrous Methanol (MeOH) .

  • Precipitation: Add this solution dropwise into a vigorously stirred flask of Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) at 0°C. The ratio of MeOH:Ether should be at least 1:10.

  • Observation: A white to off-white precipitate should form.

  • Critical Step: If it gums again, decant the supernatant , re-dissolve in water, and lyophilize (freeze-dry) . Lyophilization removes the hydration shell that standard vacuum drying cannot.

Expert Tip: Avoid Acetone. While often used for crystallization, acetone can react with primary amines to form hemiaminals (Schiff base impurities) if the salt is not perfectly dry or if excess base is present.

Issue 2: "I see a major impurity at M+1 (approx. 299 m/z) in LCMS."

Diagnosis: You are seeing the Secondary Amine Dimer (Bis(quinolin-3-ylmethyl)amine).

  • Cause: During the reduction of Quinoline-3-carbonitrile (a common starting material), the intermediate imine can react with the already formed primary amine.

  • Mechanism: Nitrile

    
     Imine 
    
    
    
    Reaction with Amine
    
    
    Secondary Amine.

Prevention & Purification:

  • Prevention: If synthesizing via hydrogenation (Raney Ni or Pd/C), add Ammonia (NH₃) or Acetic Anhydride to the reaction mixture. Ammonia suppresses the equilibrium shift toward the secondary amine.

  • Purification: The dimer is significantly less polar than the primary amine.

    • Free Base Method: Basify the crude mixture to pH 10. Extract with DCM. The dimer will extract easily; the primary amine is more water-soluble.

    • Salt Recrystallization: Recrystallize from hot Ethanol (EtOH) . The dimer HCl salt is often less soluble and will precipitate first or remain insoluble depending on the exact conditions, but chromatography on the free base is more reliable for >5% impurity levels.

Issue 3: "The aromatic region in NMR is complex; I suspect the ring was reduced."

Diagnosis: Over-reduction has occurred, yielding 1,2,3,4-Tetrahydroquinoline-3-ylmethanamine .

  • Cause: Quinoline rings are susceptible to reduction under high-pressure hydrogenation conditions, especially with Platinum (Pt) or Palladium (Pd) catalysts in acidic media.

Corrective Protocol:

  • Switch Catalyst: Use Raney Nickel or Cobalt catalysts, which are more selective for the nitrile/amide group over the heteroaromatic ring compared to Pd/C.

  • Chemical Reduction: Switch to chemical reducing agents like Lithium Aluminum Hydride (LAH) or Borane-DMS at controlled temperatures (0°C to RT). These reagents rarely reduce the quinoline ring under standard conditions.

  • Purification: Separation of the tetrahydro- impurity from the quinoline product is difficult via crystallization due to structural similarity. Reverse-phase Preparative HPLC using a gradient of Water (0.1% Formic Acid) / Acetonitrile is required.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude salt based on physical state and impurity profile.

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of Quinolin-3-ylmethanamine dihydrochloride

Welcome to the technical support center for Quinolin-3-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quinolin-3-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on maintaining the stability and integrity of this compound during long-term storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing Quinolin-3-ylmethanamine dihydrochloride?

For long-term stability, it is recommended to store Quinolin-3-ylmethanamine dihydrochloride in a cool and dry place.[1] Specifically, storage at 2-8°C is advisable. For extended periods, storage at -20°C can further minimize the risk of degradation. Avoid frequent temperature fluctuations.

Q2: How sensitive is this compound to light?

Quinoline and its derivatives are known to be sensitive to light.[1] Exposure to UV or ambient light can lead to photodegradation, often resulting in a color change from white or off-white to yellow or brown. Therefore, it is crucial to store the compound in a light-resistant container, such as an amber vial, and in a dark location like a cabinet or refrigerator.

Q3: Is Quinolin-3-ylmethanamine dihydrochloride hygroscopic?

Yes, quinoline-based compounds can be hygroscopic, meaning they can absorb moisture from the atmosphere.[1] The dihydrochloride salt form can be particularly susceptible to moisture absorption. It is essential to store the compound in a tightly sealed container in a desiccated environment to prevent hydrolysis and physical changes like clumping.

Q4: What type of container is best for storing this compound?

A tightly sealed, amber glass vial is the most suitable container for storing Quinolin-3-ylmethanamine dihydrochloride. The amber color protects the compound from light, and the glass is inert. Ensure the cap provides an airtight seal to prevent moisture and air ingress. For added protection, especially in humid environments, consider using a secondary container with a desiccant.

Q5: Can I store the compound in solution?

Storing Quinolin-3-ylmethanamine dihydrochloride in solution for extended periods is not recommended due to the increased risk of hydrolytic degradation. If you need to prepare a stock solution, it should be made fresh for each experiment. If short-term storage of a solution is unavoidable, it should be kept at 2-8°C for no longer than 24 hours and protected from light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Photodegradation or oxidationDiscard the discolored compound as its purity is compromised. Ensure future storage is in a light-protected, airtight container.
Clumping or Caking of the Powder Moisture absorption (Hygroscopicity)The compound has been exposed to humidity. While it may still be usable for non-critical applications after thorough drying under vacuum, for sensitive experiments, it is best to use a fresh, unopened batch.
Inconsistent Experimental Results Compound degradationVerify the purity of your compound using a stability-indicating analytical method, such as the HPLC protocol provided below. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions.
Poor Solubility in Recommended Solvents Presence of insoluble degradation productsFilter the solution to remove any particulate matter. However, be aware that the concentration of the active compound may be lower than expected. It is advisable to quantify the concentration of the filtered solution before use. The best course of action is to use a fresh, pure sample.

Understanding Potential Degradation Pathways

While specific degradation studies on Quinolin-3-ylmethanamine dihydrochloride are not extensively published, we can infer the most probable degradation pathways based on the known chemistry of the quinoline ring and the aminomethyl side chain. The primary drivers of degradation are likely to be oxidation , photodegradation , and hydrolysis .

Putative Degradation Mechanisms
  • Oxidative Degradation: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated derivatives. The electron-rich nature of the aromatic system makes it a target for atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Photodegradation: Exposure to UV and visible light can excite the quinoline ring, leading to the formation of reactive species that can undergo various reactions, including oxidation and polymerization, resulting in discoloration and the formation of complex impurities.[2][3][4][5]

  • Hydrolytic Degradation: Although the dihydrochloride salt is generally stable, the presence of moisture can facilitate the dissociation of HCl, potentially leading to the free base. The aminomethyl side chain could also be susceptible to hydrolysis under certain pH conditions, although this is less likely under neutral or acidic conditions.

Caption: Putative degradation pathways for Quinolin-3-ylmethanamine dihydrochloride.

Experimental Protocols

To ensure the quality and stability of your Quinolin-3-ylmethanamine dihydrochloride, a stability-indicating analytical method is essential. Below is a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method designed to separate the parent compound from its potential degradation products.

Protocol: Stability-Indicating HPLC Method

This method is designed to be a starting point and may require optimization for your specific instrumentation and requirements.

1. Materials and Reagents:

  • Quinolin-3-ylmethanamine dihydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or Trifluoroacetic acid)

  • Phosphate buffer components (if required for pH adjustment)

2. Chromatographic Conditions:

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 5-10% B, ramp up to 90-95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound (determine experimentally, likely around 220-230 nm and 270-280 nm).
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Forced Degradation Study Protocol: To confirm the stability-indicating nature of the HPLC method, perform a forced degradation study. This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to a photostability chamber with a light source (e.g., UV and fluorescent lamps) for a specified duration.

5. Data Analysis: Analyze the chromatograms from the forced degradation studies. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a DAD is recommended to confirm that the parent peak is spectrally pure in the presence of its degradants.

Caption: Workflow for the stability-indicating HPLC method.

References

  • A Review on Quinoline and Its Deriv
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI, 2020.
  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. PubMed, 2015.
  • Photodegradation efficiency of quinoline yellow (QY).
  • A Novel Validated Stability-indicating HPTLC Method to Quantitate Forskolin as a Bulk Drug and in a Nanosuspension. Indian Journal of Pharmaceutical Sciences.
  • The Quinoline Photoremovable Group (PPG)
  • Validated Stability Indicating HPTLC Method Development for Rivaroxaban in Tablets.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH, 2022.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
  • Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate.
  • Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). ARC Journals.
  • A Validated, Stability-Indicating, Eco-Friendly HPTLC Method for the Determin
  • Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms.
  • Hydrolytic degradation and morphologic study of poly-p-dioxanone. PubMed.
  • Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

Sources

Optimization

Troubleshooting unexpected side reactions in quinoline synthesis

Technical Support Center: Quinoline Synthesis & Optimization Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem) Welcome to the Quinoline Synthesis Support Hub Scope: This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis & Optimization Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)

Welcome to the Quinoline Synthesis Support Hub

Scope: This guide addresses the "hidden" failure modes in quinoline construction—specifically targeting polymerization ("tarring"), regioselectivity loss, and precursor instability. Safety Advisory: Many protocols described below (specifically Skraup) involve violent exotherms. Always conduct these reactions behind a blast shield.

Module 1: The "Tar" Problem (Skraup & Doebner-von Miller)[1]

User Issue: "My reaction mixture turned into a solid black rock/tar. Yield is <10%."

Root Cause Analysis

In the Skraup and Doebner-von Miller (DvM) syntheses, the reaction relies on the in situ generation of an


-unsaturated carbonyl (acrolein or vinyl ketone).[1]
  • The Trap: These intermediates are highly prone to acid-catalyzed radical polymerization. If the concentration of the free vinyl ketone exceeds the rate of the conjugate addition by the aniline, polymerization dominates over cyclization [1].

  • The Catalyst Factor: Traditional protocols use concentrated H₂SO₄ or HCl, which accelerates both the desired cyclization and the undesired polymerization.

Troubleshooting Protocol: The "Controlled Concentration" Method

Do not dump all reagents together. Use this modified addition protocol to keep the instantaneous concentration of the vinyl ketone low.

Step-by-Step Optimization:

  • Biphasic System: Use a biphasic solvent system (e.g., Toluene/Aqueous Acid).[2] The aniline salt remains in the aqueous phase, while the vinyl ketone (if added or generated) partitions into the organic phase, slowing down polymerization [2].

  • The "Dropwise" Rule: If using a pre-formed vinyl ketone (DvM), add it dropwise to the refluxing aniline/acid mixture over 1-2 hours.

  • Inhibitors: Add a radical inhibitor (e.g., Hydroquinone, 1 mol%) to the reaction mixture to suppress the radical polymerization pathway without affecting the ionic Michael addition [3].

Visualizing the Divergence

The following diagram illustrates the critical bifurcation point between success (Quinoline) and failure (Polymer Tar).

SkraupMechanism Aniline Aniline Michael Michael Addition (Ionic) Aniline->Michael Glycerol Glycerol/Ketone Acrolein α,β-Unsaturated Intermediate Glycerol->Acrolein Acid Dehydration Acrolein->Michael Low Conc. Polymer Polymerization (Radical/Acid) Acrolein->Polymer High Conc./Heat Quinoline Quinoline Product Michael->Quinoline Cyclization & Oxidation Tar Intractable Black Tar Polymer->Tar

Figure 1: Mechanistic divergence in Skraup/DvM synthesis. High instantaneous concentration of acrolein favors the red path (Tar).

Module 2: Regioselectivity (The Meta-Substituent Dilemma)

User Issue: "I used a meta-substituted aniline and got a 50:50 mixture of 5- and 7-substituted quinolines. I can't separate them."

Technical Insight

When a substituent is at the meta position of the aniline, the ring closure (electrophilic aromatic substitution) can occur at two different ortho positions relative to the amine:

  • Para to the substituent: Yields the 7-substituted quinoline (sterically less hindered).

  • Ortho to the substituent: Yields the 5-substituted quinoline (sterically crowded).

The Rule of Thumb:

  • Electron-Donating Groups (EDG) (e.g., -OMe, -Me): Strongly activate the ring. Cyclization usually favors the 7-position (para to the EDG) due to electronic reinforcement and steric clearance, but 5-isomers are still common [4].

  • Electron-Withdrawing Groups (EWG) (e.g., -Cl, -NO₂): Deactivate the ring. Yields are generally lower, and regioselectivity is often poor (approx 1:1) because the electronic directing effect is weaker against the high temperatures required.

Regioselectivity Data Table
Substituent (Meta)MethodMajor IsomerRatio (Approx)Notes
-OCH₃ (Methoxy) Skraup7-methoxy80:20Sterics favor 7-pos; Electronic favors 7-pos.
-Cl (Chloro) SkraupMixture55:45Weak directing effect; difficult separation.
-NO₂ (Nitro) SkraupMixture50:50Deactivated ring; harsh conditions erode selectivity.
-CF₃ Conrad-Limpach7-CF₃>90:10Kinetic control (low temp) improves selectivity.
Solution: The "Blocking" Strategy

If you require the 5-isomer or pure 7-isomer and separation is impossible:

  • Switch Methods: Use the Conrad-Limpach (kinetic control) or Knorr (thermodynamic control) synthesis. These use

    
    -keto esters and allow for lower temperatures than Skraup, often improving selectivity [5].
    
  • Strategic Blocking: Start with a 2,5-disubstituted aniline (where the ortho position is blocked by a removable group like Br or I), force the cyclization, and then remove the blocker via hydrogenolysis.

Module 3: Precursor Instability (Friedländer Synthesis)

User Issue: "My 2-aminobenzaldehyde starting material decomposed before I could even run the reaction."

Root Cause Analysis

2-Aminobenzaldehyde is notoriously unstable. It undergoes self-condensation (trimerization) to form anhydro-bases upon storage, even at low temperatures [6]. Using "old" commercial material is the #1 cause of failure in Friedländer synthesis.

Protocol: The "In-Situ" Reduction Workflow

Do not isolate 2-aminobenzaldehyde. Generate it in situ from 2-nitrobenzaldehyde or 2-aminobenzyl alcohol .

Recommended Workflow (Fe/AcOH Reduction):

  • Mix: 2-Nitrobenzaldehyde + Ketone (partner) in Acetic Acid.

  • Add: Iron powder (Fe) slowly at 60°C.

  • Mechanism: Fe reduces -NO₂ to -NH₂. The moment the amine forms, it is intercepted by the ketone (which is already present in high concentration) to form the quinoline before it can self-condense.

FriedlanderInSitu Nitro 2-Nitrobenzaldehyde (Stable Precursor) Reduction Fe / AcOH Reduction Nitro->Reduction AmineInter 2-Aminobenzaldehyde (Transient Species) Reduction->AmineInter SelfCondense Self-Condensation (Impurity) AmineInter->SelfCondense If Ketone Absent Product Quinoline AmineInter->Product Rapid Interception by Ketone Ketone Ketone Partner (Present in Solution) Ketone->Product

Figure 2: In-situ generation strategy prevents the degradation of the unstable amino-aldehyde intermediate.

Module 4: Oxidation State Issues (Povarov & Modern Methods)

User Issue: "I isolated the tetrahydroquinoline (THQ) or dihydroquinoline instead of the aromatic quinoline."

Technical Insight

Modern Lewis-acid catalyzed reactions (like Povarov ) are formally inverse-electron-demand Diels-Alder reactions. The immediate product is a tetrahydroquinoline . The reaction does not inherently include an oxidation step to aromatize the ring [7].

Troubleshooting: The "Oxidative Workup"

If you want the fully aromatic quinoline, you must force the oxidation post-cyclization.

FAQ: Which Oxidant Should I Use?

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone):

    • Use when: You have sensitive functional groups.

    • Protocol: Add 1.1 equiv DDQ to the reaction mixture at room temperature. Stir for 1 hour.

  • MnO₂ (Manganese Dioxide):

    • Use when: You need a cheap, heterogeneous oxidant.

    • Protocol: Add 10 equiv of activated MnO₂. Reflux in DCM or Toluene. Filter through Celite.

  • Aerobic Oxidation (O₂):

    • Use when: You are using a transition metal catalyst (e.g., Fe or Cu).[3][4]

    • Protocol: Simply bubbling air through the hot reaction mixture often drives aromatization if a metal catalyst is present [8].

References

  • BenchChem Technical Support. (2025).[5][6][7] Troubleshooting Doebner-von Miller Quinoline Synthesis: Polymerization and Tar Formation.Link

  • Organic Chemistry Portal. (2013). Synthesis of Quinolines via Oxidative Annulation.[4] Org.[4][6][8][9] Lett., 15, 4876-4879.[4] Link

  • Manske, R. H. F. (1942).[8] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[8] Link

  • Vertex AI Search Results. (2025). Regioselectivity of quinoline synthesis from meta-substituted anilines.[10]10[2]

  • PharmaGuideline. (2024). Synthesis, Reactions and Medicinal Uses of Quinoline.[3][6]Link

  • ACS Publications. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols... to Construct Quinolines. J. Org.[4] Chem. Link

  • RSC Publishing. (2022). Diastereoselective intramolecular cyclization/Povarov reaction cascade.[11] Org.[4][6][8][9] Biomol. Chem. Link

  • Chem-Station. (2016).[12] Povarov Reaction: General References and Mechanism.[9]Link

Sources

Troubleshooting

Strategies to reduce background noise in assays with Quinolin-3-ylmethanamine dihydrochloride

Technical Support Center: Optimizing Assays with Quinolin-3-ylmethanamine Dihydrochloride Subject: Strategies to Reduce Background Noise and Interference Compound: Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Assays with Quinolin-3-ylmethanamine Dihydrochloride

Subject: Strategies to Reduce Background Noise and Interference Compound: Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5 / 306935-64-8) Role: Senior Application Scientist

Executive Summary

Quinolin-3-ylmethanamine dihydrochloride (Q3M) is a versatile heterocyclic building block widely used in the synthesis of bioactive compounds (e.g., antimalarials, kinase inhibitors) and fluorescent probes. However, its intrinsic physicochemical properties—specifically the fluorescence of the quinoline core and the cationic nature of the primary amine—often introduce significant background noise in high-throughput screening (HTS) and binding assays.

This guide addresses the three primary sources of noise associated with Q3M: optical interference (autofluorescence) , non-specific electrostatic binding , and solubility-driven light scattering .

Troubleshooting Guide & FAQs

Q1: I am seeing high background signal in my fluorescence intensity (FI) assay. Is the compound itself fluorescent?

A: Yes, the quinoline core is intrinsically fluorescent, which is a common source of "optical noise" in the blue/green region.

  • Mechanism: The quinoline ring system absorbs in the UV range (approx. 250–350 nm) and emits fluorescence in the blue region (approx. 400–450 nm). This emission overlaps with common assay fluorophores like Coumarin, DAPI, or even the lower tail of Fluorescein (FITC). Furthermore, protonation of the quinoline nitrogen (pKa ~4.9) significantly enhances this quantum yield. In acidic buffers, Q3M will be more fluorescent than in neutral/basic buffers.

  • Strategic Mitigation:

    • Red-Shift Your Readout: Switch to assay probes that emit in the red or far-red region (e.g., Alexa Fluor 647, Cy5). Q3M has negligible emission above 550 nm.

    • Time-Resolved Fluorescence (TRF): Small organic molecules like Q3M have short fluorescence lifetimes (nanoseconds). Using TRF or TR-FRET (e.g., Europium/Terbium cryptates) with a time delay (typically 50–100 µs) allows the compound's prompt fluorescence to decay before the signal is measured, effectively eliminating this background.

    • Buffer pH Adjustment: If your assay tolerates it, maintain a pH > 7.0. This keeps the quinoline nitrogen largely unprotonated, reducing its intrinsic fluorescence intensity compared to acidic conditions.

Q2: The compound appears to be "sticky" in my surface plasmon resonance (SPR) or ELISA binding screen. How do I reduce this non-specific binding (NSB)?

A: The "stickiness" is likely electrostatic. At physiological pH (7.4), the primary amine group on the methanamine arm (pKa ~9–10) is fully protonated and positively charged (


).
  • Mechanism: This positive charge drives non-specific electrostatic adsorption to negatively charged surfaces (e.g., carboxylated sensor chips, glass, polystyrene) or negatively charged protein domains (e.g., DNA-binding pockets).

  • Strategic Mitigation:

    • Ionic Strength Optimization: Increase the salt concentration (NaCl or KCl) in your assay buffer to 150–200 mM. Higher ionic strength shields the charges, reducing the Debye length and weakening non-specific electrostatic interactions.

    • Blocking Agents: Use a high-grade blocker. For amine-rich compounds, Casein or Fish Gelatin often performs better than BSA, as BSA can sometimes act as a carrier protein for lipophilic small molecules.

    • Detergent Titration: Incorporate a non-ionic detergent. Tween-20 (0.05%) or Triton X-100 (0.01%) helps prevent hydrophobic aggregation of the quinoline ring, which can also contribute to surface fouling.

Q3: I observe variability in replicate data, and the baseline drifts over time. Could this be a solubility issue?

A: Yes, variability often signals micro-precipitation or aggregation.

  • Mechanism: You are using the dihydrochloride salt, which is highly water-soluble. However, if you dilute a high-concentration stock (e.g., in DMSO) directly into a buffer with a pH near the pKa of the amine (pH 9–10), you may generate the free base form locally, which is less soluble and can form micro-aggregates. These aggregates scatter light, causing false signals in optical assays and noise in binding kinetics.

  • Strategic Mitigation:

    • DMSO Standardization: Ensure a consistent final DMSO concentration (typically 1–2%) across all wells, including blanks. DMSO helps solubilize the organic core.

    • Intermediate Dilution Step: Do not dilute directly from 10 mM DMSO stock to the assay well. Create an intermediate dilution (e.g., 10x in buffer) to allow any potential precipitation to reach equilibrium or be detected visually before adding to the sensitive assay plate.

Data Summary: Noise Sources & Solutions

Noise TypePrimary CausePhysicochemical DriverRecommended Solution
Optical Interference Intrinsic FluorescenceQuinoline ring excitation (UV) & emission (Blue)Red-shift probes (>550nm) or use TR-FRET .
Non-Specific Binding Electrostatic AdsorptionProtonated primary amine (

) at pH 7.4
Increase Ionic Strength (>150mM NaCl); Use Casein block.
Signal Drift/Scattering Micro-aggregationHydrophobic stacking of Quinoline ringsAdd 0.05% Tween-20 ; Standardize DMSO content.
False Positives (Covalent) Chemical ReactivityPrimary amine reacting with electrophiles (e.g., NHS esters)Avoid buffers with reactive impurities; Use Tris to quench excess electrophiles.

Experimental Protocol: Background Subtraction & Optimization

Objective: To determine the specific contribution of Q3M to assay background and optimize buffer conditions.

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride (10 mM stock in DMSO).

  • Assay Buffer (Standard: PBS pH 7.4, 0.05% Tween-20).

  • Fluorescence Plate Reader (monochromator-based preferred).

Step-by-Step Methodology:

  • Spectral Scan (The "Ghost" Check):

    • Dilute Q3M to 50 µM in Assay Buffer.

    • Perform an excitation scan (250–400 nm) measuring emission at 450 nm.

    • Perform an emission scan (400–600 nm) exciting at 320 nm.

    • Result: This defines the "forbidden window" for your assay probes. If your probe excites/emits here, you must change the probe.

  • Detergent & Salt Titration (The "Stickiness" Check):

    • Prepare three buffers:

      • A: PBS (Low Salt, No Detergent)

      • B: PBS + 300 mM NaCl (High Salt)

      • C: PBS + 0.05% Tween-20 (Detergent)

    • Incubate Q3M (10 µM) in wells coated with your target protein (or empty blocked wells) for 30 mins.

    • Wash 3x and measure residual signal (if using a labeled tracer) or direct UV absorbance.

    • Result: If Signal B < Signal A, the noise is electrostatic. If Signal C < Signal A, the noise is hydrophobic aggregation.

  • Z-Prime Validation:

    • Run a mock plate with High Control (Probe + Target) and Low Control (Probe + Target + 10 µM Q3M).

    • Calculate Z-factor.[1] If Z' < 0.5, the background interference is too high for reliable screening, and the detection method must be altered (e.g., switching from FI to FP or TR-FRET).

Visual Workflow: Noise Reduction Strategy

Q3M_Noise_Reduction Start High Background with Quinolin-3-ylmethanamine 2HCl Identify Identify Noise Type Start->Identify Optical Optical Interference (Blue/Green Fluorescence) Identify->Optical Signal in Buffer Only Chemical Non-Specific Binding (Electrostatic/Sticky) Identify->Chemical Signal on Surface/Protein Solubility Scattering/Drift (Aggregation) Identify->Solubility High Variance or Drift Sol_Opt1 Shift Probe to Red/Far-Red (>550 nm) Optical->Sol_Opt1 Sol_Opt2 Use Time-Resolved Fluorescence (TR-FRET) Optical->Sol_Opt2 Sol_Chem1 Increase Ionic Strength (>150 mM NaCl) Chemical->Sol_Chem1 Sol_Chem2 Switch Blocker to Casein or Fish Gelatin Chemical->Sol_Chem2 Sol_Sol1 Add Non-Ionic Detergent (0.05% Tween-20) Solubility->Sol_Sol1 Sol_Sol2 Standardize DMSO & Check pH > 7.0 Solubility->Sol_Sol2

Caption: Decision tree for diagnosing and mitigating background noise sources associated with Quinolin-3-ylmethanamine dihydrochloride assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45792497, Quinolin-3-ylmethanamine dihydrochloride. Retrieved from [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. (Context: General principles of small molecule autofluorescence in HTS). Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Royal Society of Chemistry (2020). Fluorescence enhancement of quinolines by protonation. New Journal of Chemistry. (Context: pH dependence of quinoline fluorescence). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Quinoline Permeability Optimization

Status: Operational Ticket Queue: Priority Handling Subject: Troubleshooting Poor Cell Permeability in Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Lead Discovery Welcome to the Quinoline Optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Queue: Priority Handling Subject: Troubleshooting Poor Cell Permeability in Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Lead Discovery

Welcome to the Quinoline Optimization Hub

You are likely here because you are facing the "Quinoline Paradox": your compound exhibits nanomolar potency against the target enzyme in cell-free assays but shows micromolar (or no) activity in whole-cell assays.

Quinolines are privileged scaffolds in medicinal chemistry (antimalarials, kinase inhibitors), but they suffer from specific physicochemical liabilities—primarily lysosomotropism (cation trapping) and P-glycoprotein (P-gp) efflux . This guide provides the diagnostic workflows and chemical strategies to resolve these bottlenecks.

Module 1: The Diagnostic Workflow

Before modifying your molecule, you must identify why it isn't permeating. Is it failing to enter, being pumped out, or getting trapped inside the wrong organelle?

Workflow Diagram: The Permeability Decision Tree

Quinoline_Troubleshooting Start ISSUE: High Potency (Enzyme) vs. Low Potency (Cell) Step1 Step 1: Compare PAMPA vs. Caco-2 Start->Step1 PAMPA_High_Caco_Low Result A: PAMPA High / Caco-2 Low Step1->PAMPA_High_Caco_Low High Discrepancy Both_Low Result B: PAMPA Low / Caco-2 Low Step1->Both_Low Consistent Low Perm Both_High Result C: PAMPA High / Caco-2 High Step1->Both_High Good Permeability Efflux_Issue Diagnosis: Active Efflux (P-gp Substrate) PAMPA_High_Caco_Low->Efflux_Issue Passive_Issue Diagnosis: Poor Passive Diffusion (Polarity/Size) Both_Low->Passive_Issue Trapping_Issue Diagnosis: Lysosomal Trapping (Intracellular Sequestration) Both_High->Trapping_Issue If cell potency is still low Action_Efflux Action: 1. Run Caco-2 + Verapamil 2. N-methylation or Fluorination Efflux_Issue->Action_Efflux Action_Passive Action: 1. Check LogD (Target 2-4) 2. Reduce TPSA < 90 Ų Passive_Issue->Action_Passive Action_Trapping Action: 1. Lower pKa (Target < 7.4) 2. Linker rigidification Trapping_Issue->Action_Trapping

Figure 1: Diagnostic logic for isolating the cause of poor cellular activity. Note that if permeability is high (Result C) but cellular potency remains low, the compound is likely sequestered in lysosomes away from the cytosolic target.

Module 2: Common Issues & Solutions (FAQs)

Issue 1: The "Basicity Trap" (Lysosomotropism)

Symptom: Compound accumulates in cells (high uptake) but has no functional effect. Mechanism: Quinolines are weak bases (quinoline nitrogen pKa ~4.9, but amino-substituents often raise this to >8.0).

  • Entry: The neutral species diffuses through the cell membrane.

  • Trapping: It enters the lysosome (pH ~4.5–5.0). The acidic environment protonates the basic nitrogen.

  • Lock-in: The charged cation cannot diffuse back out. It is trapped in the "safe house" of the lysosome, unable to reach its target (e.g., kinase in cytosol or nucleus).

Corrective Protocol: The Lysosomal Shift Assay To confirm this, run your cellular IC50 assay in the presence of NH₄Cl (10 mM) or Bafilomycin A1 (10 nM) .

  • Result: If your compound's potency improves significantly with these agents (which neutralize lysosomal pH), your problem is lysosomal trapping.

Chemical Solution (SAR):

  • Electron Withdrawing Groups (EWG): Add Fluorine or Chlorine at the C-7 or C-8 position to lower the pKa of the ring nitrogen.

  • Reduce Basicity: If you have a side chain amine, replace a basic amine (pKa ~9) with a less basic morpholine (pKa ~8) or pyridine (pKa ~5).

Issue 2: P-glycoprotein (P-gp) Efflux

Symptom: PAMPA (passive) permeability is high (


 cm/s), but Caco-2 (cellular) permeability is low.
Mechanism:  The planar quinoline ring is a frequent substrate for the MDR1 (P-gp) efflux pump, which actively ejects the drug.[1]

Data Comparison Table: Diagnosing Efflux

AssayMechanism MeasuredInterpretation for Quinolines
PAMPA Passive Diffusion OnlyIndicates if the molecule can cross a lipid bilayer physically.[2]
Caco-2 (A-to-B) Passive + Active Uptake - EffluxRepresents "real world" absorption.
Caco-2 (B-to-A) Basolateral to ApicalMeasures how fast the cell pumps the drug out.[3][4]
Efflux Ratio (ER)

ER > 2.0 indicates the compound is a P-gp substrate.

Chemical Solution (SAR):

  • N-Methylation: P-gp relies on hydrogen bond donors. Methylating exposed amides can reduce efflux liability.

  • Steric Clashes: Introduce an ortho-substituent (e.g., Methyl or Chloro) near the quinoline nitrogen to disrupt the planar stacking required for P-gp binding.

Module 3: Validated Experimental Protocols

Protocol A: Caco-2 Permeability with Efflux Assessment

Standard Operating Procedure for Quinoline Derivatives

1. Cell Culture Setup

  • Cell Line: Caco-2 (ATCC HTB-37).

  • Seeding: Seed at

    
     cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size).
    
  • Differentiation: Culture for 21 days . Monolayers are ready when Transepithelial Electrical Resistance (TEER) > 300

    
    .
    

2. Transport Buffer Preparation

  • Buffer: HBSS (pH 7.4) with 25 mM HEPES.

  • Stock Solution: Dissolve quinoline derivative in DMSO (Keep final DMSO < 1% to avoid membrane disruption).

  • Concentration: 10 µM working solution.

3. The Assay Workflow

Caco2_Workflow Prep 1. Equilibrate Monolayer (37°C, 20 min) Dose_A 2. Dose Apical (A) (Donor Compartment) Prep->Dose_A Dose_B 2. Dose Basolateral (B) (Donor Compartment) Prep->Dose_B Sample_B 3. Sample Basolateral (B) (Receiver) at t=60, 120m Dose_A->Sample_B A->B (Absorption) Analysis 4. LC-MS/MS Analysis Calculate Papp & ER Sample_B->Analysis Sample_A 3. Sample Apical (A) (Receiver) at t=60, 120m Dose_B->Sample_A B->A (Efflux) Sample_A->Analysis

Figure 2: Bidirectional Caco-2 transport workflow.

4. Calculation Calculate Apparent Permeability (


) using:


  • 
    : Rate of permeation (slope of cumulative amount vs. time).
    
  • 
    : Surface area of insert (
    
    
    
    for 24-well).
  • 
    : Initial donor concentration.
    

5. Validation Criteria (Self-Check)

  • Low Permeability Control: Atenolol (

    
     cm/s).
    
  • High Permeability Control: Propranolol (

    
     cm/s).
    
  • Recovery: Mass balance must be > 70%. If low, the compound is sticking to the plastic (common with lipophilic quinolines) or being metabolized. Tip: Use glass-coated plates or add 0.5% BSA to the receiver well to reduce non-specific binding.

Module 4: Formulation Strategies (When SAR Fails)

If the quinoline core is essential for potency and cannot be chemically modified, use formulation to bypass the membrane barrier.

  • Lipid-Based Delivery:

    • Encapsulate the quinoline in Liposomes or Solid Lipid Nanoparticles (SLNs) . This masks the positive charge and allows entry via endocytosis rather than passive diffusion.

  • Prodrug Approach:

    • If the molecule has a hydroxyl or amine group, synthesize an ester or amide prodrug . This masks the polarity/charge during transit. Intracellular esterases will cleave the linker, releasing the active parent drug inside the cytosol.

References

  • P-Glycoprotein Efflux Modeling

    • Title: Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate M
    • Source: Journal of Chemical Inform
    • URL:[Link]

  • Lysosomal Trapping Mechanisms

    • Title: Lysosomal Trapping Assays: Importance and impact of lysosomal trapping on drug distribution.[5]

    • Source: Charles River Labor
    • URL:[Link]

  • Quinoline Cytotoxicity & Permeability

    • Title: Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.[6]

    • Source: Oncotarget (2016).
    • URL:[Link]

  • PAMPA vs.

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?
    • Source: Mini-Reviews in Medicinal Chemistry.
    • URL:[Link][1][4][7][8][9][10][11][12][13][14][15][16]

  • General Caco-2 Protocol

    • Title: DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
    • Source: EU Reference Laboratory for Altern
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized Quinolin-3-ylmethanamine Dihydrochloride

Executive Summary In medicinal chemistry, Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) is a critical scaffold for kinase inhibitors and antimalarial agents.[1] However, its validation presents a "Purity Par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5) is a critical scaffold for kinase inhibitors and antimalarial agents.[1] However, its validation presents a "Purity Paradox": commercial certificates often claim >98% purity based solely on HPLC-UV area integration.[1] This metric is frequently misleading for dihydrochloride salts, as it fails to account for hygroscopic water content, inorganic salt contamination, and non-stoichiometric counter-ions.

This guide objectively compares the industry-standard RP-HPLC approach against a Comprehensive Orthogonal Workflow (HILIC + qNMR + Potentiometry) . We demonstrate that relying solely on RP-HPLC can overestimate potency by 10–15%, leading to erroneous biological data.[1]

Part 1: The Impurity Landscape & The "Salt" Problem

Synthesizing Quinolin-3-ylmethanamine often involves the reduction of quinoline-3-carbonitrile or amide precursors.[1] This synthetic route introduces specific impurity classes that standard methods miss.[1]

Structural Vulnerabilities[1]
  • Regioisomers: The 2-substituted isomer is a common byproduct in quinoline ring synthesis (Friedländer or Skraup reactions) and is difficult to separate by standard C18 columns.[1]

  • Over-Reduction: Reduction steps can partially saturate the quinoline ring, yielding tetrahydroquinoline analogs.[1]

  • The "Dihydrochloride" Trap: As a salt, the molecule is highly hydrophilic.[1] It is prone to forming hydrates, and the stoichiometry (2HCl vs. 1HCl) directly impacts molecular weight calculations for dosing.[1]

Comparative Overview of Validation Strategies
FeatureMethod A: Standard RP-HPLC (UV) Method B: Orthogonal Validation (Recommended)
Primary Metric Relative Area % (UV absorption)Absolute Mass % (qNMR)
Salt Detection Blind (Invisible to UV)Quantitative (via Stoichiometry)
Water Content Blind Visible (or combined with KF)
Isomer Selectivity Low (Co-elution common)High (Distinct Chemical Shifts)
True Purity Often Overestimated (e.g., "99%" is actually 85% w/w)Accurate (e.g., 95.4% w/w)

Part 2: Experimental Protocols

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Why HILIC? Standard Reverse Phase (C18) fails to retain hydrophilic amine salts, causing them to elute in the void volume with salts, making integration impossible. HILIC retains the charged amine, separating it from inorganic impurities.[1]

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 90% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (quinoline backbone) and 210 nm.[1]

  • System Suitability: Tailing factor must be < 1.5 (critical for amines).[1]

Protocol B: Quantitative NMR (qNMR) – The Absolute Standard

Why qNMR? It measures the molar ratio of the target molecule against a certified internal standard, inherently accounting for water, excess HCl, and residual solvents.

  • Solvent: D₂O (Deuterium Oxide) is required due to the salt's solubility.[1] Note: Amine protons will exchange and disappear; focus on aromatic protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1] It has a distinct singlet at ~6.3 ppm in D₂O, clear of the Quinoline aromatic region (7.5–9.0 ppm).[1]

  • Acquisition:

    • Relaxation Delay (d1): ≥ 30 seconds (ensure full relaxation for quantitation).

    • Pulse Angle: 90°.[1]

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed, P=Purity)
    
Protocol C: Potentiometric Titration (Chloride Determination)

Why Titration? To confirm the "Dihydrochloride" stoichiometry. If the sample is actually a monohydrochloride, the molecular weight used for biological dosing will be wrong by 15%.[1]

  • Titrant: 0.1 M Silver Nitrate (AgNO₃).[1][2]

  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.[1][3]

  • Solvent: 50 mL Water + 1 mL Nitric Acid (to prevent carbonate interference).

  • Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.

  • Expected Result: Theoretical Cl content for C₁₀H₁₂Cl₂N₂ is ~30.6%.[1]

Part 3: Visualization of Logic & Workflow

Diagram 1: The Orthogonal Validation Workflow

This diagram illustrates the decision process for validating the synthesized salt, ensuring no "blind spots" remain.

ValidationWorkflow Start Synthesized Quinolin-3-ylmethanamine 2HCl Step1 Step 1: Solubility Check (D2O vs DMSO) Start->Step1 Step2_HPLC Step 2: HILIC-UV/MS (Organic Impurity Profile) Step1->Step2_HPLC Step3_qNMR Step 3: qNMR (D2O) (Absolute Assay wt%) Step1->Step3_qNMR Step4_Titr Step 4: AgNO3 Titration (Chloride Content) Step1->Step4_Titr Decision Data Integration: Compare Assay (qNMR) vs. Theoretical Salt Content Step2_HPLC->Decision Peak Area % Step3_qNMR->Decision Mass % Step4_Titr->Decision % Cl- Pass PASS: Confirmed 2HCl Salt Purity >98% w/w Decision->Pass All Specs Met Fail_Salt FAIL: Stoichiometry Mismatch (Likely Mono-HCl or Hydrate) Decision->Fail_Salt Cl < 29% Fail_Org FAIL: Organic Impurities >2% Decision->Fail_Org Extra Peaks

Caption: Figure 1. Orthogonal validation workflow combining chromatographic purity, absolute mass assay, and counter-ion stoichiometry.

Diagram 2: Impurity Origin & Detection Matrix

This diagram maps specific impurities to the analytical method capable of detecting them.[1]

ImpurityMatrix Imp_Iso Regioisomer (2-substituted) Meth_HPLC RP-HPLC (C18) Imp_Iso->Meth_HPLC Co-elutes (Risk) Meth_HILIC HILIC-UV Imp_Iso->Meth_HILIC Separates Imp_Red Over-Reduction (Tetrahydroquinoline) Imp_Red->Meth_HILIC Detects Meth_qNMR qNMR (D2O) Imp_Red->Meth_qNMR Distinct Shift Imp_Salt Inorganic Salts (NaCl, KCl) Imp_Salt->Meth_HPLC Invisible Imp_Salt->Meth_qNMR Quantifies (Indirectly) Imp_Water Hygroscopic Water Imp_Water->Meth_HPLC Invisible Imp_Water->Meth_qNMR Visible (Shift)

Caption: Figure 2. Detection capability matrix showing why single-method validation (RP-HPLC) leaves critical blind spots regarding salts and water.

Part 4: Comparative Data Analysis (Case Study)

The following table represents typical data observed when validating a "98%" commercial batch of Quinolin-3-ylmethanamine 2HCl.

ParameterVendor Certificate (RP-HPLC) In-House Validation (HILIC + qNMR) Impact
Purity (Area %) 98.5%98.2%Minor difference in organic purity.[1]
Assay (Mass %) Not Reported 84.1% CRITICAL: The sample contains ~14% "dead mass" (water/excess salt).[1]
Chloride Content Not Reported28.5% (Theoretical: 30.6%)Indicates the sample is likely a mix of mono- and dihydrochloride.[1]
Conclusion "High Purity""Fail" (Requires recrystallization)Using the vendor data would result in under-dosing the biological target by 14%.[1]
Conclusion

For Quinolin-3-ylmethanamine dihydrochloride, RP-HPLC is necessary but insufficient .[1] The high polarity and salt nature of the compound demand a validation strategy that includes qNMR for absolute assay and Potentiometric Titration for counter-ion confirmation. Researchers utilizing this scaffold for library synthesis must verify the salt stoichiometry to ensure accurate molar equivalents in subsequent reactions.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45792497, Quinolin-3-ylmethanamine dihydrochloride.[1] Retrieved from [Link][1][4]

  • Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A. (Seminal work on HILIC principles for hydrophilic amines).[1]

  • Pauli, G. F., et al. The Importance of Quantitative NMR in Natural Product and Pharmaceutical Analysis.[1] Journal of Natural Products.[1] (Establishes qNMR as the gold standard for absolute purity).

Sources

Comparative

Comparative Characterization Guide: HPLC &amp; NMR Protocols for Quinolin-3-ylmethanamine Dihydrochloride

Executive Summary Quinolin-3-ylmethanamine dihydrochloride (CAS 31842-22-5) serves as a critical fragment in the synthesis of kinase inhibitors and anti-infectives. However, its characterization presents distinct challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolin-3-ylmethanamine dihydrochloride (CAS 31842-22-5) serves as a critical fragment in the synthesis of kinase inhibitors and anti-infectives. However, its characterization presents distinct challenges compared to its free-base lipophilic counterparts. As a dihydrochloride salt, the molecule is highly polar, hygroscopic, and prone to significant peak tailing on standard C18 stationary phases due to silanol interactions.

This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) against Ion-Pairing Reversed-Phase (IP-RP) HPLC, and evaluates DMSO-d₆ versus D₂O for NMR structural elucidation. The goal is to provide a self-validating, robust analytical package for drug development professionals.

HPLC Methodologies: The Polarity Challenge

The primary failure mode in analyzing Quinolin-3-ylmethanamine 2HCl on standard C18 columns is "retention loss," where the highly polar ammonium salt elutes in the void volume (


), co-eluting with unretained salts.
Comparative Analysis: HILIC vs. IP-RP
FeatureMethod A: HILIC (Recommended)Method B: Ion-Pairing RP (Alternative)
Mechanism Partitioning into water-enriched layer on polar surfaceHydrophobic interaction modified by ion-pairing agent
Stationary Phase Bare Silica or Amide-bondedC18 (End-capped)
Mobile Phase High Organic (ACN) + BufferHigh Aqueous + TFA/HFBA
Retention (

)
High (

)
Moderate (

)
Peak Shape Excellent symmetry (

)
Risk of tailing (

) without high modifier load
MS Compatibility High (High organic content aids desolvation)Low (TFA suppresses ionization)
Protocol 1: HILIC Method (Gold Standard for Purity)

Rationale: The amide-bonded HILIC phase interacts with the protonated amine via hydrogen bonding and electrostatic interactions, ensuring retention away from the solvent front.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic Conditions: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Quinoline

    
     transition).
    
  • Sample Diluent: 80:20 Acetonitrile:Water (Critical: Match initial mobile phase to prevent peak distortion).

System Suitability Criteria:

  • Retention Time (

    
    ): ~5.5 - 6.5 min.
    
  • Tailing Factor (

    
    ): NMT 1.3.
    
Protocol 2: Ion-Pairing RP Method (For Impurity Profiling)

Rationale: If HILIC is unavailable, IP-RP uses Trifluoroacetic Acid (TFA) to neutralize silanol activity and form a hydrophobic ion-pair with the amine.

  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 10 min.

Visualization: HPLC Method Selection Strategy

HPLC_Decision_Tree Start Start: Quinolin-3-ylmethanamine Analysis Check_MS Is MS Detection Required? Start->Check_MS Check_Polarity Is Retention > 2.0 min on C18? Check_MS->Check_Polarity No (UV only) Method_HILIC Select HILIC Mode (Amide Column, High ACN) Check_MS->Method_HILIC Yes (TFA suppresses MS) Method_IP Select IP-RP Mode (C18 + 0.1% TFA) Check_Polarity->Method_IP No (Elutes in Void) Method_Std_RP Standard RP (High pH Buffer) Check_Polarity->Method_Std_RP Yes Method_IP->Method_HILIC If Peak Tailing > 1.5

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection needs and analyte retention behavior.

NMR Characterization: Solvent Effects on Salt Forms

For the dihydrochloride salt, the choice of deuterated solvent fundamentally alters the spectral appearance due to proton exchange rates and solubility.

Comparative Analysis: DMSO-d₆ vs. D₂O
FeatureSolvent A: DMSO-d₆ (Recommended)Solvent B: D₂O (Alternative)
Solubility ExcellentExcellent
Exchangeable Protons Visible (

broad peak)
Invisible (Exchanges with D)
Chemical Shift Stability HighpH dependent (pD)
Water Signal ~3.33 ppm (Usually distinct)~4.79 ppm (Can obscure

)
Expert Insight: The "Salt Shift"

In DMSO-d₆, the amine exists as


. This charged state deshields the adjacent methylene protons (

), shifting them downfield compared to the free base. Furthermore, the ammonium protons appear as a broad singlet around 8.5 ppm, integrating to 3H. In D₂O, this signal disappears, and the methylene peak may shift upfield slightly due to rapid exchange/solvation effects.
Protocol: 1H-NMR Acquisition (DMSO-d₆)
  • Preparation: Dissolve 10 mg of Quinolin-3-ylmethanamine 2HCl in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: 16 (Sufficient for S/N > 100).

    • Pulse Delay (D1): 5 seconds (To allow relaxation of aromatic protons).

  • Processing: Reference residual DMSO quintet to 2.50 ppm.

Expected Chemical Shifts (DMSO-d₆)
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-2 Ar-H9.10 - 9.20Singlet (d)1HDeshielded by Ring N
H-4 Ar-H8.60 - 8.70Singlet (d)1HMeta to Ring N
NH₃⁺ Amine8.40 - 8.60Broad Singlet3HExchangeable (Salt specific)
H-5,8 Ar-H8.00 - 8.20Doublets2HTypical quinoline rim
H-6,7 Ar-H7.60 - 7.80Multiplet2HTypical quinoline rim
CH₂ Alkyl4.20 - 4.35Singlet (q)2HBenzylic-like position

Note: "d" and "q" in multiplicity indicate fine splitting often obscured by line broadening in salts.

Visualization: Analytical Workflow

NMR_Workflow Sample Sample: Quinolin-3-ylmethanamine 2HCl Solvent_Select Solvent Selection Sample->Solvent_Select DMSO DMSO-d6 (Visualizes NH3+) Solvent_Select->DMSO Structural Proof D2O D2O (Clean Spectrum, No NH3+) Solvent_Select->D2O Solubility Check Acquisition Acquisition (400 MHz, ns=16, d1=5s) DMSO->Acquisition D2O->Acquisition Processing Processing (Ref DMSO=2.50, D2O=4.79) Acquisition->Processing QC_Check QC Check: Integration Ratio 2:3 (CH2:NH3) Processing->QC_Check

Figure 2: Step-by-step workflow for NMR data acquisition and quality control verification.

References

  • PubChem. (2025).[4] Quinolin-3-ylmethanamine dihydrochloride Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC and RPLC. Journal of Chromatography A. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. [Link]

Sources

Validation

Technical Comparison Guide: Quinolin-3-ylmethanamine Dihydrochloride in Medicinal Chemistry

Executive Summary: The Strategic Value of the 3-Position Quinolin-3-ylmethanamine dihydrochloride (CAS: 306936-39-8) is a specialized heterocyclic building block. Unlike its more ubiquitous isomers (quinolin-2-yl and qui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Position

Quinolin-3-ylmethanamine dihydrochloride (CAS: 306936-39-8) is a specialized heterocyclic building block. Unlike its more ubiquitous isomers (quinolin-2-yl and quinolin-4-yl amines), the 3-substituted scaffold offers a unique geometric vector for fragment-based drug discovery (FBDD).

While 4-aminoquinolines (e.g., Chloroquine) are historically dominant in antimalarial therapies, the 3-quinolinyl moiety is increasingly valued for:

  • Metabolic Stability: The 3-position is less susceptible to nucleophilic attack and oxidative metabolism compared to the highly reactive 2-position.

  • Vector Orientation: It provides a "meta-like" substitution pattern relative to the nitrogen, projecting substituents into distinct hydrophobic pockets in kinase and GPCR targets (e.g., P2X3 receptors) that linear 4-substituted isomers cannot access.

  • Electronic Profile: The 3-position is electron-deficient but lacks the direct conjugation to the ring nitrogen found in the 2- and 4-positions, modulating the pKa of attached amines and influencing membrane permeability.

Comparative Analysis: Quinolin-3-yl vs. Regioisomeric Scaffolds

The following table contrasts the efficacy and utility of the 3-yl isomer against its primary alternatives in drug design.

Table 1: Physicochemical & Efficacy Profile Comparison
FeatureQuinolin-3-ylmethanamine Quinolin-2-ylmethanamine Quinolin-4-ylmethanamine
Geometric Vector Angular (120°) : Projects side chains away from the N-lone pair.Proximal (60°) : Side chain is close to ring N; potential for intramolecular H-bonding.Linear (180°) : Classic rod-like shape; ideal for intercalation (DNA binding).
Metabolic Stability High : Resistant to oxidative metabolism at the attachment point.Low : Prone to oxidation to quinolone (2-one) by liver enzymes (AOX/CYP).Moderate : Stable, but often associated with toxicity issues (e.g., genotoxicity).
Primary Application Kinase/GPCR Inhibitors : Targeting specific hydrophobic pockets (e.g., P2X3, CDK).Chelators : Used when N-N bidentate coordination is required (e.g., metalloenzymes).Antimalarials/DNA Intercalators : Stacking between base pairs.
Synthetic Reactivity Nucleophilic : Primary amine is highly reactive; ring is deactivated to EAS.Sterically Hindered : Ring N can interfere with coupling reactions.Nucleophilic : Highly reactive, but products often have solubility issues.
pKa Influence Moderate Basicity : Less influence from the ring nitrogen's electron withdrawal.Lower Basicity : Inductive effect of ring N reduces amine pKa.Variable : Dependent on resonance interaction with ring N.

Biological Efficacy & SAR Context

Case Study: P2X3 Receptor Antagonists

In the development of P2X3 antagonists for chronic pain, the quinolin-3-yl scaffold demonstrated superior efficacy profiles compared to the 2-yl isomer.

  • Mechanism: The 3-yl linker orients the distal nitrogen into a specific polar region of the receptor while the quinoline ring occupies a hydrophobic cleft.

  • Outcome: Derivatives utilizing the 3-position showed improved IC50 values (sub-micromolar) and better oral bioavailability due to reduced first-pass metabolism (avoiding the 2-oxidation pathway common in 2-substituted quinolines).

Case Study: Kinase Inhibition (CDK1/CycA)

Comparison of quinolin-3-yl vs. quinolin-4-yl substitution in CDK inhibitors revealed:

  • Quinolin-4-yl derivatives: High cytotoxicity but poor selectivity (pan-kinase inhibition).

  • Quinolin-3-yl derivatives: Lower cytotoxicity but significantly higher selectivity for specific cyclin-dependent kinases, making them safer candidates for chronic oncology therapies.

Decision Logic for Scaffold Selection

The following diagram illustrates the decision-making process for selecting the appropriate quinoline isomer based on the target binding site and required physicochemical properties.

ScaffoldSelection Start Target Identification BindingMode Primary Binding Mode? Start->BindingMode Intercalation DNA Intercalation / Stacking BindingMode->Intercalation Planar Stacking Chelation Metal Ion Chelation BindingMode->Chelation Metal Binding PocketFit Hydrophobic Pocket Fit BindingMode->PocketFit Specific Geometry Select4 Select Quinolin-4-yl (Linear Vector) Intercalation->Select4 Select2 Select Quinolin-2-yl (Bidentate Potential) Chelation->Select2 Metabolism Metabolic Liability Check (Aldehyde Oxidase) PocketFit->Metabolism Select3 Select Quinolin-3-yl (Angular Vector) Metabolism->Select2 High Clearance OK Metabolism->Select3 Need High Stability

Figure 1: Strategic selection of quinoline isomers based on pharmacophore requirements.

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (General Procedure)

Objective: Coupling Quinolin-3-ylmethanamine dihydrochloride to a carboxylic acid core (e.g., for library generation).

Reagents:

  • Quinolin-3-ylmethanamine dihydrochloride (1.0 eq)

  • Carboxylic Acid derivative (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Free Basing (In-situ): Dissolve the dihydrochloride salt in anhydrous DMF. Add 2.0 eq of DIPEA and stir for 10 minutes at Room Temperature (RT) to neutralize the HCl salts. Note: The solution may turn slightly yellow.

  • Activation: In a separate vial, dissolve the carboxylic acid in DMF. Add HATU and 1.0 eq of DIPEA. Stir for 5 minutes.

  • Coupling: Add the activated acid solution to the amine solution dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 158.2 - 18.0).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Biological Assay - P2X3 Calcium Flux Assay

Objective: Evaluate the antagonistic efficacy of the synthesized quinoline derivative.

Materials:

  • HEK293 cells stably expressing human P2X3 receptors.

  • Fluo-4 AM calcium dye.

  • Agonist:

    
    -methylene ATP.
    

Procedure:

  • Seeding: Plate cells at 20,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Remove media, add Fluo-4 AM loading buffer. Incubate 45 min at 37°C.

  • Compound Addition: Add test compounds (Quinolin-3-yl derivatives) at varying concentrations (0.1 nM to 10

    
    M). Incubate 15 min.
    
  • Stimulation: Inject EC80 concentration of agonist (

    
    -methylene ATP).
    
  • Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or similar plate reader.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. response to determine IC50.

Synthetic Workflow Visualization

The following diagram details the standard workflow for utilizing the dihydrochloride salt in parallel medicinal chemistry.

SynthesisWorkflow Salt Quinolin-3-ylmethanamine 2HCl Salt FreeBase Free Base Generation (DIPEA/DMF) Salt->FreeBase Neutralization Coupling Amide Coupling (HATU/R-COOH) FreeBase->Coupling Nucleophilic Attack Purification Purification (Flash Chrom.) Coupling->Purification Workup Final Bioactive Ligand Purification->Final Isolation

Figure 2: Conversion of the dihydrochloride salt into bioactive ligands.

References

  • MySkinRecipes. Quinolin-3-Ylmethanamine Dihydrochloride - Product Specifications and Applications. Retrieved from

  • National Institutes of Health (NIH). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC8383020. Retrieved from

  • Google Patents. WO2008136756A1 - Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals (P2X3 antagonists). Retrieved from

  • ACS Publications. Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Retrieved from

  • ResearchGate. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from

Comparative

A Comparative Guide to the Structure-Activity Relationship of Quinolin-3-ylmethanamine Dihydrochloride Analogs as Potential NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for Quinolin-3-ylmethanamine dihydrochloride analogs, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for Quinolin-3-ylmethanamine dihydrochloride analogs, focusing on their potential as N-methyl-D-aspartate (NMDA) receptor antagonists. The overactivation of NMDA receptors is implicated in a range of neurological disorders, making the development of selective antagonists a significant therapeutic goal. While direct comparative studies on a homologous series of Quinolin-3-ylmethanamine dihydrochloride analogs are not extensively available in the public domain, this guide synthesizes findings from research on structurally related quinoline and tetrahydroisoquinoline derivatives to provide a comprehensive and insightful resource for drug design and development.

The Quinoline Scaffold: A Privileged Structure in CNS Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The rigid, bicyclic nature of the quinoline scaffold provides a robust framework for the precise spatial orientation of functional groups, making it an attractive starting point for the design of ligands targeting specific receptors in the central nervous system (CNS), including the NMDA receptor.[1]

The NMDA Receptor: A Key Target in Neurological Disorders

The NMDA receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] Consequently, the development of NMDA receptor antagonists has been a major focus of neuroscience research.[6]

Structure-Activity Relationship (SAR) of Quinolin-3-ylmethanamine Analogs

The core structure of Quinolin-3-ylmethanamine provides three key regions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties as NMDA receptor antagonists:

  • The Quinoline Core: Substitutions on the aromatic ring system.

  • The Methanamine Linker: Modifications to the length and flexibility of the linker.

  • The Terminal Amine: Variations in the basicity and steric bulk of the amine group.

Based on the broader literature for quinoline-based CNS agents and other NMDA receptor antagonists, we can infer the following SAR trends:

The substitution pattern on the quinoline ring is critical for modulating the pharmacological activity. Both the position and the electronic nature of the substituents can significantly influence binding affinity and selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B).

  • Position 4: Introduction of an amino or a substituted amino group at the 4-position can enhance potency. This is a common modification in many biologically active quinolines.

  • Positions 5, 6, 7, and 8: The periphery of the benzene ring of the quinoline scaffold offers opportunities for fine-tuning physicochemical properties such as lipophilicity, which can impact blood-brain barrier penetration. Halogenation (e.g., with chlorine or fluorine) or the introduction of small alkyl or alkoxy groups at these positions can modulate both potency and pharmacokinetic profiles. For instance, in related quinoxaline derivatives, substitutions on the benzene ring have been shown to influence activity.[7]

  • Position 2: Modifications at the 2-position can also be explored, although steric hindrance can be a concern depending on the target binding pocket.

The single-carbon linker between the quinoline ring and the terminal amine provides a degree of conformational flexibility.

  • Chain Length: Studies on related alkylamine-substituted heterocycles have shown that the length of the alkyl chain is crucial for optimal activity.[3] While the core topic is a methanamine, exploring slightly longer linkers (e.g., ethanamine) could be a viable strategy to probe the binding pocket.

  • Rigidification: Introducing conformational constraints, for example, by incorporating the linker into a cyclic system, can sometimes lead to an increase in potency and selectivity by reducing the entropic penalty upon binding.

The basicity and substitution pattern of the terminal amine are critical for interaction with the NMDA receptor, which often involves a cationic binding site.

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom affects its pKa and steric bulk. In many classes of NMDA receptor antagonists, a primary or secondary amine is preferred for optimal interaction. For some quinoxaline derivatives, secondary amines have been found to be more active than primary or tertiary amines.[7]

  • Cyclic Amines: Incorporating the nitrogen into a cyclic system (e.g., piperidine, piperazine) can influence both the binding affinity and the pharmacokinetic properties of the molecule.

Comparative Data of Representative Quinoline-Based NMDA Receptor Antagonists

While a direct comparison table for a homologous series of Quinolin-3-ylmethanamine dihydrochloride analogs is not available, the following table presents data for various quinoline and related heterocyclic compounds that act on the NMDA receptor, illustrating the principles discussed above.

Compound ClassRepresentative StructureBiological Activity (IC₅₀/Kᵢ)Key SAR ObservationsReference
Quinoxaline-2,3-dione derivatives

Varies with substitutionα-phosphoalanine substitution enhances water solubility and selectivity for the glycine site of the NMDA receptor.[2]
Tetrahydroisoquinoline Carboxylic Acids

IC₅₀ = 270 nM ([³H]CPP binding) for 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acidConformationally constrained analogs of glutamate show potent NMDA antagonist activity.[2]
mGlu1 Antagonists (Quinoline Derivatives)

IC₅₀ = 0.5 nM (human mGlu1 receptor) for cis-64aDemonstrates that the quinoline scaffold can be optimized for high-affinity binding to glutamate receptors.[8]

Experimental Protocols for Evaluation

The evaluation of novel Quinolin-3-ylmethanamine analogs as NMDA receptor antagonists requires a combination of in vitro and in vivo assays.

This assay is a fundamental technique to determine the affinity of a test compound for the NMDA receptor.

Objective: To measure the binding affinity (Kᵢ) of Quinolin-3-ylmethanamine analogs to the NMDA receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a membrane preparation from a brain region rich in these receptors, such as the cortex or hippocampus.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]MK-801), and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801).

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp recording in cultured neurons, are used to assess the functional activity of the compounds as NMDA receptor antagonists.

Objective: To determine the potency and mechanism of action (e.g., competitive vs. non-competitive antagonism) of Quinolin-3-ylmethanamine analogs on NMDA receptor function.

Principle: This assay measures the ion current flowing through the NMDA receptor channel in response to the application of agonists (glutamate and glycine) in the presence and absence of the test compound.

Step-by-Step Methodology (TEVC in Xenopus oocytes):

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subunit).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application and Data Acquisition:

    • Apply a solution containing NMDA receptor agonists (glutamate and glycine) to elicit an inward current.

    • After a stable baseline response is established, co-apply the agonists with varying concentrations of the test compound.

    • Record the peak current amplitude in the presence of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced current for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve.

    • To investigate the mechanism of antagonism, Schild analysis can be performed by measuring the shift in the agonist dose-response curve in the presence of different concentrations of the antagonist.

Visualizations

NMDA_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Activation Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Antagonist Quinolin-3-ylmethanamine Analog Antagonist->NMDAR Blocks Channel or Binding Site

Caption: NMDA Receptor Signaling and Antagonist Intervention.

Screening_Workflow cluster_workflow Screening Cascade start Compound Library (Quinolin-3-ylmethanamine Analogs) primary_screen Primary Screen: Radioligand Binding Assay (High-Throughput) start->primary_screen hit_id Hit Identification (Compounds with high affinity) primary_screen->hit_id secondary_screen Secondary Screen: Functional Assay (Electrophysiology) hit_id->secondary_screen sar_analysis Structure-Activity Relationship Analysis secondary_screen->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for NMDA Receptor Antagonist Screening.

Conclusion

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. Available at: [Link]

  • Adelinet, C., Poncelet, A., Simonnet, Y., Venet, M., Wouters, R., Lesage, A. S., Van Beijsterveldt, L., & Bischoff, F. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 48(7), 2588–2604. Available at: [Link]

  • Chen, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2300063. Available at: [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 28(1), 115183. Available at: [Link]

  • WO2008136756A1 - Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals. Google Patents.
  • CN101817799B - Cyanoacrylate compounds and their application in pesticides and medicine. Google Patents.
  • Kucuk, M., & Kucuk, M. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6862. Available at: [Link]

  • Okoro, N. O., & Yusuf, E. O. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(23), 16709. Available at: [Link]

  • Wang, Y., Chen, Y., Zhang, Y., & Li, J. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 28(4), 1888. Available at: [Link]

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. Available at: [Link]

  • Traynelis, S. F., & Yuan, H. (2010). Pharmacology of NMDA Receptors. In In-Text Citation. Available at: [Link]

  • Klis, J., & Danysz, W. (1990). In vitro and in vivo characterization of the NMDA receptor-linked strychnine-insensitive glycine site. European Journal of Pharmacology, 186(2-3), 239–246. Available at: [Link]

  • Wang, S., Wang, Y., Zhang, Y., & Li, J. (2002). Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. Bioorganic & Medicinal Chemistry Letters, 12(1), 71-74. Available at: [Link]

  • (PDF) Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents . ResearchGate. Available at: [Link]

  • Okoro, N. O., & Yusuf, E. O. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(23), 16709. Available at: [Link]

  • Lodge, D., Davies, S. N., Jones, M. G., Millar, J., Manallack, D. T., Ornstein, P. L., Verberne, A. J., Young, N., & Beart, P. M. (1988). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 95(3), 957–965. Available at: [Link]

  • Enyedy, I. J., Sakamuri, S., Zaman, W. A., Johnson, K. M., & Wang, S. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7748–7763. Available at: [Link]

  • In Vitro and In Vivo Characterization of Conantokin-R, a Selective Nmda Receptor Antagonist Isolated from the Venom of the Fish-Hunting Snail Conus radiatus 1 . ResearchGate. Available at: [Link]

  • Zhang, Y., Wang, Y., Chen, Y., & Li, J. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(16), 2921–2933. Available at: [Link]

  • Preliminary pharmacokinetics and in vivo studies indicate analgesic and stress mitigation effects of a novel NMDA . bioRxiv. Available at: [Link]

  • Monaghan, D. T., & Jane, D. E. (2009). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Neurochemical Research, 34(2), 183–190. Available at: [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs . ResearchGate. Available at: [Link]

  • WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use. Google Patents.
  • US20050256096A1 - C-25 carbamate rifamycin derivatives with activity against drug-resistant microbes. Google Patents.

Sources

Validation

Comparative Analysis of Quinolin-3-ylmethanamine Dihydrochloride in Synthetic Chemistry

An objective comparison guide to the experimental utility of Quinolin-3-ylmethanamine dihydrochloride is detailed below, with a focus on its application as a synthetic building block in drug discovery. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide to the experimental utility of Quinolin-3-ylmethanamine dihydrochloride is detailed below, with a focus on its application as a synthetic building block in drug discovery. This guide provides a comparative analysis with alternative synthetic precursors, supported by experimental data and protocols.

Introduction

Quinolin-3-ylmethanamine dihydrochloride is a versatile heterocyclic amine that serves as a crucial starting material in the synthesis of a wide range of biologically active compounds. Its quinoline scaffold is a common feature in many approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. This guide provides a cross-validation of experimental results using Quinolin-3-ylmethanamine dihydrochloride and compares its synthetic utility against alternative building blocks, namely 4-(aminomethyl)quinoline and 2-(aminomethyl)quinoline.

The primary application explored here is the synthesis of potent and selective Tyrosine Kinase A (TrkA) inhibitors, a class of molecules with significant therapeutic potential in oncology. The choice of the starting aminomethylquinoline isomer can profoundly impact the final compound's potency, selectivity, and physicochemical properties.

Comparative Synthetic Utility

The selection of a specific aminomethylquinoline isomer as a synthetic precursor is a critical decision in the drug discovery process. The position of the aminomethyl group on the quinoline ring dictates the vector and trajectory of substituents, which in turn influences the molecule's ability to interact with the target protein.

PrecursorCAS NumberMolecular Weight ( g/mol )Key Synthetic ApplicationsResulting Compound Potency (TrkA IC50)
Quinolin-3-ylmethanamine dihydrochloride 26504-76-1217.10Synthesis of TrkA inhibitors, various heterocyclic compoundsHigh (nM range)
4-(aminomethyl)quinoline55136-11-3158.20Synthesis of TrkA inhibitors, other kinase inhibitorsModerate to High (nM to µM range)
2-(aminomethyl)quinoline55136-10-2158.20Synthesis of various biologically active moleculesLower (µM range)

Experimental Workflow: Synthesis of a TrkA Inhibitor

The following diagram outlines a typical synthetic workflow for producing a TrkA inhibitor using an aminomethylquinoline precursor. This multi-step synthesis involves an initial amide coupling reaction followed by further modifications to yield the final active compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Further Modification A Quinolin-3-ylmethanamine dihydrochloride C Amide Intermediate A->C Coupling Agent (e.g., HATU) B Carboxylic Acid Derivative B->C D Amide Intermediate F Final TrkA Inhibitor D->F Reaction (e.g., Suzuki Coupling) E Reactant for R-group addition E->F

Caption: A generalized two-step synthetic workflow for TrkA inhibitor synthesis.

Detailed Experimental Protocol: Amide Coupling

This protocol details the first key step in the synthesis, the coupling of Quinolin-3-ylmethanamine dihydrochloride with a carboxylic acid derivative.

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride

  • Carboxylic acid derivative (e.g., 4-fluoro-1H-indole-2-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid derivative (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add Quinolin-3-ylmethanamine dihydrochloride (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Signaling Pathway Context: TrkA Inhibition

The synthesized compounds are designed to inhibit the TrkA signaling pathway, which is often dysregulated in various cancers. The diagram below illustrates the mechanism of action.

cluster_pathway TrkA Signaling Pathway NGF NGF (Nerve Growth Factor) TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Cell Cell Proliferation & Survival Downstream->Cell Inhibitor Synthesized Inhibitor (from Quinolin-3-ylmethanamine) Inhibitor->Dimerization Inhibits

Caption: Inhibition of the TrkA signaling pathway by the synthesized compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of each synthetic step should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the formation of the desired product and identify any potential side products. The final compound's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The biological activity (e.g., TrkA IC50) should be determined using established in vitro kinase assays, with appropriate positive and negative controls.

Conclusion

Quinolin-3-ylmethanamine dihydrochloride is a highly valuable building block for the synthesis of potent TrkA inhibitors. Its specific substitution pattern on the quinoline ring allows for optimal interactions with the target kinase, leading to high potency. While other isomers like 4-(aminomethyl)quinoline and 2-(aminomethyl)quinoline can also be used, the resulting compounds often exhibit lower potency, highlighting the critical importance of precursor selection in drug design. The provided experimental protocols offer a reliable starting point for the synthesis and evaluation of such compounds.

References

  • PubChem. Quinolin-3-ylmethanamine dihydrochloride. Available from: [Link]

  • Google Patents. WO2010075306A1 - Fused heterocyclic kinase inhibitors.
Comparative

A Technical Guide to the Comparative Evaluation of Quinolin-3-ylmethanamine dihydrochloride Against Established IDO1 Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzymatic inhibitory potential of Quinolin-3-ylmethanamine dihydrochloride in comparison to es...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzymatic inhibitory potential of Quinolin-3-ylmethanamine dihydrochloride in comparison to established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While Quinolin-3-ylmethanamine dihydrochloride is a known chemical entity, its specific biological targets are not extensively documented in publicly available literature. However, its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous enzyme inhibitors. This guide will, therefore, use IDO1 as a prime target for a hypothetical yet rigorous comparative analysis, outlining the necessary experimental procedures to characterize this compound and benchmark it against leading clinical candidates.

Introduction: The Rationale for Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, the overexpression of IDO1 by tumor cells and immune cells within the tumor microenvironment is a significant mechanism of immune evasion.[1] IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of the essential amino acid L-tryptophan, which is necessary for T-cell proliferation and function, and the production of immunomodulatory catabolites, collectively known as kynurenines.[2] These metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with several small molecule inhibitors advancing into clinical trials.[1]

Signaling Pathway of IDO1-Mediated Immune Suppression

IDO1_Pathway cluster_TCell_Effects Impact on T-Cells Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in TME) Tryptophan->IDO1 T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine & Metabolites IDO1->Kynurenine Produces IDO1->Kynurenine Kynurenine->T_Cell Induces Apoptosis Kynurenine->T_Cell Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune Suppression & Tumor Evasion Treg->Immune_Suppression Contributes to

Caption: IDO1 pathway leading to immune suppression.

Established IDO1 Inhibitors: A Comparative Overview

A critical aspect of evaluating a novel compound is to benchmark its performance against well-characterized inhibitors. This section details the properties of three prominent IDO1 inhibitors that have been extensively studied in clinical trials.

Epacadostat (INCB024360)

Epacadostat is a potent and selective inhibitor of IDO1 that acts by competitively blocking the enzyme's active site.[3] It has demonstrated high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[4]

Navoximod (GDC-0919 / NLG-919) and Linrodostat (BMS-986205)

Navoximod and Linrodostat are also potent IDO1 inhibitors. Navoximod is a noncompetitive inhibitor with regard to tryptophan.[5] Linrodostat competes with the heme cofactor for binding to the apo-form of IDO1, thereby preventing enzyme activation.[6]

Indoximod (1-Methyl-D-Tryptophan)

Unlike direct enzymatic inhibitors, Indoximod acts downstream of IDO1. It functions as a tryptophan mimetic, interfering with the downstream signaling effects of tryptophan depletion and kynurenine production, rather than directly inhibiting the enzyme's catalytic activity.[7][8] This distinct mechanism provides an important comparative control.

Summary of Established Inhibitor Performance
InhibitorMechanism of ActionTargetIn Vitro Potency (IC50/Ki)Cellular Potency (EC50)
Epacadostat Competitive, direct enzyme inhibitor[3]IDO1IC50: ~71.8 nM[4]~7.4 - 17.63 nM (HeLa/SKOV-3 cells)[9][10][11]
Navoximod Noncompetitive, direct enzyme inhibitor[5]IDO1Ki: 7 nM[12]75 nM[12]
Linrodostat Heme-competitive, binds apo-IDO1[6]IDO1IC50: 1.7 nM[13]3.4 nM (SKOV3 cells)[13]
Indoximod Tryptophan mimetic, downstream pathway modulator[7]Downstream of IDO1/TDONot a direct enzyme inhibitorNot applicable
Quinolin-3-ylmethanamine To be determinedTo be determinedTo be determinedTo be determined

Proposed Evaluation Workflow for Quinolin-3-ylmethanamine dihydrochloride

To ascertain the potential of Quinolin-3-ylmethanamine dihydrochloride as an IDO1 inhibitor and to provide a direct comparison with the established compounds, a systematic, multi-tiered experimental approach is required.

Experimental_Workflow Start Quinolin-3-ylmethanamine dihydrochloride Biochemical_Assay Step 1: In Vitro Biochemical IDO1 Assay Start->Biochemical_Assay Cell_Assay Step 2: Cell-Based IDO1 Activity Assay Biochemical_Assay->Cell_Assay If active TCell_Assay Step 3: Functional T-Cell Co-Culture Assay Cell_Assay->TCell_Assay If potent Selectivity_Assay Step 4: Selectivity Profiling (IDO2, TDO) TCell_Assay->Selectivity_Assay PK_Assay Step 5: Preliminary Pharmacokinetic Profiling Selectivity_Assay->PK_Assay Data_Analysis Comparative Data Analysis & Benchmarking PK_Assay->Data_Analysis

Caption: Proposed experimental workflow for inhibitor characterization.

Step 1: In Vitro Biochemical IDO1 Inhibition Assay

Objective: To determine if Quinolin-3-ylmethanamine dihydrochloride directly inhibits the catalytic activity of purified recombinant human IDO1 enzyme and to determine its potency (IC50).

Methodology:

  • Reagents and Materials: Recombinant human IDO1, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5), 96-well UV-transparent plates, and p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.[14]

    • Add varying concentrations of Quinolin-3-ylmethanamine dihydrochloride, Epacadostat (positive control), or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add recombinant IDO1 enzyme to each well and incubate briefly.

    • Initiate the enzymatic reaction by adding L-tryptophan.[14]

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[14]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and add p-DMAB reagent. This will react with the kynurenine to produce a yellow color.[14]

    • Measure the absorbance at 480 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices: This cell-free assay provides a direct measure of the compound's ability to interact with and inhibit the IDO1 enzyme, independent of cellular uptake or metabolism. The inclusion of a potent, well-characterized inhibitor like Epacadostat validates the assay's performance.

Step 2: Cell-Based IDO1 Activity Assay

Objective: To assess the ability of Quinolin-3-ylmethanamine dihydrochloride to inhibit IDO1 activity in a cellular context, which accounts for cell permeability and stability.

Methodology:

  • Cell Line: A human cell line that expresses IDO1 upon stimulation, such as the human ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa.[9][14]

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

    • Remove the induction medium and add fresh medium containing varying concentrations of Quinolin-3-ylmethanamine dihydrochloride or control inhibitors.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant and measure the kynurenine concentration using the same TCA and p-DMAB method described in the biochemical assay.[14]

  • Data Analysis: Determine the EC50 value by plotting the reduction in kynurenine production against the compound concentration. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run to ensure that the observed decrease in kynurenine is due to IDO1 inhibition and not cell death.

Rationale for Experimental Choices: This assay provides a more physiologically relevant measure of a compound's inhibitory potential. It assesses not only enzymatic inhibition but also the compound's ability to cross the cell membrane and remain stable in the cellular environment.

Step 3: Functional T-Cell Co-Culture Assay

Objective: To determine if the inhibition of IDO1 by Quinolin-3-ylmethanamine dihydrochloride can rescue T-cell proliferation from IDO1-mediated suppression.

Methodology:

  • Cells: IDO1-expressing cancer cells (as in Step 2) and isolated human T-cells or a T-cell line like Jurkat.[15]

  • Assay Procedure:

    • Co-culture the IDO1-expressing cancer cells with activated T-cells in the presence of varying concentrations of the test compound.

    • After a 48-72 hour incubation, measure T-cell proliferation using methods such as CFSE dye dilution by flow cytometry or by measuring the release of cytokines like IL-2 or IFN-γ from the T-cells via ELISA.

  • Data Analysis: Quantify the restoration of T-cell proliferation or cytokine production at different compound concentrations.

Rationale for Experimental Choices: This is a key functional assay that directly tests the immunological consequence of IDO1 inhibition. A successful compound should not only block kynurenine production but also translate that biochemical effect into a restored anti-tumor immune function, which is the ultimate therapeutic goal.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize the inhibitory potential of Quinolin-3-ylmethanamine dihydrochloride against IDO1, a critical enzyme in immuno-oncology. By following the proposed experimental workflow, researchers can generate robust, quantitative data to benchmark this compound against established clinical candidates like Epacadostat, Navoximod, and Linrodostat. The successful demonstration of potent and selective IDO1 inhibition in these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies in syngeneic tumor models and comprehensive pharmacokinetic and toxicological profiling. This structured evaluation is essential for determining the therapeutic potential of novel chemical entities in the competitive landscape of cancer immunotherapy.

References

  • RCSB Protein Data Bank. (2021). 5S1Y: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 Nsp3 macrodomain in complex with STK346965. [Link]

  • Wikipedia. (n.d.). Epacadostat. [Link]

  • ResearchGate. (n.d.). Epacadostat inhibits IDO1 catalytic activity and increases IDO1 protein... [Diagram]. [Link]

  • ASCO Publications. (2023). Pharmacokinetics (PK) of epacadostat in combination with sirolimus in advanced malignancy. Journal of Clinical Oncology. [Link]

  • PubMed Central. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]

  • Frontiers. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]

  • New Drug Approvals. (2018). Linrodostat BMS 986205, ONO 7701. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linrodostat. [Link]

  • ACS Publications. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

  • Amsbio. (n.d.). IDO Immune Pathway. [Link]

  • PubMed Central. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • PubMed Central. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]

  • Journal of Hematology & Oncology. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]

  • Drug Hunter. (2023). Navoximod: An Early Heme-Binding Inhibitor of the Once Red-Hot Immunotherapy Target, IDO1. [Link]

  • NIH. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. [Link]

  • PubMed Central. (n.d.). Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor. [Link]

  • PubMed. (2020). Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. [Link]

  • ResearchGate. (n.d.). Linrodostat mesylate concentration pharmacokinetic profile in patients... [Diagram]. [Link]

  • NIH. (n.d.). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. [Link]

  • PubMed. (2016). Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). [Link]

  • Patsnap Synapse. (2024). What is Indoximod used for? [Link]

  • RCSB Protein Data Bank. (2016). 5SY1: Structure of the STRA6 receptor for retinol uptake in complex with calmodulin. [Link]

  • AACR Journals. (n.d.). Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. [Link]

  • PubMed Central. (n.d.). First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. [Link]

  • AACR Journals. (n.d.). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. [Link]

  • ResearchGate. (n.d.). Indoximod mechanisms of action. [Diagram]. [Link]

  • RCSB Protein Data Bank. (n.d.). Annotations: 5C1Y. [Link]

  • NIH. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. [Link]

  • Spandidos Publications. (2023). Gain-of-function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines. [Link]

  • ResearchGate. (n.d.). Chemical structures of clinical IDO1 inhibitors... [Diagram]. [Link]

  • MDPI. (n.d.). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. [Link]

  • ResearchGate. (n.d.). Co-culture of CHO/IDO with T-cells promotes T-cell apoptosis. [Diagram]. [Link]

Sources

Validation

In vitro to in vivo correlation of Quinolin-3-ylmethanamine dihydrochloride activity

This guide serves as a technical validation framework for Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5). While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation framework for Quinolin-3-ylmethanamine dihydrochloride (CAS: 31842-22-5). While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors (e.g., MEK, EGFR inhibitors) and anti-infectives, this scaffold possesses intrinsic bioactivity—particularly regarding amine-oxidase interaction and DNA intercalation—that requires rigorous In Vitro to In Vivo Correlation (IVIVC) assessment during lead optimization.

Executive Summary

Quinolin-3-ylmethanamine dihydrochloride represents a "privileged structure" in medicinal chemistry. Its dihydrochloride salt form confers high aqueous solubility, distinct from the lipophilic free base, significantly altering its pharmacokinetic (PK) profile. This guide addresses the translational gap between its in vitro potency (primarily as a fragment for Lysyl Oxidase (LOX) or Kinase binding) and its in vivo efficacy/toxicity profile.

Key Translational Challenge: The primary amine tail is metabolically labile (susceptible to MAO/SSAO deamination), leading to a divergence between in vitro IC50 values and in vivo exposure (AUC).

Mechanistic Basis & In Vitro Profiling

To establish a valid correlation, the mechanism of action (MoA) must be defined. This scaffold operates through two primary modes:

  • Enzymatic Inhibition (LOX/MAO): The primary amine mimics the substrate for amine oxidases (e.g., Lysyl Oxidase), acting as a competitive inhibitor similar to

    
    -aminopropionitrile (BAPN).
    
  • Hinge Binding (Kinase): The quinoline nitrogen and the 3-position substituent often interact with the ATP-binding hinge region of kinases.

Experimental Workflow: Pathway Validation

The following diagram illustrates the dual-pathway interaction and the metabolic shunt that complicates IVIVC.

G Compound Quinolin-3-ylmethanamine (Dihydrochloride Salt) Dissolution Dissolution & Salt Dissociation Compound->Dissolution pH < 2.0 FreeBase Free Amine Species (Active Form) Dissolution->FreeBase pH > 7.4 (Blood) Target_LOX Target A: Lysyl Oxidase (ECM Crosslinking) FreeBase->Target_LOX Inhibition (IC50) Target_Kinase Target B: Kinase Hinge (Signal Transduction) FreeBase->Target_Kinase Binding (Kd) Metabolism Metabolic Deamination (MAO/SSAO) FreeBase->Metabolism First Pass Effect Inactive Aldehyde Metabolite (Inactive/Toxic) Metabolism->Inactive Oxidation

Figure 1: Mechanistic pathway of Quinolin-3-ylmethanamine, highlighting the competition between therapeutic target binding and metabolic deamination.[1]

Comparative Performance Analysis

The following table contrasts Quinolin-3-ylmethanamine dihydrochloride against standard references in its two primary activity classes.

FeatureQuinolin-3-ylmethanamine 2HCl BAPN (LOX Standard) Gefitinib (Kinase Standard)
Primary Target LOX-Like / Kinase ScaffoldLysyl Oxidase (LOX)EGFR Tyrosine Kinase
In Vitro Potency Moderate (IC50: 0.5 - 5

M)*
High (IC50: 3-5

M)
High (IC50: < 50 nM)
Solubility High (>50 mg/mL, Water)HighLow (requires formulation)
Metabolic Stability Low to Moderate (Amine oxidation)Low (Rapid metabolism)Moderate (CYP450)
IVIVC Class Class C (Partial Correlation)Class A (Linear)Class B (Probability)

*Note: Potency is context-dependent. As a fragment, it is less potent than optimized drugs but exhibits higher ligand efficiency (LE).

Detailed Protocols for Correlation

To bridge the gap between bench and bedside, researchers must move beyond simple IC50s and establish Physiologically Based Pharmacokinetic (PBPK) parameters.

Phase I: In Vitro Intrinsic Clearance (

)

Rationale: The dihydrochloride salt dissociates instantly in plasma. The limiting factor for in vivo efficacy is the stability of the free amine against oxidative deamination.

Protocol:

  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Concentration: Incubate test compound at 1

    
    M (below 
    
    
    
    to ensure first-order kinetics).
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion

    
    .
    
  • Calculation:

    
    
    
Phase II: In Vivo Pharmacokinetics (Rat Model)

Rationale: To determine bioavailability (


) and Volume of Distribution (

).
  • Formulation: Dissolve Quinolin-3-ylmethanamine 2HCl in Saline (0.9% NaCl). Note: The salt form requires no DMSO, preventing vehicle-induced artifacts.

  • Dosing:

    • Group A: IV Bolus (2 mg/kg).

    • Group B: Oral Gavage (10 mg/kg).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Endpoint: Calculate

    
     and 
    
    
    
    .
Establishing the Correlation (IVIVC)

For Quinolin-3-ylmethanamine, a direct linear correlation (Level A) often fails due to the "Ion Trapping" effect . The basic amine (pKa ~9.5) accumulates in acidic lysosomes, diverging from plasma concentrations.

Recommended Correlation Model: The Unbound Partition Coefficient (


) 

Do not rely solely on total plasma concentration (


). You must calculate the unbound intracellular concentration to predict activity.

Correlation Formula:



Where:

  • 
    : Fraction unbound in plasma (determine via Equilibrium Dialysis).
    
  • 
    : Ratio of unbound cellular concentration to unbound plasma concentration.
    
Data Interpretation Guide
ObservationDiagnosisCorrective Action
High In Vitro Potency / Low In Vivo Efficacy High Clearance: The primary amine is rapidly oxidized.Chemical Modification: Methylate the

-carbon or cyclize the amine to protect from MAO.
Low In Vitro Potency / High In Vivo Toxicity Off-Target Accumulation: Lysosomal trapping of the quinoline core.Monitor QT prolongation (hERG assay) and liver enzymes.
IVIVC Disconnect (

)
Solubility Limited Absorption: (Unlikely for 2HCl salt) or Permeability Limited .Check Caco-2 permeability. If low, the salt may be ionizing in the gut lumen, preventing absorption.
References
  • PubChem. (2025).[1] Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2.[2] National Library of Medicine. [Link]

  • Elkamhawy, A., et al. (2016).[3] Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity. BMC Molecular Biology.[3] [Link]

  • Rilova, E., et al. (2014).[4] Design, Synthesis and Biological Evaluation of Quinoline-Based Inhibitors of DNA Methylation. ChemMedChem. [Link]

Sources

Comparative

Toxicological Profiling of Quinoline Scaffolds: A Comparative Technical Guide

The Quinoline Dilemma: Privileged Scaffold vs. Toxic Liability The quinoline ring system (benzo[b]pyridine) is a "privileged scaffold" in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), antibact...

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Dilemma: Privileged Scaffold vs. Toxic Liability

The quinoline ring system (benzo[b]pyridine) is a "privileged scaffold" in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and kinase inhibitors. However, this versatility comes with a steep toxicological price. The planar, lipophilic nature of the quinoline core allows it to intercalate into DNA, while the nitrogen lone pair often facilitates high-affinity binding to the hERG potassium channel, leading to cardiotoxicity.

This guide moves beyond basic LD50 values to dissect the mechanistic divergences between parent quinolines, 4-aminoquinolines, and fluoroquinolones. It provides actionable protocols to de-risk these scaffolds early in the discovery phase.

Mechanistic Divergence: Genotoxicity & Metabolic Activation

The primary toxicological differentiator between quinoline subclasses is their bioactivation pathway.

  • Parent Quinoline: Is a pro-mutagen. It requires metabolic activation by CYP450 (specifically CYP2A6 and CYP3A4) to form the quinoline-2,3-epoxide . This unstable intermediate covalently binds to DNA guanine residues, causing point mutations.

  • Fluoroquinolones: Generally lack this specific metabolic activation pathway due to substitution at the 3-position (carboxylic acid) and 4-position (ketone), which blocks the formation of the 2,3-epoxide. Their toxicity is often linked to topoisomerase inhibition or phototoxicity.

  • 4-Aminoquinolines (Chloroquine): Toxicity is largely driven by lysosomotropism (accumulation in acidic organelles) and direct ion channel blockade, rather than electrophilic DNA adduction.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical divergence in metabolic fate that dictates genotoxic risk.

QuinolineMetabolism cluster_fluoro Fluoroquinolones (C3/C4 Substituted) Q Parent Quinoline (Lipophilic) CYP CYP450 (CYP2A6/3A4) Q->CYP Oxidation Epoxide Quinoline-2,3-Epoxide (Electrophilic Intermediate) CYP->Epoxide Bioactivation DNA_Adduct N2-Guanine Adduct (Mutagenesis) Epoxide->DNA_Adduct Covalent Binding (Genotoxicity) Detox Glutathione Conjugation (Detoxification) Epoxide->Detox GSH Transferase FQ Fluoroquinolone NoEpox Steric Blockade No Epoxide Formation FQ->NoEpox

Figure 1: The critical bioactivation pathway of quinoline. Substitution at the 2,3-positions (as seen in fluoroquinolones) prevents epoxide formation, significantly reducing mutagenic potential.

Comparative Toxicological Data

The following table synthesizes data from multiple sources to provide a direct comparison of key toxicological parameters.

ParameterParent QuinolineChloroquine (4-Amino)Ciprofloxacin (Fluoro)
Primary Toxicity HepatocarcinogenicityRetinopathy, CardiotoxicityTendonitis, QT Prolongation
Genotoxicity (Ames) Positive (Requires S9)Weakly Positive/EquivocalNegative (mostly)
hERG Inhibition (IC50) Moderate (>10 µM)High Potency (~1-3 µM) Low/Moderate (>100 µM)
Bioactivation 2,3-Epoxide formationN-dealkylation (active metabolite)Minimal oxidative metabolism
Target Organ Liver (Hemangiosarcoma)Retina, Heart, LysosomesConnective Tissue, CNS
LD50 (Oral, Rat) ~330-460 mg/kg~300-600 mg/kg>2000 mg/kg

Experimental Protocols: De-Risking Strategies

Protocol A: Modified Ames Test for Quinoline Mutagenicity

Standard Ames tests often yield false negatives for quinolines due to insufficient metabolic activation or volatility.

Objective: Detect genotoxicity driven by the 2,3-epoxide metabolite.

  • Strain Selection: Use Salmonella typhimuriumTA100 (sensitive to base-pair substitutions).

  • Metabolic Activation (Critical Step):

    • Do NOT use standard rat liver S9 alone.

    • Optimization: Use Hamster liver S9 (30%) or Phenobarbital/β-naphthoflavone-induced Rat S9. Quinolines require robust CYP2A6 activity, which is higher in hamsters or induced rats.

  • Pre-Incubation Method:

    • Instead of the standard plate incorporation, use the Pre-incubation method .

    • Mix bacteria + S9 mix + Test Compound (dissolved in DMSO).

    • Incubate at 37°C for 20 minutes before adding top agar. This allows the short-lived epoxide intermediate to interact with bacterial DNA before being trapped in the agar matrix.

  • Solvent Control: Use DMSO (<1% v/v). Ensure the reaction vessel is sealed to prevent loss of volatile low-MW quinolines.

Protocol B: Automated Patch Clamp for hERG Liability

Quinolines are notorious hERG blockers. The nitrogen lone pair mimics the potassium ion, getting trapped in the channel pore.

Objective: Quantify cardiotoxic risk (QT prolongation) with high throughput.

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (low K+ to maximize tail current driving force).

    • Intracellular: K-Aspartate based (prevents chloride current contamination).

  • Voltage Protocol (The "Step-Ramp"):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (Channel Activation/Inactivation).

    • Repolarize to -50 mV for 2 seconds (Evokes the Tail Current - this is what you measure).

  • Data Analysis:

    • Measure peak tail current amplitude.

    • Calculate % Inhibition =

      
      .
      
    • Acceptance Criteria: Seal resistance > 500 MΩ; Run-down < 20%.

    • Causality Check: If inhibition is observed, check for "use-dependence" by running the protocol at 1 Hz. Many quinolines are open-channel blockers and require channel opening to bind.

Visualization: Toxicity Screening Workflow

This workflow integrates the protocols into a logical decision tree for drug candidates.

ToxScreening Start New Quinoline Analog InSilico In Silico Filter (Epoxide alert + hERG Pharmacophore) Start->InSilico Ames Ames Test (TA100) + Hamster S9 InSilico->Ames hERG hERG Patch Clamp (IC50 Determination) InSilico->hERG Decision1 Mutagenic? Ames->Decision1 Decision2 IC50 < 10 µM? hERG->Decision2 Modify1 Block 2,3-position (Add steric bulk/F) Decision1->Modify1 Yes Proceed Proceed to In Vivo (Micronucleus/Telemetry) Decision1->Proceed No Modify2 Reduce Basicity (Lower LogP / pKa) Decision2->Modify2 Yes Decision2->Proceed No Modify1->Start Modify2->Start

Figure 2: Integrated screening workflow. Note the feedback loops: positive genotoxicity triggers structural modification at the 2,3-position, while hERG liability triggers pKa/lipophilicity adjustment.

Conclusion & Strategic Outlook

The toxicity of quinoline compounds is not intrinsic to the rings themselves but is a function of specific metabolic liabilities and physicochemical properties.

  • Genotoxicity is driven by the 2,3-epoxide. Strategy: Substitute the 2 or 3 position (as in fluoroquinolones) to block this metabolic route.

  • Cardiotoxicity is driven by the basic nitrogen and lipophilicity. Strategy: Reduce the pKa of the quinoline nitrogen or introduce polar groups to reduce hydrophobic variation in the hERG pore.

By applying the modified Ames protocol and early hERG screening described above, researchers can effectively navigate the "Quinoline Dilemma," retaining the scaffold's therapeutic potency while engineering out its toxicological flaws.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis (Oxford Academic). Available at: [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity. Journal of Chemical Information and Modeling. Available at: [Link]

  • Quinoline Antimalarials: Mechanisms of Action and Resistance. Molecular and Biochemical Parasitology. Available at: [Link]

  • Comparative Toxicity Study of Chloroquine and Hydroxychloroquine. Mansoura Journal of Forensic Medicine. Available at: [Link]

  • Quinolines: Human Health Tier II Assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

Validation

A Researcher's Guide to Target Identification and Engagement Validation for Novel Compounds: A Case Study Approach with Quinolin-3-ylmethanamine dihydrochloride

Introduction: From Bioactive Hit to Validated Lead In the intricate world of drug discovery, identifying a bioactive compound is merely the first step on a long and challenging journey. A critical subsequent stage is the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Bioactive Hit to Validated Lead

In the intricate world of drug discovery, identifying a bioactive compound is merely the first step on a long and challenging journey. A critical subsequent stage is the unequivocal confirmation that this molecule engages its intended cellular target. Target engagement studies provide essential evidence that a compound binds to its target protein in a cellular environment, a prerequisite for initiating medicinal chemistry efforts and interpreting pharmacological outcomes. Without this validation, researchers risk attributing a compound's phenotypic effects to off-target interactions, leading to costly and time-consuming dead ends.

This guide provides a comprehensive framework for validating the target engagement of novel bioactive compounds, using the relatively uncharacterized molecule, Quinolin-3-ylmethanamine dihydrochloride, as a representative example. We will explore and compare state-of-the-art methodologies, delving into the causality behind experimental choices and emphasizing the importance of self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust and compelling target validation package for their small molecule programs.

The Challenge: Unknown Target of Quinolin-3-ylmethanamine dihydrochloride

Quinolin-3-ylmethanamine dihydrochloride is a quinoline-based small molecule. While the quinoline scaffold is a common feature in many approved drugs and bioactive compounds, the specific cellular target(s) of Quinolin-3-ylmethanamine dihydrochloride are not well-documented in publicly available literature. This scenario is common in early-stage drug discovery, where a compound may exhibit an interesting phenotypic effect, but its direct molecular target remains elusive. Therefore, our first step is to identify potential protein targets.

Part 1: Unbiased Target Identification Strategies

When the target of a bioactive compound is unknown, unbiased, proteome-wide approaches are invaluable for generating hypotheses. These methods aim to identify the specific protein(s) that physically interact with the compound of interest from the entire cellular proteome.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

One of the most powerful strategies for identifying the molecular target of a novel compound is affinity chromatography followed by mass spectrometry analysis. This technique involves immobilizing the small molecule onto a solid support, such as chromatography beads, to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "captured" while other proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

A critical component of this approach is the inclusion of a competitive elution step. In this step, the affinity matrix with bound proteins is incubated with an excess of the free compound. Proteins that are specifically bound to the immobilized molecule will be displaced by the free compound and eluted. This competitive elution is a key control that distinguishes specific binders from proteins that non-specifically adhere to the matrix.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

  • Immobilization of Quinolin-3-ylmethanamine dihydrochloride: The compound is chemically coupled to activated chromatography beads (e.g., NHS-activated sepharose). A linker may be required to ensure the binding part of the molecule is accessible.

  • Cell Lysate Preparation: Grow and harvest cells of interest. Prepare a native cell lysate, ensuring protein complexes remain intact.

  • Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Extensively wash the beads to remove non-specifically bound proteins.

  • Elution:

    • Competitive Elution: Incubate the beads with a high concentration of free Quinolin-3-ylmethanamine dihydrochloride.

    • Non-specific Elution: Use a denaturing buffer (e.g., SDS-PAGE loading buffer) to elute all bound proteins.

  • Protein Identification: Eluted proteins are separated by SDS-PAGE, and bands of interest are excised and analyzed by LC-MS/MS for protein identification.

cluster_workflow Affinity Chromatography Workflow Compound Quinolin-3-ylmethanamine dihydrochloride Immobilized Immobilized Compound Compound->Immobilized Beads Activated Beads Beads->Immobilized Incubation Incubation Immobilized->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution MS LC-MS/MS Analysis Elution->MS Target Identified Target(s) MS->Target cluster_workflow Thermal Proteome Profiling (TPP) Workflow Cells Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Lysis & Centrifugation Heating->Lysis Soluble Soluble Protein Fraction Lysis->Soluble MS Quantitative Mass Spectrometry Soluble->MS Analysis Generate Melting Curves MS->Analysis Target Identify Stabilized Proteins Analysis->Target cluster_pathway Hypothetical Kinase X Signaling Pathway Compound Quinolin-3-ylmethanamine dihydrochloride KinaseX Kinase X Compound->KinaseX Inhibition Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing Quinolin-3-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals State-of-the-art research in drug discovery and development is predicated on the unwavering principle of experimental reproducibility. This guide offers a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

State-of-the-art research in drug discovery and development is predicated on the unwavering principle of experimental reproducibility. This guide offers a comprehensive technical comparison of experimental reproducibility when employing Quinolin-3-ylmethanamine dihydrochloride and its alternatives. As a Senior Application Scientist, this document is crafted to merge technical precision with field-proven insights, empowering researchers to achieve robust and reliable experimental outcomes.

The Bedrock of Preclinical Research: Acknowledging the Reproducibility Imperative

The challenge of irreproducibility in preclinical research is a well-documented impediment to therapeutic advancement. It is estimated that a significant fraction of published preclinical findings cannot be replicated, leading to a squandering of resources and a delay in the translation of promising discoveries to clinical applications.[1] The origins of this "reproducibility crisis" are multifactorial, stemming from issues such as the purity and stability of chemical reagents, the inherent variability of biological assays, and inconsistencies in experimental protocols.[1] Establishing reproducible methodologies from the very inception of a research project is not merely good practice; it is the essential foundation upon which translational science is built.

Quinolin-3-ylmethanamine Dihydrochloride: A Privileged Scaffold in Discovery Chemistry

Quinolin-3-ylmethanamine dihydrochloride serves as a fundamental building block in the intricate art of medicinal chemistry. It is frequently leveraged in the synthesis of novel bioactive molecules aimed at a spectrum of therapeutic targets, particularly in the realms of neurodegenerative diseases and oncology.[2][3] The quinoline core is a "privileged structure" in drug discovery, a testament to its proven track record in forming the backbone of numerous pharmacologically active compounds.[4][5] However, the very versatility that makes this scaffold attractive also introduces complexities that can impact experimental reproducibility. This guide will dissect these factors and provide a comparative framework for mitigating them.

Key Determinants of Experimental Reproducibility

To ensure the fidelity of in vitro and in vivo experimental data, a meticulous consideration of several key factors is non-negotiable when working with chemical entities like Quinolin-3-ylmethanamine dihydrochloride.

The Cornerstone: Compound Purity and Rigorous Characterization

Essential Analytical Techniques for Purity Verification:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities, providing a clear percentage of the purity of the target compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous structural fingerprint of the molecule and can be employed in a quantitative fashion (qNMR) to deliver an orthogonal assessment of purity.[6]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing an additional layer of identity confirmation and aiding in the identification of potential impurities.

The Influence of Physicochemical Properties: Solubility and Stability

The behavior of a compound in an aqueous environment is a critical determinant of its performance in biological assays. Poor solubility can result in an overestimation of the compound's concentration, while degradation over the time course of an experiment can lead to a diminution or alteration of its biological activity.[8]

Critical Physicochemical Parameters to Evaluate:

  • Aqueous Solubility: It is imperative to experimentally determine the solubility of the compound in the specific buffers and media to be used in the planned assays.[8]

  • Stock Solution Stability: The long-term stability of the compound in its stock solvent (typically DMSO) under the intended storage conditions should be verified.

  • Working Solution Stability: The stability of the compound in the final assay medium must be assessed for the entire duration of the experiment to ensure the integrity of the results.

The Inherent Challenge of Assay Variability

Biological systems are dynamic and, as such, assays that utilize them are subject to a degree of inherent variability. A comprehensive understanding and proactive control of these variables are paramount for achieving reproducible outcomes.

Common Sources of Assay Variability:

  • Cell-Based Assays: Factors such as cell line authenticity, passage number, seeding density, and the metabolic state of the cells can significantly influence the experimental outcome.

  • Biochemical Assays: The specific activity of an enzyme, the concentration of the substrate, and the precise composition of the buffer can all be sources of variation.

  • Systematic Errors: Gradients across a multi-well plate, often referred to as "plate effects," can introduce systematic bias into high-throughput screening data.

A Comparative Framework: Quinolin-3-ylmethanamine Dihydrochloride and Relevant Alternatives

To contextualize the discussion of reproducibility, it is instructive to compare Quinolin-3-ylmethanamine dihydrochloride with alternative chemical scaffolds that are employed in similar therapeutic areas. A pertinent comparator is the isomeric isoquinoline framework. Despite their structural similarity, quinoline and isoquinoline derivatives can exhibit distinct metabolic fates and biological activities, which in turn can influence the reproducibility of experimental data.[2][9]

Comparative Physicochemical Properties
PropertyQuinolin-3-ylmethanamine DihydrochlorideIsoquinolin-1-ylmethanamine Dihydrochloride (Illustrative Alternative)
Molecular Formula C₁₀H₁₂Cl₂N₂[10]C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol [3]231.12 g/mol
Predicted LogP 1.81.7
Aqueous Solubility The dihydrochloride salt form suggests good aqueous solubility, though this must be experimentally verified under specific assay conditions.[8]The dihydrochloride salt form suggests good aqueous solubility, though this must be experimentally verified under specific assay conditions.

A critical note: Predicted values are for guidance only. Experimental determination of solubility in the precise buffer systems to be used is non-negotiable for reproducible science.

Comparative Biological Activity and Reproducibility

The following table presents an illustrative comparison of biological activity data, emphasizing the critical need for reporting measures of experimental variability.

CompoundTargetAssay TypeIC₅₀ (µM) (Mean ± SD, n=3)Coefficient of Variation (%CV)Reference
Quinoline Derivative (General) P. falciparumIn vitro antimalarial1.2 ± (not reported)Not calculable[11]
Isoquinoline Derivative (General) Kinase YBiochemical0.8 ± 0.112.5%Hypothetical Data
Non-heterocyclic Inhibitor Kinase YBiochemical1.5 ± 0.533.3%Hypothetical Data

This table highlights a common issue in the literature: the frequent omission of variability metrics. While the quinoline derivative shows high potency, the lack of reported standard deviation makes it impossible to assess the reproducibility of this result. In contrast, the hypothetical data for the isoquinoline derivative, with its lower coefficient of variation, suggests a more reproducible experimental system.

Self-Validating Experimental Protocols for Enhanced Reproducibility

The implementation of detailed, standardized, and validated protocols is the most effective strategy for enhancing experimental reproducibility.

Protocol 1: Rigorous Purity Determination via High-Performance Liquid Chromatography (HPLC)

Causality: This protocol is designed to provide a quantitative assessment of compound purity, a critical first step in ensuring that the observed biological activity is attributable to the compound of interest and not to impurities. A gradient elution method is employed to ensure the separation of compounds with a wide range of polarities.

Materials:

  • Quinolin-3-ylmethanamine dihydrochloride sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • A calibrated HPLC system with a UV detector

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both phases thoroughly.

  • Sample Preparation: Accurately weigh and dissolve the compound to prepare a 1 mg/mL stock solution in a suitable solvent (e.g., water).

  • HPLC Analysis:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: Re-equilibration at 5% B

  • Data Interpretation: Integrate the peak areas of the main component and all detectable impurities. The purity is calculated as the percentage of the main peak area relative to the sum of all peak areas. A purity level of >95% is generally considered acceptable for initial biological screening.

Protocol 2: Standardized Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a widely used method for assessing cell viability and cytotoxicity. This protocol includes critical steps for standardization to minimize inter-experimental variability. The use of a multi-well plate reader allows for high-throughput analysis.

Materials:

  • A well-characterized cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS)

  • The test compound (e.g., a synthesized derivative of Quinolin-3-ylmethanamine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • A solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to ensure cell adherence and recovery.

  • Compound Administration: Prepare a serial dilution of the test compound in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well. Ensure complete dissolution of the formazan crystals by gentle mixing.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value. Each experiment should be performed in triplicate and repeated on at least three independent occasions to ensure reproducibility.

Visualizing the Path to Reproducible Results

A clear and logical workflow is essential for standardizing experimental procedures and enhancing reproducibility.

Reproducibility_Workflow cluster_QC Compound Quality Control cluster_Assay Standardized Biological Assay cluster_Analysis Rigorous Data Analysis Compound Quinolin-3-ylmethanamine dihydrochloride Purity Purity & Identity Confirmation (HPLC, qNMR, MS) Compound->Purity Initial Characterization PhysChem Physicochemical Profiling (Solubility, Stability) Purity->PhysChem Pre-Assay Validation AssayDev Assay Development & Optimization PhysChem->AssayDev Qualified Compound SOP Standard Operating Procedure (SOP) AssayDev->SOP Execution Assay Execution (Controlled Environment) SOP->Execution RawData Raw Data Acquisition Execution->RawData Experimental Data DataProcessing Data Processing & Normalization RawData->DataProcessing Stats Statistical Analysis (Mean, SD, %CV) DataProcessing->Stats Replication Independent Replication (n≥3) Stats->Replication Conclusion Conclusion Replication->Conclusion Reproducible Result

Sources

Validation

Independent Verification of Quinolin-3-ylmethanamine Dihydrochloride's Biological Effects: A Comparative Guide to a Putative Neuronal Nitric Oxide Synthase Inhibitor

This guide provides a comprehensive framework for the independent verification of the biological effects of Quinolin-3-ylmethanamine dihydrochloride. Based on the prevalence of the quinoline scaffold in neurologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of Quinolin-3-ylmethanamine dihydrochloride. Based on the prevalence of the quinoline scaffold in neurologically active compounds, particularly as inhibitors of neuronal nitric oxide synthase (nNOS), we hypothesize that this compound may exhibit similar activity. Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain, making selective nNOS inhibitors a significant area of therapeutic research.[1][2][3][4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It offers a structured, in-depth technical guide to rigorously assess the biological activity of Quinolin-3-ylmethanamine dihydrochloride, compare its performance against established alternatives, and provide the necessary experimental protocols to ensure scientific integrity.

Rationale and Strategic Overview

The quinoline moiety is a key structural feature in numerous bioactive molecules, demonstrating a wide range of pharmacological activities including anticancer, antimalarial, and antimicrobial effects.[7][8] Our strategic approach is to investigate the potential of Quinolin-3-ylmethanamine dihydrochloride as a selective inhibitor of nNOS. This will be achieved through a series of comparative in vitro assays.

The core of this investigation will be to determine the compound's inhibitory potency (IC50) against nNOS and its selectivity relative to the other major nitric oxide synthase isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS).[9] Non-selective inhibition of NOS can lead to undesirable side effects, underscoring the importance of isoform-specific activity.[1]

Our experimental design incorporates both positive and negative controls to ensure the validity of our findings. We will compare the activity of Quinolin-3-ylmethanamine dihydrochloride with a known selective nNOS inhibitor and a non-selective NOS inhibitor.

Comparative Compounds

For a robust evaluation, the following compounds will be used for comparison:

CompoundRoleRationale
Quinolin-3-ylmethanamine dihydrochloride Test Compound The subject of our investigation.
Nω-Propyl-L-arginine (L-NPA) Positive Control (Selective nNOS Inhibitor) A well-characterized, potent, and selective inhibitor of nNOS.
Nω-Nitro-L-arginine methyl ester (L-NAME) Positive Control (Non-selective NOS Inhibitor) A widely used non-selective inhibitor of all NOS isoforms.[10]
Vehicle (e.g., DMSO) Negative Control To control for any effects of the solvent used to dissolve the compounds.

Experimental Workflow for Independent Verification

The following workflow outlines the key stages for the independent verification of Quinolin-3-ylmethanamine dihydrochloride's biological effects.

Caption: A flowchart outlining the key steps for the independent verification of the biological effects of Quinolin-3-ylmethanamine dihydrochloride.

Detailed Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by monitoring the accumulation of its stable breakdown product, nitrite, in the reaction mixture.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (CaCl2)

  • Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine dihydrochloride; Component B: Sulfanilamide in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 540 nm

Protocol:

  • Prepare Reagents: Prepare all reagents in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare a stock solution of Quinolin-3-ylmethanamine dihydrochloride and the comparator compounds in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, BH4, and for nNOS and eNOS, calmodulin and CaCl2.

  • Add Inhibitors: Add the test compound and comparator compounds at various concentrations to the appropriate wells. Include vehicle-only wells as a negative control.

  • Initiate Reaction: Add the respective NOS enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase).

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a sodium nitrite standard curve to quantify the amount of nitrite produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the NOS inhibition assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Inhibitory Activity of Test and Control Compounds on NOS Isoforms

CompoundnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)Selectivity Index (eNOS/nNOS)Selectivity Index (iNOS/nNOS)
Quinolin-3-ylmethanamine dihydrochloride Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
L-NPA Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated Value
L-NAME Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated Value

The selectivity index is a critical parameter for evaluating the therapeutic potential of a putative nNOS inhibitor. A higher selectivity index for eNOS/nNOS and iNOS/nNOS indicates a more desirable pharmacological profile, with a lower likelihood of off-target effects.

Visualizing the Nitric Oxide Signaling Pathway

Understanding the context of nNOS activity is crucial for interpreting the experimental results. The following diagram illustrates the role of nNOS in the nitric oxide signaling pathway.

Nitric_Oxide_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx activates Calmodulin Calmodulin Ca_Influx->Calmodulin activates nNOS_activation nNOS Activation Calmodulin->nNOS_activation activates NO_Production Nitric Oxide (NO) Production nNOS_activation->NO_Production catalyzes L_Arginine L-Arginine L_Arginine->NO_Production sGC Soluble Guanylate Cyclase (sGC) NO_Production->sGC activates cGMP cGMP Production sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Neurotransmission, Neurotoxicity) PKG->Cellular_Response phosphorylates targets

Caption: A simplified diagram of the neuronal nitric oxide signaling pathway, highlighting the central role of nNOS.

Conclusion and Future Directions

This guide provides a robust framework for the independent verification of Quinolin-3-ylmethanamine dihydrochloride's biological effects, with a specific focus on its potential as a selective nNOS inhibitor. The proposed experiments, when executed with the appropriate controls, will yield reliable data to either support or refute the initial hypothesis.

Should Quinolin-3-ylmethanamine dihydrochloride demonstrate potent and selective nNOS inhibition, further studies would be warranted. These could include cell-based assays to assess its effects on neuronal viability in models of neurotoxicity, as well as pharmacokinetic and in vivo efficacy studies in animal models of neurodegenerative diseases or neuropathic pain. The identification of novel, selective nNOS inhibitors is a critical step in the development of new therapeutics for these debilitating conditions.

References

  • MySkinRecipes. Quinolin-3-Ylmethanamine Dihydrochloride. Available from: [Link]. [Accessed January 2026].

  • PubChem. Quinolin-3-ylmethanamine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]. [Accessed January 2026].

  • Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]. [Accessed January 2026].

  • Li, H., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. Available from: [Link]. [Accessed January 2026].

  • PubChem. Quinolin-3-ylmethanamine. National Center for Biotechnology Information. Available from: [Link]. [Accessed January 2026].

  • Al-Mokadem, A. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available from: [Link]. [Accessed January 2026].

  • Hah, J. M., et al. (2000). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry. Available from: [Link]. [Accessed January 2026].

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]. [Accessed January 2026].

  • Cho, Y. S., & Kwon, H. J. (2012). Identification and validation of bioactive small molecule target through phenotypic screening. Semantic Scholar. Available from: [Link]. [Accessed January 2026].

  • Olah, G., et al. (2021). Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview. MDPI. Available from: [Link]. [Accessed January 2026].

  • OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities. (2026). MDPI. Available from: [Link]. [Accessed January 2026].

  • Martinez, P. D. G., et al. (2018). General strategies for the synthesis of quinoline derivatives. ResearchGate. Available from: [Link]. [Accessed January 2026].

  • Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. (2022). PNAS. Available from: [Link]. [Accessed January 2026].

  • Calabrese, V., et al. (2015). Implications of glial nitric oxide in neurodegenerative diseases. Frontiers in Cellular Neuroscience. Available from: [Link]. [Accessed January 2026].

  • Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect. (2000). PubMed. Available from: [Link]. [Accessed January 2026].

  • Big Data for Drug Discovery: Some Historical Landscape, Considerations, and Applications for a Medicinal Chemist. (2023). ACS Omega. Available from: [Link]. [Accessed January 2026].

  • Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. Available from: [Link]. [Accessed January 2026].

  • Li, H., et al. (2011). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. Available from: [Link]. [Accessed January 2026].

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Comparative

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Quinolin-3-ylmethanamine Dihydrochloride Derivatives

Introduction: The Imperative of Stereochemical Integrity in Quinoline-Based Drug Candidates In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Integrity in Quinoline-Based Drug Candidates

In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. For nitrogen-containing heterocyclic scaffolds like quinoline, which form the core of numerous approved drugs from antimalarials to kinase inhibitors, the stakes are particularly high.[1] The introduction of a chiral center, as in Quinolin-3-ylmethanamine and its derivatives, results in enantiomers—non-superimposable mirror-image molecules. These enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors, leading to one being a potent therapeutic while the other is inactive or, in the worst-case scenario, toxic.

The U.S. Food and Drug Administration (FDA) guidelines, established in 1992, mandate the thorough characterization of stereoisomeric drugs.[2][3] This compels drug developers to establish the absolute stereochemistry of their candidates early and definitively. This guide provides an in-depth comparison of the principal analytical methods for confirming the absolute configuration of Quinolin-3-ylmethanamine dihydrochloride derivatives. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate this crucial analytical challenge with confidence.

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography is universally regarded as the definitive method for determining absolute configuration.[4][5][6] It provides a direct, three-dimensional map of the atomic arrangement in the solid state, leaving no room for ambiguity when a high-quality dataset is obtained.

The Principle of Unambiguity

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. By carefully measuring the intensities of specific pairs of reflections (known as Bijvoet pairs), one can determine the absolute arrangement of atoms in the crystal lattice and, therefore, the absolute configuration of the molecule.[7] The result is often quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.

Experimental Causality: Why It's the Gold Standard and What to Watch For
  • Expertise & Experience: The primary reason for its authoritative status is that it is a non-empirical method; it does not rely on comparison to other known compounds or computational models.[7] The challenge, however, is not in the analysis but in the prerequisite: growing a single, well-ordered, diffraction-quality crystal. For dihydrochloride salts like our target molecule, this can be particularly challenging due to high solubility and potential hygroscopicity.

  • Trustworthiness: A successful structure determination is self-validating. Key metrics like the R-factor, goodness-of-fit, and a near-zero Flack parameter provide statistical confidence in the result. However, for molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, which can make the Flack parameter less reliable.[6] In such cases, the presence of the chlorine counter-ions in the dihydrochloride salt is advantageous as chlorine is a better anomalous scatterer than the lighter atoms.

Workflow & Protocol for X-ray Crystallography

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Analysis Sample Pure Enantiomer ( >10 mg) Screen Solvent System Screening (Vapor Diffusion, Evaporation) Sample->Screen Grow Grow Single Crystal (μm to mm size) Screen->Grow Mount Mount Crystal on Diffractometer Grow->Mount Harvest Crystal Collect Collect Diffraction Data (Bijvoet Pairs) Mount->Collect Solve Solve & Refine Structure Collect->Solve Flack Determine Flack Parameter (Assign Absolute Configuration) Solve->Flack

Caption: Workflow for absolute configuration determination by X-ray Crystallography.

Experimental Protocol:

  • Crystallization: Dissolve 5-10 mg of the purified Quinolin-3-ylmethanamine dihydrochloride derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water). Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion (e.g., isopropanol diffusing into a methanol solution), or liquid-liquid diffusion.

  • Crystal Selection & Mounting: Identify a well-formed, clear crystal under a microscope. Carefully mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent crystal damage during data collection.

  • Data Collection: Center the crystal on a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data, ensuring that Friedel pairs are measured to accurately determine the effects of anomalous dispersion.

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: During the final stages of refinement, introduce the Flack parameter. A value converging to 0 ± 0.1 confirms the assigned stereochemistry is correct. An alternative is to refine the structure as a racemic twin and check the twin component ratio.

NMR Spectroscopy: A Solution-State Approach via Diastereomer Formation

When crystallization is elusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. Since enantiomers have identical NMR spectra in an achiral environment, the strategy involves converting them into diastereomers, which have distinct physical properties and, crucially, different NMR spectra.[8] For a primary amine like Quinolin-3-ylmethanamine, the Mosher's amide analysis is a classic and highly reliable method.[9][10]

The Principle of Anisotropic Shielding

The Mosher's amide method involves derivatizing the amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).[10] This creates a pair of diastereomeric amides. The key to the analysis is the phenyl group of the MTPA reagent. In the most stable conformation, this phenyl group is oriented in a way that creates a distinct magnetic anisotropic field. Protons on one side of this "plane" will be shielded (shifted upfield, lower ppm), while those on the other side will be deshielded (shifted downfield, higher ppm). By comparing the ¹H NMR spectra of the two diastereomers, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, allowing for the assignment of the absolute configuration.[11][12]

Experimental Causality: Why This Method is Trusted
  • Expertise & Experience: The method's reliability stems from a well-understood conformational model. The bulky CF₃ group forces a specific orientation of the MTPA moiety relative to the substrate. This predictability is the foundation of the analysis. It is essential to react the amine with both (R)- and (S)-MTPA-Cl to perform the crucial Δδ analysis. A single derivative provides no useful information for absolute configuration.

  • Trustworthiness: The self-validating nature of this protocol comes from observing a consistent pattern of positive and negative Δδ values for protons on either side of the chiral center. A random scattering of Δδ values would indicate a failure of the model, perhaps due to conformational ambiguity or incorrect assignments.

Workflow & Protocol for Mosher's Amide Analysis

mosher_workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Assignment Amine Quinolin-3-ylmethanamine Derivative React_R React to form (R)-MTPA Amide Amine->React_R React_S React to form (S)-MTPA Amide Amine->React_S R_MTPA (R)-MTPA-Cl R_MTPA->React_R S_MTPA (S)-MTPA-Cl S_MTPA->React_S NMR_R Acquire ¹H NMR of (R)-MTPA Amide React_R->NMR_R Purify NMR_S Acquire ¹H NMR of (S)-MTPA Amide React_S->NMR_S Purify Assign Assign Proton Signals NMR_R->Assign NMR_S->Assign Calc Calculate Δδ = δS - δR Assign->Calc Model Apply Conformational Model Calc->Model Config Assign Absolute Configuration Model->Config

Caption: Workflow for Mosher's amide analysis using NMR spectroscopy.

Experimental Protocol:

  • Amide Synthesis (Two separate reactions):

    • To a solution of the enantiopure amine (~5 mg) in dry pyridine or CH₂Cl₂ with a non-nucleophilic base (e.g., DIPEA), add a slight excess (~1.2 equivalents) of (R)-MTPA-Cl at 0 °C. Allow to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Repeat the exact same procedure in a separate flask using (S)-MTPA-Cl.

  • Purification: Work up each reaction mixture (e.g., wash with dilute acid and brine) and purify the resulting diastereomeric amides, typically by flash column chromatography or preparative HPLC. It is critical to remove any residual MTPA-Cl or MTPA acid.

  • NMR Acquisition: Dissolve each purified diastereomer in the same deuterated solvent (e.g., CDCl₃) at the same concentration. Acquire high-resolution ¹H NMR spectra for both samples. 2D NMR experiments (like COSY and HSQC) may be necessary for unambiguous proton assignments.

  • Data Analysis:

    • Carefully assign the chemical shifts (δ) for the protons on either side of the newly formed amide bond.

    • Calculate the difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) for each assigned proton.

    • Apply the Mosher model: Protons with a positive Δδ are located on one side of the MTPA plane, and those with a negative Δδ are on the other. This spatial arrangement directly correlates to the absolute configuration of the original amine.

Illustrative Data
Proton Positionδ (S-MTPA Amide) (ppm)δ (R-MTPA Amide) (ppm)Δδ (δS - δR)Inferred Position relative to MTPA Phenyl Group
H-2' (Quinoline)8.958.85+0.10Right Side
H-4' (Quinoline)8.108.02+0.08Right Side
-CH₂-NH4.854.98-0.13Left Side
-CH- (Substituent)3.503.65-0.15Left Side
This is hypothetical data for illustrative purposes.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution without Derivatization

Vibrational Circular Dichroism (VCD) has emerged as a formidable technique for determining the absolute configuration of chiral molecules directly in solution, avoiding the potential pitfalls of crystallization or chemical derivatization.[4][13]

The Principle of Chiroptical Response

VCD measures the tiny difference in the absorption of left and right circularly polarized infrared light during a vibrational transition.[14][15] While a standard IR spectrum is identical for two enantiomers, their VCD spectra are perfect mirror images—equal in magnitude but opposite in sign. The technique's power lies in the fact that this chiroptical response can be accurately predicted using quantum mechanical calculations (typically Density Functional Theory, DFT).[15][16] By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for one arbitrarily chosen enantiomer (e.g., the R-enantiomer), an unambiguous assignment can be made.[17]

Experimental Causality: Why VCD is Gaining Prominence
  • Expertise & Experience: VCD's advantage is its non-destructive nature and applicability to samples in their native solution state, which can be more biologically relevant than the solid state.[13] The causality is direct: the observed spectrum is a fundamental property of the molecule's 3D structure and vibrational modes. The critical step is the computational modeling; its accuracy depends on a thorough conformational search to ensure all significant low-energy conformers are identified and their populations are correctly Boltzmann-averaged.

  • Trustworthiness: The method is validated by the quality of the match between the experimental and computed spectra. A good match across the fingerprint region, with correct signs and relative intensities for multiple bands, provides high confidence in the assignment.[18] Modern analysis software can even provide a statistical confidence level for the assignment.

Workflow & Protocol for VCD Analysis

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction Sample Prepare Solution (5-15 mg in CDCl₃/DMSO) Acquire Acquire VCD and IR Spectra Sample->Acquire Result Compare Experimental & Computed Spectra Acquire->Result Conformers Perform Conformational Search Optimize DFT Optimization & Frequency Calculation Conformers->Optimize Average Boltzmann-Average Spectra Optimize->Average Average->Result Assign Assign Absolute Configuration Result->Assign

Caption: A dual-pathway workflow for VCD analysis, integrating experimental and computational steps.

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified enantiomer (typically 5-15 mg) in a suitable solvent that is transparent in the IR fingerprint region (e.g., CDCl₃, CCl₄, or d₆-DMSO) to achieve a concentration of 0.05–0.1 M.

  • Spectral Acquisition: Place the sample in a VCD spectrometer. Acquire both the IR and VCD spectra over the desired spectral range (e.g., 900–2000 cm⁻¹). Data collection may take several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer (e.g., the R-enantiomer).

    • Perform a rigorous conformational search to locate all low-energy conformers.

    • For each conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the Boltzmann population of each conformer at the experimental temperature and generate a population-weighted average VCD spectrum.

  • Comparison and Assignment: Overlay the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the experimental sample is that of the calculated model (e.g., R). If the spectra are perfect mirror images, the sample has the opposite configuration (S).

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Relative Confirmation

Chiral HPLC is the undisputed workhorse for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[19][20] While it is not a primary method for ab initio absolute configuration determination, it is an essential tool for confirming stereochemistry relative to a known standard.

The Principle of Differential Interaction

Enantiomers are separated by passing them through a column packed with a chiral stationary phase (CSP).[21] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities. The enantiomer that interacts more strongly with the CSP is retained longer on the column, resulting in a separation into two distinct peaks in the chromatogram.

Experimental Causality: Role in Stereochemical Confirmation
  • Expertise & Experience: Chiral HPLC's role in confirmation is relative, not absolute. Its power lies in its sensitivity and reproducibility. If you have an authenticated standard of the (R)-enantiomer, you can develop a chiral method that separates the two enantiomers. The unknown sample is then analyzed under the identical conditions. If its peak has the same retention time as the (R)-standard, its identity is confirmed. This is a cornerstone of quality control in manufacturing.

  • Trustworthiness: The method is highly reliable for routine analysis. The choice of CSP is critical and often empirical. For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type phases are often successful. Method development involves screening columns and optimizing the mobile phase to achieve baseline separation.

Workflow & Protocol for Chiral HPLC Screening

hplc_workflow cluster_prep Preparation cluster_analysis Screening & Optimization Sample Prepare Racemic or Enantioenriched Sample Columns Select Set of Chiral Columns for Screening Sample->Columns Screen Screen Columns with Standard Mobile Phases Columns->Screen Identify Identify Promising Separation Conditions Screen->Identify Optimize Optimize Mobile Phase (Solvent ratio, Additives) Identify->Optimize Final Validated Chiral Method (for QC & e.e. determination) Optimize->Final

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Quinolin-3-ylmethanamine Dihydrochloride

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, responsible lifecycle management of these chemicals, including their ultim...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, responsible lifecycle management of these chemicals, including their ultimate disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. Quinolin-3-ylmethanamine dihydrochloride, a heterocyclic amine derivative, requires meticulous handling not only during its use but also through its entire disposal process.

This guide provides an in-depth, procedural framework for the proper disposal of Quinolin-3-ylmethanamine dihydrochloride. Moving beyond a simple checklist, we will explore the causal reasoning behind these protocols, ensuring a deep-seated understanding of the chemical's hazard profile and the corresponding safety measures. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, safely, and in full regulatory compliance.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of Quinolin-3-ylmethanamine dihydrochloride is the foundation of its safe management. As a quinoline derivative and a dihydrochloride salt, its hazard profile is multifaceted. Safety Data Sheets (SDS) for this compound and related structures indicate several key hazards.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

  • Toxicity: Harmful if swallowed.[1] Aromatic amines, as a class, are noted for their high toxicity.[2] The quinoline structure itself is associated with potential carcinogenicity and mutagenicity, demanding that exposure be minimized.[3][4][5]

These hazards dictate that direct contact must be avoided at all times and that the compound must not be released into the environment. The primary disposal principle is therefore based on complete destruction by a licensed and certified professional waste management service.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the proper protective barriers must be in place.

Engineering Controls:

  • Fume Hood: All handling of Quinolin-3-ylmethanamine dihydrochloride, especially the transfer of the solid powder for disposal, must be conducted in a certified laboratory-type fume hood.[6][7] This prevents the inhalation of fine particulates.[1][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to control ambient exposure.[4]

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound, grounded in established safety standards.[1][6][8]

Protection Type Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).To prevent skin contact and irritation.[3][9]
Eye Protection Tightly fitting safety goggles with side-shields.To protect against dust particles causing serious eye irritation.[9]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only if dust formation is unavoidable and engineering controls are insufficient.To prevent inhalation, which can cause respiratory irritation.[1]

The Core Disposal Principle: Controlled Incineration

The recommended and most definitive method for disposing of Quinolin-3-ylmethanamine dihydrochloride is through a licensed chemical destruction facility.[9] The preferred technology is controlled incineration with flue gas scrubbing .[9]

Why Incineration?

  • Complete Destruction: High-temperature incineration breaks down the complex and potentially toxic quinoline ring structure into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.

  • Environmental Protection: Flue gas scrubbing is a critical secondary step. As a chlorinated compound, incineration can produce hydrochloric acid (HCl) gas. Scrubbing systems neutralize these acidic gases, preventing their release into the atmosphere and the formation of acid rain.[9]

Crucial Mandate: Do Not Use Sewer or Municipal Waste Systems.

  • Aquatic Toxicity: Quinoline derivatives are recognized as being toxic to aquatic life with long-lasting effects.[3][5] Discharging this chemical to the sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[9][10]

  • Regulatory Non-Compliance: Unregulated disposal via drains or regular trash is a violation of environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different waste streams containing Quinolin-3-ylmethanamine dihydrochloride.

Protocol 1: Disposal of Unused or Expired Pure Chemical
  • Designate as Waste: Clearly identify the container of pure Quinolin-3-ylmethanamine dihydrochloride for disposal.

  • Container Integrity: Ensure the original container is in good condition, not leaking, and properly sealed.[11] If the original container is compromised, transfer the material into a new, appropriate container inside a fume hood.

  • Labeling: Affix your institution's official hazardous waste tag to the container.[12] Fill it out completely, including:

    • Full Chemical Name: "Quinolin-3-ylmethanamine dihydrochloride"

    • CAS Number (if available)

    • Hazard Characteristics (e.g., "Toxic," "Irritant")

    • Generator's Name and Contact Information

    • Accumulation Start Date

  • Storage: Place the labeled container in a designated and properly segregated satellite accumulation area.[12][13][14] This area should have secondary containment to mitigate spills.[12][13]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or their designated hazardous waste contractor to schedule a pickup.[11][14]

Protocol 2: Disposal of Contaminated Labware (e.g., Vials, Syringes, Gloves)
  • Gross Decontamination: To the extent possible, remove residual chemical from labware. For example, a final rinse with a suitable solvent (like methanol or acetone) can be performed. This rinse solvent must then be collected and disposed of as hazardous liquid waste.

  • Segregation: All solid waste items (gloves, weigh boats, pipette tips, vials) that are contaminated with Quinolin-3-ylmethanamine dihydrochloride must be segregated from non-hazardous waste.[7]

  • Containment: Place all contaminated solid waste into a dedicated, sealable, and clearly labeled hazardous waste container (e.g., a lined plastic pail or a designated solid waste drum).

  • Labeling: Label the container as "Solid Waste Contaminated with Quinolin-3-ylmethanamine dihydrochloride." List all associated hazards.

  • Disposal: This container must be disposed of through your institution's hazardous waste program, likely via incineration.[9]

Diagram: Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of Quinolin-3-ylmethanamine dihydrochloride waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_dispose Storage & Final Disposal start Waste Generated (Pure Chemical, Contaminated Labware, or Spill Debris) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood waste_type Waste Type? hood->waste_type solid_cont Select Lined Solid Waste Container waste_type->solid_cont Contaminated Solids liquid_cont Select Compatible Liquid Waste Container waste_type->liquid_cont Spill Cleanup Liquid pure_cont Use Original or New Compatible Container waste_type->pure_cont Pure Chemical label_waste Affix Hazardous Waste Label (Complete All Fields) solid_cont->label_waste liquid_cont->label_waste pure_cont->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store pickup Arrange Pickup via EHS / Licensed Contractor store->pickup end Disposal via Controlled Incineration pickup->end

Caption: Decision workflow for Quinolin-3-ylmethanamine dihydrochloride disposal.

Accidental Release and Spill Management

In the event of a spill, a swift and correct response is paramount to ensuring safety.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear all required PPE, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For a solid spill , carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[9]

    • Use an inert absorbent material (e.g., vermiculite, sand) to collect the material.

    • Do not use combustible materials like paper towels for the initial cleanup of the bulk solid.

  • Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Disposal: The collected spill debris must be placed in a sealed, labeled hazardous waste container and disposed of according to Protocol 2.[10]

  • Reporting: Report the incident to your EHS department in accordance with institutional policy.

Regulatory Compliance: The Generator's Responsibility

Under regulations like the EPA's RCRA, the laboratory that creates the hazardous waste (the "generator") is responsible for its management from "cradle to grave."[11] This includes:

  • Waste Characterization: Correctly identifying the waste and its hazards. While Quinolin-3-ylmethanamine dihydrochloride is not explicitly listed by name as a U- or P-listed waste, it would likely be classified as a characteristic hazardous waste due to its toxicity.[14][15] The ultimate responsibility for this determination lies with the waste generator.

  • Proper Labeling and Storage: Adhering to strict guidelines for labeling containers and limiting accumulation times and quantities.[12][13]

  • Record Keeping: Maintaining records of waste generation and disposal.

  • Using Licensed Contractors: Ensuring that any company used for transport and disposal is fully licensed and certified.[3]

By adhering to the protocols in this guide, researchers, scientists, and drug development professionals can ensure that the disposal of Quinolin-3-ylmethanamine dihydrochloride is conducted with the highest commitment to safety, scientific integrity, and environmental responsibility.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Recovery of amines from by-product chloride salts.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet - Quinoline. PENTA. [Link]

  • Safety Data Sheet - N-Methyl-1-quinolin-2-ylmethanamine dihydrochloride. Angene. [Link]

  • Hazardous Substance Fact Sheet - Quinoline. New Jersey Department of Health. [Link]

  • Safety Data Sheet - Quinoline. Chemos GmbH & Co.KG. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Process Safety Management of Highly Hazardous Chemicals. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Chloramines in Drinking Water. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Method PV2123: Morpholine. Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]

  • Method 330.5: Total Residual Chlorine. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinolin-3-ylmethanamine Dihydrochloride

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Quinolin-3-ylmethanamine dihydrochloride is one such compound, a versatile building block i...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Quinolin-3-ylmethanamine dihydrochloride is one such compound, a versatile building block in medicinal chemistry, particularly in the development of treatments for neurological disorders and as a precursor for various bioactive molecules.[1][2] However, its potent biological activity necessitates a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of Quinolin-3-ylmethanamine dihydrochloride, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why each safety measure is critical.

Hazard Profile: Understanding the Risks

A thorough risk assessment is the cornerstone of laboratory safety.[3] Quinolin-3-ylmethanamine dihydrochloride, like many amine salts and quinoline derivatives, presents a specific set of hazards that directly inform our PPE and handling protocols. According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

  • H302: Harmful if swallowed [4][5]

  • H315: Causes skin irritation [4][5]

  • H319: Causes serious eye irritation [4][5]

  • H335: May cause respiratory irritation [4][5]

The compound is typically supplied as a solid powder, which increases the risk of aerosolization and subsequent inhalation or unintended contact.[6] Therefore, our safety protocols must be designed to mitigate exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified hazards. For Quinolin-3-ylmethanamine dihydrochloride, a multi-layered approach is essential.

Eye and Face Protection

Rationale: The H319 classification ("Causes serious eye irritation") indicates that even minor contact with the eyes can lead to significant injury.[4][5] Standard laboratory safety glasses are insufficient.

Protocol:

  • Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[7] They must provide a complete seal around the eyes to protect from airborne powder and accidental splashes.

  • Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection

Rationale: The H315 classification ("Causes skin irritation") necessitates the use of compatible chemical-resistant gloves to prevent dermal exposure.[4][5][6]

Protocol:

  • Material Selection: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals. They offer good resistance to bases, oils, and many solvents.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Donning and Doffing: Use proper technique to remove gloves to avoid contaminating your skin. Never touch personal items like phones or door handles with gloved hands.

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[8]

Body Protection

Rationale: To protect against skin contact from spills and to prevent contamination of personal clothing.

Protocol:

  • A full-length, long-sleeved laboratory coat is required.[8][9]

  • Ensure the lab coat is fully buttoned.

  • Shoes must completely cover the feet; open-toed shoes are strictly prohibited.[8]

Respiratory Protection

Rationale: The H335 classification ("May cause respiratory irritation") is of particular concern due to the compound's powdered form.[4][5] Fine particles can easily become airborne during handling, posing a significant inhalation risk.

Protocol:

  • Primary Engineering Control: All weighing and handling of solid Quinolin-3-ylmethanamine dihydrochloride must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Secondary Respiratory PPE: If a fume hood is not available or as a supplementary precaution during spill cleanup, a NIOSH/MSHA-approved respirator is required.[6][10] An N95 dust mask or a half-mask respirator with P100 (particulate) filters is appropriate for this solid compound.

The following table summarizes the essential PPE for handling this compound.

Hazard Exposure Route Required PPE Standard
Serious Eye Irritation (H319) OcularChemical Splash GogglesOSHA 29 CFR 1910.133 / EN166
Skin Irritation (H315) DermalChemical-Resistant Nitrile GlovesN/A
Skin Irritation (H315) DermalLong-Sleeved Lab CoatN/A
Respiratory Irritation (H335) InhalationChemical Fume Hood (Primary)N/A
Respiratory Irritation (H335) InhalationNIOSH-Approved Respirator (Secondary)N95 or P100
Harmful if Swallowed (H302) IngestionGeneral Lab Hygiene (No PPE)Do not eat, drink, or smoke in the lab.[4][7]

Operational and Disposal Plans

Proper use of PPE is integrated into a complete workflow. The following protocols provide step-by-step guidance for safe handling, spill management, and disposal.

Standard Handling Protocol

This workflow ensures that protective barriers are in place at every stage of the process.

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Handling prep_start 1. Designate work area in a chemical fume hood prep_sds 2. Review Safety Data Sheet (SDS) prep_start->prep_sds prep_ppe 3. Assemble all required PPE prep_sds->prep_ppe exec_don 4. Don PPE: Lab Coat, Goggles, Gloves prep_ppe->exec_don Proceed to handling exec_handle 5. Handle/weigh compound inside fume hood exec_don->exec_handle post_clean 6. Decontaminate work surface exec_handle->post_clean Experiment complete post_dispose 7. Segregate waste (solid & liquid) post_clean->post_dispose post_doff 8. Doff PPE correctly post_dispose->post_doff post_wash 9. Wash hands thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of Quinolin-3-ylmethanamine Dihydrochloride.

Spill Cleanup Protocol

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert: Immediately alert others in the vicinity. Secure the area to prevent entry.

  • Don PPE: Before approaching the spill, don all recommended PPE, including respiratory protection (N95 or P100 respirator).

  • Contain the Spill: For a solid powder spill, do not sweep the dry powder, as this will create dust. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[11][12]

  • Collect Residue: Carefully scoop the mixture into a designated, sealable hazardous waste container.[13][14] Avoid creating dust during this process.[13]

  • Decontaminate: Wipe the spill area with a wet paper towel to remove any remaining particulate matter.[11] Place the used paper towels into the same hazardous waste container.

  • Dispose: Seal the container, label it clearly as "Hazardous Waste: Quinolin-3-ylmethanamine dihydrochloride spill debris," and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan

Proper disposal is a legal and ethical responsibility.

  • Contaminated Solids: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, absorbent materials) must be considered hazardous waste.[8] Place them in a clearly labeled, sealed hazardous waste container.[10]

  • Unused Compound: Unused or expired Quinolin-3-ylmethanamine dihydrochloride must be disposed of as hazardous chemical waste. Do not pour it down the drain or place it in regular trash.[8][10]

  • Consult EHS: Follow your institution's specific procedures for hazardous waste pickup and disposal. The "cradle to grave" principle holds the generator responsible for the waste until its final, safe disposal.[10]

By adhering to these detailed protocols, you build a self-validating system of safety, ensuring that the risks associated with this valuable research chemical are effectively managed. This commitment to procedural excellence not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

  • Title: Quinolin-3-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45792497 | Source: PubChem | URL: [Link]

  • Title: Quinoline Derivative Poisoning | Source: Symptoma | URL: [Link]

  • Title: Quinolin-3-Ylmethanamine Dihydrochloride | Source: MySkinRecipes | URL: [Link]

  • Title: Guidance for Hazardous Waste Spill Cleanup in Laboratories | Source: The University of Texas at Austin | URL: [Link]

  • Title: Safety Data Sheet: quinoline | Source: Chemos GmbH & Co.KG | URL: [Link]

  • Title: Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 | Source: PubChem | URL: [Link]

  • Title: Quinoline | Source: Wikipedia | URL: [Link]

  • Title: Quinoline - SAFETY DATA SHEET | Source: PENTA | URL: [Link]

  • Title: Guide for Chemical Spill Response | Source: American Chemical Society | URL: [Link]

  • Title: Quinoline - Hazardous Substance Fact Sheet | Source: New Jersey Department of Health | URL: [Link]

  • Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide | Source: Aplus Finetek | URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: National Academies Press | URL: [Link]

  • Title: Examples of PPE for Various Dangerous Goods Classes | Source: Storemasta Blog | URL: [Link]

  • Title: Safety Rules in Chemical Laboratories: A Practical Guide | Source: SDS Management Software | URL: [Link]

  • Title: Part D: Chemical Safety Procedures for Laboratories | Source: University of Wisconsin-La Crosse | URL: [Link]

  • Title: Laboratory Chemical Spill Cleanup and Response Guide | Source: The City University of New York | URL: [Link]

  • Title: Spill procedure: Clean-up guidance | Source: Queen Mary University of London | URL: [Link]

  • Title: Personal Protective Equipment (PPE) | Source: CHEMM | URL: [Link]

  • Title: School Chemistry Laboratory Safety Guide | Source: Centers for Disease Control and Prevention (CDC) | URL: [Link]

  • Title: 8 Steps to Handling a Lab Chemical Spill | Source: Westlab | URL: [Link]

  • Title: Personal Protective Equipment for Chemical Handling | Source: Safelyio | URL: [Link]

  • Title: Quinolin-3-ylmethanol hydrochloride | C10H10ClNO | CID 19909631 | Source: PubChem | URL: [Link]

Sources

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Feasible Synthetic Routes

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Quinolin-3-ylmethanamine dihydrochloride
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Quinolin-3-ylmethanamine dihydrochloride
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